N-Methyl-2,3-dihydro-1H-inden-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUYZODYPPNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588279 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2084-72-2 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of N-Methyl-2,3-dihydro-1H-inden-1-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of N-Methyl-2,3-dihydro-1H-inden-1-amine, a significant molecule within the aminoindane class of compounds. The aminoindane scaffold is a cornerstone in medicinal chemistry, notably for its role in the development of monoamine oxidase (MAO) inhibitors. This document will delve into the synthetic pathways, with a focus on reductive amination, and elucidate the physicochemical and pharmacological properties of the title compound. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide researchers in their exploration of this and related molecules.
Introduction and Significance
This compound, with the Chemical Abstracts Service (CAS) registry number 2084-72-2, belongs to the family of aminoindanes, which are bicyclic compounds featuring a benzene ring fused to a cyclopentane ring bearing an amine substituent.[1] The strategic importance of this structural motif is underscored by its presence in a variety of biologically active molecules. Notably, derivatives of 2,3-dihydro-1H-inden-1-amine have been extensively investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the neurochemistry of Parkinson's disease.[2][3] The N-methylation of the primary amine at the 1-position of the indane ring can significantly modulate the pharmacological profile, including potency, selectivity, and metabolic stability. This guide aims to provide a detailed examination of the synthesis and properties of this compound, offering a foundational resource for its application in research and drug discovery.
Strategic Synthesis: Reductive Amination as the Keystone
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 2,3-dihydro-1H-inden-1-one (1-indanone) with methylamine.[4][5] This versatile reaction proceeds in a one-pot fashion, combining the carbonyl compound and the amine with a suitable reducing agent. The reaction is predicated on the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is paramount to achieving a high yield and purity of the target secondary amine, while minimizing the formation of byproducts.
-
The Carbonyl Precursor: 1-Indanone is the logical starting material, providing the requisite carbon skeleton. Its commercial availability and reactivity make it an ideal precursor.
-
The Amine Source: Methylamine can be introduced as a solution in a suitable solvent (e.g., methanol or THF) or as its hydrochloride salt, with the latter requiring the addition of a base to liberate the free amine.
-
The Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity for the iminium ion over the starting ketone.[5] This selectivity minimizes the reduction of 1-indanone to 1-indanol, a common side reaction with less selective reducing agents like sodium borohydride (NaBH₄). The use of NaBH(OAc)₃ also allows the reaction to be performed in a single step, as it is stable in the presence of the amine and ketone.
-
The Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically preferred to prevent the hydrolysis of the reducing agent and to facilitate the formation of the imine intermediate.
Experimental Workflow: A Self-Validating System
The following protocol represents a robust and reproducible method for the synthesis of this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1-indanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.5-2.0 eq) in a suitable solvent at 0°C.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Physicochemical and Spectroscopic Properties
Table of Predicted and Known Properties:
| Property | Predicted/Known Value | Reference/Basis |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or low melting solid | General property of secondary amines |
| Boiling Point | Higher than corresponding alkanes, lower than alcohols | [6][7] |
| Solubility | Soluble in common organic solvents (DCM, MeOH, etc.) | General property of amines |
| ¹H NMR | Aromatic protons (δ 7.1-7.3), benzylic proton (δ ~4.0), aliphatic protons (δ 1.8-3.0), N-methyl protons (δ ~2.4) | [8][9] |
| ¹³C NMR | Aromatic carbons (δ 120-145), benzylic carbon (δ ~60-65), aliphatic carbons (δ 25-40), N-methyl carbon (δ ~30-35) | [8][9] |
| IR Spectroscopy | N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretch (aromatic) | [8][9] |
| Mass Spectrometry | Molecular ion peak (m/z = 147), fragmentation pattern consistent with the indane structure | [10] |
Pharmacological Profile: A Focus on Monoamine Oxidase Inhibition
The aminoindane scaffold is a well-established pharmacophore for MAO inhibitors. Rasagiline, an N-propargyl-1-aminoindan, is a potent, selective, and irreversible MAO-B inhibitor used in the treatment of Parkinson's disease. The introduction of an N-methyl group in place of the N-propargyl group is expected to alter the inhibitory profile.
Diagram of Potential Pharmacological Interactions:
Caption: Potential interactions of this compound with MAOs.
While specific binding affinities and IC₅₀ values for this compound are not extensively reported, it is reasonable to hypothesize that it will exhibit inhibitory activity against MAO-A and/or MAO-B. The selectivity for MAO-B over MAO-A is a key determinant of the therapeutic potential and side-effect profile of such inhibitors. Further research is warranted to fully characterize the pharmacological activity of this compound.
Conclusion and Future Directions
This compound is a synthetically accessible compound with significant potential for further investigation in the field of medicinal chemistry. The reductive amination of 1-indanone provides a reliable and scalable route to this molecule. Its structural similarity to known MAO inhibitors suggests that it may possess interesting pharmacological properties. Future research should focus on the detailed characterization of its physicochemical and spectroscopic properties, as well as a thorough evaluation of its biological activity, including its potency and selectivity as a monoamine oxidase inhibitor. Such studies will further elucidate the structure-activity relationships within the aminoindane class and could pave the way for the development of novel therapeutic agents.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Structure and Synthesis of N-Methyl-2,3-dihydro-1H-inden-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework, which fuses a benzene ring to a cyclopentane ring, provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive template for drug design. A notable example is Rasagiline, an N-propargyl derivative of (R)-2,3-dihydro-1H-inden-1-amine, which is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1]
This technical guide provides an in-depth examination of a specific derivative, N-Methyl-2,3-dihydro-1H-inden-1-amine . The focus of this document is to delineate its chemical structure, physicochemical properties, robust synthetic methodologies, and analytical characterization. Crucially, this guide will distinguish this compound from its more widely discussed constitutional isomer, N-Methyl-2,3-dihydro-1H-inden-2-amine (also known as NM-2-AI), a compound with a distinct pharmacological profile.[2] This document serves as a comprehensive resource for researchers exploring structure-activity relationships (SAR) within this class of compounds or requiring a reliable reference for its synthesis and analysis.
Section 1: Molecular Identification and Physicochemical Properties
Accurate identification is paramount for any research chemical. This section details the fundamental identifiers and predicted properties of this compound.
Nomenclature and Structural Identifiers
The systematic naming and various database identifiers are crucial for unambiguous communication and literature searches. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 2084-72-2 | [3] |
| Molecular Formula | C₁₀H₁₃N | [3] |
| Molecular Weight | 147.22 g/mol | [3] |
| Canonical SMILES | CNC1CCC2=CC=CC=C21 | N/A |
| InChI | InChI=1S/C10H13N/c1-11-10-7-5-8-3-2-4-6-9(8)10/h2-4,6,10,11H,5,7H2,1H3 | N/A |
| InChIKey | JZKIBXVAGFGMCQ-UHFFFAOYSA-N | N/A |
Chemical Structure and Stereochemistry
The structure consists of an indane core with a methylamino group attached to the C1 position of the cyclopentane ring. This substitution at C1 creates a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-N-Methyl-2,3-dihydro-1H-inden-1-amine and (S)-N-Methyl-2,3-dihydro-1H-inden-1-amine.
The biological activity of such chiral amines is often enantiomer-specific. For instance, the therapeutic activity of Rasagiline resides almost exclusively in the (R)-enantiomer. Therefore, any research into the biological effects of this compound must consider its stereochemistry, and chiral synthesis or separation is often a critical experimental step.
Section 2: Synthesis and Derivatization
A robust and reproducible synthetic route is essential for obtaining high-purity material for research. The most logical and field-proven approach involves a two-step sequence: the formation of the primary amine precursor, 2,3-dihydro-1H-inden-1-amine, followed by selective N-methylation.
Rationale for Synthetic Strategy
The synthesis begins with a commercially available starting material, 1-indanone. Conversion to an oxime followed by reduction is a classic and effective method for producing the 1-aminoindane core.[4] Subsequent N-methylation via reductive amination with formaldehyde is a high-yielding and clean reaction that avoids over-alkylation, making it superior to direct alkylation with methyl halides.
Synthetic Workflow Visualization
The overall transformation from a common starting material is depicted below.
Experimental Protocol: Synthesis of the Precursor (2,3-dihydro-1H-inden-1-amine)
This protocol is adapted from established methods for the reduction of indanone oximes.[4]
-
Oxime Formation:
-
To a solution of 1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-indanone oxime, which can often be used in the next step without further purification.
-
-
Oxime Reduction:
-
Causality: The reduction of the oxime to a primary amine is a critical step. While catalytic hydrogenation is an option, a metal-based reduction under alkaline conditions, such as with a Nickel-Aluminum alloy (Raney Nickel precursor) in aqueous NaOH, is effective and avoids high-pressure equipment.[4]
-
Prepare an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Add the 1-indanone oxime (1.0 eq) to the cooled NaOH solution with vigorous stirring.
-
Portion-wise, add Nickel-Aluminum alloy (approx. 2.0-3.0 eq) to the mixture. The reaction is exothermic; maintain the temperature below 40°C using an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of celite to remove the metal salts.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,3-dihydro-1H-inden-1-amine. Purification can be achieved by vacuum distillation or crystallization of a salt (e.g., hydrochloride).
-
Experimental Protocol: N-Methylation via Reductive Amination
-
Reaction Setup:
-
Dissolve 2,3-dihydro-1H-inden-1-amine (1.0 eq) in methanol.
-
Add aqueous formaldehyde (37% solution, 1.1 eq).
-
Trustworthiness: The key to a self-validating protocol is control. The pH of the solution is adjusted to ~6 by adding acetic acid. This protonates the imine intermediate, accelerating the reduction by the hydride reagent while keeping the starting amine sufficiently nucleophilic to react with formaldehyde.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine/iminium ion.
-
-
Reduction:
-
Cool the solution in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise. NaBH₃CN is chosen for its selectivity in reducing iminiums in the presence of carbonyls (the excess formaldehyde).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding 1M HCl until gas evolution ceases.
-
Make the solution basic (pH > 10) by adding 2M NaOH.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purify the product via column chromatography on silica gel or by vacuum distillation.
-
Section 3: Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques is required for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
A multiplet in the aromatic region (δ ~7.1-7.3 ppm) corresponding to the 4 protons on the benzene ring.
-
A triplet or quartet at the benzylic C1 position (δ ~4.0-4.5 ppm) corresponding to the proton attached to the carbon bearing the nitrogen.
-
Multiplets in the aliphatic region (δ ~1.8-3.0 ppm) for the 4 protons on C2 and C3.
-
A sharp singlet (δ ~2.4 ppm) corresponding to the 3 protons of the N-methyl group.
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum would confirm the presence of 10 distinct carbon signals (unless there is accidental equivalence):
-
4 signals in the aromatic region (~120-145 ppm).
-
1 signal for the C1 carbon bonded to nitrogen (~60-70 ppm).
-
2 signals for the aliphatic C2 and C3 carbons (~25-40 ppm).
-
1 signal for the N-methyl carbon (~30-35 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For the free base, an [M]⁺ peak would be observed at m/z = 147.22. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₀H₁₃N.[3]
-
Key Fragmentation: A likely major fragmentation pathway would be the loss of the methylamino group or related fragments, as well as the characteristic fragmentation of the indane ring system.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule.
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ is characteristic of a secondary amine N-H bond.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
Aromatic C=C Bends: Sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
Chromatographic Purity Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a synthesized compound.
-
Methodology: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed.
-
Detection: A UV detector set to a wavelength where the benzene ring absorbs (e.g., 254 nm or 265 nm) is suitable.
-
Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for biological testing.
Section 4: Relevance in Medicinal Chemistry and Drug Development
While this compound is not an approved drug itself, its structural features make it a compound of significant interest to drug development professionals.
Structural Relationship to MAO-B Inhibitors
The primary value of this compound lies in its structural relationship to Rasagiline (N-propargyl-1-aminoindane). Both molecules share the same core 1-aminoindane pharmacophore. Substituting the N-propargyl group of Rasagiline with an N-methyl group allows researchers to probe the specific SAR requirements of the MAO-B active site. Such studies help to determine the importance of the acetylene moiety for irreversible binding and overall inhibitory potency.[1]
Critical Distinction from N-Methyl-2-aminoindane (NM-2-AI)
It is imperative to distinguish the title compound (a 1-amine) from its isomer, N-Methyl-2-aminoindane (NM-2-AI, a 2-amine). While structurally similar, the position of the amine group dramatically alters the pharmacology. NM-2-AI is a rigid analogue of methamphetamine and acts as a selective norepinephrine releasing agent, classifying it as a central nervous system stimulant.[2] In contrast, the 1-aminoindane scaffold is associated with MAO-B inhibition. This isomeric distinction is a critical consideration in both synthesis and biological evaluation to avoid misinterpretation of results.
Conclusion
This compound is a valuable research chemical whose significance is derived from its chiral nature and its structural relationship to the potent MAO-B inhibitor, Rasagiline. This guide has provided a comprehensive technical framework covering its molecular identity, stereochemistry, detailed synthetic protocols, and modern analytical characterization methods. By understanding the causality behind the experimental choices and adhering to rigorous analytical validation, researchers can confidently synthesize and utilize this compound in SAR studies aimed at developing novel therapeutics for neurodegenerative diseases. The clear distinction from its stimulant isomer, NM-2-AI, further underscores the precision required in this field of research.
References
- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NM-2-AI - Wikipedia [en.wikipedia.org]
- 3. This compound - Protheragen [protheragen.ai]
- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
A Comprehensive Technical Guide on the Physical and Chemical Properties of N-Methyl-2,3-dihydro-1H-inden-1-amine
Introduction: N-Methyl-2,3-dihydro-1H-inden-1-amine, a notable member of the 2-aminoindane family, serves as a critical structural motif in medicinal chemistry and pharmacological research. As a rigid analog of methamphetamine, its unique conformation provides a valuable scaffold for designing and synthesizing novel therapeutic agents. This guide offers an in-depth exploration of its fundamental physical, chemical, and spectroscopic properties, providing essential data and procedural insights for researchers, scientists, and drug development professionals. The compound's relationship to potent monoamine oxidase (MAO) inhibitors like rasagiline underscores its significance in the development of treatments for neurodegenerative diseases such as Parkinson's disease.[1]
Section 1: Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity. This compound is systematically named based on the IUPAC nomenclature rules, reflecting its core indane structure with a methylamino substituent at the first position of the saturated five-membered ring.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | N-methyl-1-aminoindan | [2] |
| CAS Number | 2084-72-2 | [2] |
| Molecular Formula | C₁₀H₁₃N | [2] |
| Molecular Weight | 147.22 g/mol | [2] |
| Canonical SMILES | CNC1CCC2=CC=CC=C21 | [3] |
The structure features a bicyclic system where a benzene ring is fused to a cyclopentane ring. The stereocenter at the C1 position introduces the possibility of enantiomers, a critical consideration in pharmacological applications where stereoisomerism often dictates biological activity.
Caption: Molecular structure highlighting key functional groups.
Section 2: Physicochemical Properties
The physical properties of a compound govern its behavior in various environments, influencing its solubility, absorption, and distribution—key parameters in drug development. While extensive experimental data for the free base is not widely published, data for related hydrochloride salts provides valuable insights.
| Property | Value/Description | Notes |
| Melting Point | 232-234°C (for (R)-enantiomer HCl salt) | The melting point of the free base is expected to be lower. Data for the specific hydrochloride salt of the related (R)-2,3-Dihydro-1H-inden-1-amine is provided for reference.[4] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Sparingly) (for HCl salt) | The free base is expected to have higher solubility in nonpolar organic solvents.[4] |
| pKa | Not experimentally reported; estimated to be ~9.5-10.5 | Based on typical secondary alkylamines. This value indicates that at physiological pH (7.4), the compound will be predominantly in its protonated, cationic form. |
| Appearance | White to Off-White Solid (for related HCl salts) | This is a common appearance for amine salts.[4] |
Section 3: Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The unique structural features of this compound give rise to a predictable and distinct spectroscopic profile.
| Technique | Expected Signature Features |
| ¹H NMR | ~7.1-7.3 ppm (m, 4H): Aromatic protons of the indane core.~4.0-4.5 ppm (m, 1H): Proton on the carbon adjacent to the nitrogen (C1-H).~2.9-3.1 ppm & ~1.8-2.0 ppm (m, 2H each): Diastereotopic protons of the two CH₂ groups in the five-membered ring.~2.4 ppm (s, 3H): Sharp singlet for the N-methyl protons.[5][6]Variable (broad s, 1H): N-H proton, which is D₂O exchangeable.[5][6] |
| ¹³C NMR | ~140-145 ppm: Quaternary aromatic carbons.~124-128 ppm: Tertiary aromatic carbons.~60-65 ppm: C1 carbon attached to the nitrogen.~30-40 ppm: Aliphatic CH₂ carbons and the N-methyl carbon. Carbons adjacent to the amine are deshielded.[6] |
| IR Spectroscopy | 3300-3350 cm⁻¹ (sharp, weak-medium): A single N-H stretching band, characteristic of a secondary amine.[5][7]~3000-3100 cm⁻¹: Aromatic C-H stretch.~2800-3000 cm⁻¹: Aliphatic C-H stretch.~1450-1600 cm⁻¹: Aromatic C=C stretching bands.~1020-1250 cm⁻¹: C-N stretching vibration.[7] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 147. Consistent with the nitrogen rule, the odd molecular weight indicates the presence of an odd number of nitrogen atoms.[8]Base Peak: Likely m/z = 132 via alpha-cleavage (loss of a methyl radical), or m/z = 44 from the [CH₃-NH=CH₂]⁺ fragment. |
Section 4: Chemical Reactivity and Synthetic Context
Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. It readily reacts with both inorganic and organic acids to form stable, crystalline salts, such as the hydrochloride or mesylate salts. This property is crucial for purification and formulation, as salts often exhibit improved stability and aqueous solubility compared to the free base.[9]
Synthetic Pathways: this compound is typically synthesized from 1-indanone. A common and efficient laboratory-scale method is reductive amination. This process involves the condensation of 1-indanone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine product.
Protocol: Reductive Amination of 1-Indanone
-
Reaction Setup: In a round-bottom flask, dissolve 1-indanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Add a solution of methylamine (1.1-1.5 eq, e.g., 40% in water or 2M in THF) to the flask. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be facilitated by the addition of a mild acid catalyst like acetic acid.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The choice of reducing agent is critical; NaBH(OAc)₃ is milder and more selective, often leading to cleaner reactions.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the excess reducing agent by slowly adding water or 1M HCl. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by forming a salt, recrystallizing it, and then liberating the free base.
Caption: General synthetic workflow via reductive amination.
Section 5: Safety and Handling
As a research chemical and a pharmacologically active scaffold, proper handling of this compound is paramount. The following information is synthesized from available safety data sheets (SDS) for this compound and structurally related amines.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink, or smoke when using this product.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage and Handling:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep locked up or in an area accessible only to qualified or authorized persons.
-
Handle under an inert atmosphere if the compound is sensitive to air or moisture.
-
Conclusion
This compound is a compound of significant interest due to its structural relationship to known psychoactive and therapeutic agents. Its well-defined chemical structure gives rise to predictable physicochemical and spectroscopic properties, which have been outlined in this guide. A thorough understanding of its basicity, reactivity, and safety profile is essential for its effective and safe use in a research and development setting. The synthetic accessibility and the potential for chiral resolution make it a versatile building block for exploring structure-activity relationships in the pursuit of novel central nervous system agents.
References
- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. 90874-50-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride CAS#: 10305-73-4 [amp.chemicalbook.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. fiveable.me [fiveable.me]
- 9. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 10. chemical-label.com [chemical-label.com]
An In-depth Technical Guide to N-Methyl-2,3-dihydro-1H-inden-1-amine and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of N-Methylated Aminoindanes
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid framework allows for the precise orientation of pharmacophoric groups, making it a valuable template for designing compounds that target the central nervous system. Within this class, N-methylated aminoindanes have garnered significant interest. This guide provides a comprehensive technical overview of N-Methyl-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors.
A critical point of clarification for researchers is the distinction between this compound and its constitutional isomer, N-Methyl-2,3-dihydro-1H-inden-2-amine. While structurally similar, the position of the methylamino group profoundly influences their chemical properties, synthesis, and pharmacological profiles. This guide will address both isomers, with a primary focus on the 1-aminoindan derivative as a crucial building block in pharmaceutical development, while also providing a detailed analysis of the more widely studied 2-aminoindan isomer, known in recreational drug markets as NM-2-AI.
Part 1: this compound: A Chiral Synthon for Neurotherapeutics
This compound is a chiral secondary amine that serves as a critical intermediate in the synthesis of several pharmacologically active compounds, most notably Rasagiline, a potent, irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease.[1][2] Its utility stems from the stereocenter at the 1-position of the indane ring, which allows for stereospecific interactions with biological targets.
Chemical Identification and Properties
A clear identification of this compound is crucial to avoid confusion with its isomer.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 2084-72-2 | [3] |
| Hydrochloride CAS | 90874-50-3 | [4][5] |
| Molecular Formula | C₁₀H₁₃N | [3] |
| Molecular Weight | 147.22 g/mol | [3] |
| SMILES | CNC1CCC2=CC=CC=C12 | [5] |
Synthesis and Stereoselective Resolution
The synthesis of this compound is often geared towards obtaining a specific enantiomer, typically the (R)-enantiomer for the synthesis of Rasagiline.[1] A common synthetic approach involves the reductive amination of 1-indanone.
Synthetic Workflow: Reductive Amination of 1-Indanone
Caption: Synthetic and resolution workflow for this compound.
Detailed Protocol: Synthesis and Resolution
-
Condensation: 1-Indanone is reacted with methylamine in a suitable solvent (e.g., ethanol or methanol) to form the corresponding N-methyl-1-indanimine. This reaction is typically carried out under conditions that favor imine formation, such as refluxing with removal of water.
-
Reduction: The intermediate imine is then reduced to the secondary amine. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst). This yields the racemic mixture of this compound.
-
Chiral Resolution: The resolution of the racemic amine is a critical step. A chiral acid, such as L-tartaric acid, is added to the racemic mixture to form diastereomeric salts.[6]
-
Fractional Crystallization: The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The less soluble salt (e.g., the (R)-amine-(L)-tartrate salt) will precipitate out of the solution first.
-
Basification: The desired diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free enantiomerically pure amine.
Analytical Characterization
The characterization of this compound and the determination of its enantiomeric purity are essential for its use in pharmaceutical synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.[7][8][9] The proton NMR spectrum will show characteristic signals for the methyl group, the methine proton at the 1-position, the methylene protons of the cyclopentane ring, and the aromatic protons.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the resolved amine. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10][11][12][13]
-
Gas Chromatography (GC): Chiral GC can also be used for the enantioseparation of aminoindanes.[10]
Applications in Drug Development
The primary application of (R)-N-Methyl-2,3-dihydro-1H-inden-1-amine is as a precursor to Rasagiline and other selective MAO-B inhibitors.[1][14][15] MAO-B is an enzyme responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, which is beneficial in the treatment of Parkinson's disease.[16]
Part 2: N-Methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI): A Psychoactive Research Chemical
In contrast to its 1-aminoindan counterpart, N-Methyl-2,3-dihydro-1H-inden-2-amine, also known as NM-2-AI, has gained prominence as a designer drug and research chemical.[17] It is a rigid analogue of methamphetamine and exhibits stimulant properties.[17]
Chemical Identification and Properties
| Identifier | Value | Source |
| IUPAC Name | N-Methyl-2,3-dihydro-1H-inden-2-amine | [17] |
| Common Synonyms | NM-2-AI, N-Methyl-2-aminoindane, NM2AI | [17] |
| CAS Number | 24445-44-1 | [17] |
| Hydrochloride CAS | 10408-85-2 | [17][18] |
| Molecular Formula | C₁₀H₁₃N | [17] |
| Molecular Weight | 147.221 g/mol | [17] |
| SMILES | CNC1CC2=CC=CC=C12 | [17] |
Pharmacology and Toxicology
NM-2-AI acts as a selective norepinephrine releasing agent and a norepinephrine reuptake inhibitor.[17] It has also been shown to have affinity for the TAAR1 receptor and several serotonin receptors (5-HT₁A and 5-HT₂A).[17] Unlike many stimulants, it does not appear to cause significant dopamine or serotonin release at typical concentrations.[17] The hydrochloride salt is a versatile intermediate for the synthesis of more complex molecules.[18]
The toxicological profile of NM-2-AI is not well-established, and it is sold for research purposes only. Its use as a designer drug raises concerns about potential adverse health effects.
Signaling Pathway Overview
Caption: Pharmacological targets of N-Methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI).
Synthesis
The synthesis of NM-2-AI typically starts from 2-aminoindane, which is then methylated. A common method is reductive amination of 2-indanone with methylamine, analogous to the synthesis of the 1-aminoindan isomer.
Analytical Methods
The analysis of NM-2-AI in forensic and research settings is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the identification of NM-2-AI in seized samples and biological fluids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for the detection and quantification of NM-2-AI and its metabolites.[19]
Conclusion: Two Isomers, Two Worlds
This compound and its 2-aminoindan isomer, NM-2-AI, exemplify how a subtle change in molecular structure can lead to vastly different applications and pharmacological profiles. The 1-aminoindan derivative is a valuable chiral building block in the synthesis of targeted therapeutics for neurodegenerative diseases, where stereochemistry is paramount. In contrast, the 2-aminoindan isomer has emerged as a psychoactive substance with a distinct pharmacological profile centered on the norepinephrine system. For researchers in drug development and related fields, a clear understanding of the synthesis, characterization, and biological activity of these distinct isomers is essential for advancing research and ensuring the safe and effective development of new chemical entities.
References
- 1. mansapublishers.com [mansapublishers.com]
- 2. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. CAS:90874-50-3, this compound hydrochloride-毕得医药 [bidepharm.com]
- 5. 90874-50-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 7. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 14. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buy N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride | 1506-18-9 [smolecule.com]
- 17. NM-2-AI - Wikipedia [en.wikipedia.org]
- 18. angenechemical.com [angenechemical.com]
- 19. fda.gov [fda.gov]
The Indane Amine Scaffold: A Journey from Serendipity to Rational Drug Design
An In-depth Technical Guide on the Discovery, History, and Pharmacological Significance of Indane Amine Derivatives
Introduction: The Privileged Indane Core
The indane nucleus, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure provides a constrained conformational framework that allows for precise orientation of functional groups, making it an attractive template for designing molecules with high affinity and selectivity for various biological targets.[1] The introduction of an amine functional group to this scaffold gives rise to the indane amine derivatives, a diverse class of compounds that has yielded a wealth of pharmacologically active agents, from central nervous system (CNS) stimulants to neuroprotective drugs and respiratory medicines.[2][3] This guide will traverse the historical landscape of indane amine derivatives, from their initial explorations to their rational design as highly specific therapeutic agents. We will delve into their synthesis, structure-activity relationships, and the key experimental methodologies that have defined this field of research.
Early Explorations and the Rise of 2-Aminoindanes
The journey into the pharmacology of indane amines gained significant momentum in the latter half of the 20th century, driven by a desire to understand the structure-activity relationships of phenethylamine-based CNS stimulants like amphetamine and MDMA. Researchers hypothesized that by "cyclizing" the flexible ethylamine side chain of these molecules into a rigid ring structure, they could create novel compounds with altered pharmacological profiles. This led to the development of substituted 2-aminoindanes.[3]
One of the most prominent figures in this area is David E. Nichols and his team at Purdue University, who, starting in the 1990s, systematically synthesized and evaluated a series of 2-aminoindane derivatives.[3] Their work was grounded in the principle that these rigid analogs would be valuable tools for probing the intricate interactions between neurotransmitters and their transporters. The parent compound, 2-aminoindane (2-AI), was found to be a potent norepinephrine and dopamine releasing agent, with significantly less activity at the serotonin transporter.[4][5] This profile predicted stimulant effects similar to amphetamine.[5]
Further exploration led to the synthesis of derivatives such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-2-aminoindane (MEAI).[3][6] Unlike 2-AI, these compounds displayed a marked selectivity for the serotonin transporter (SERT), acting as potent serotonin releasing agents with less impact on dopamine and norepinephrine.[5][7] This shift in selectivity was a pivotal discovery, demonstrating that modifications to the aromatic ring of the indane nucleus could dramatically alter the pharmacological profile, steering it away from a classic stimulant response towards more entactogenic or prosocial effects.[3] These findings also opened avenues for developing potential therapeutics for conditions like alcoholism and psychiatric disorders.[3][6]
Quantitative Comparison of Monoamine Release by 2-Aminoindane Derivatives
The following table summarizes the in vitro potencies (EC50 values) of key 2-aminoindane derivatives for inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from rat brain synaptosomes. Lower values indicate higher potency.
| Compound | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) |
| 2-AI | 439 | 86 | >10,000 |
| MDAI | 1,334 | 117 | 114 |
| MMAI | >10,000 | 3,101 | 31 |
| MEAI | 2,646 | 861 | 134 |
(Data sourced from various pharmacological studies).[4][5]
1-Aminoindane Derivatives: A Paradigm Shift to Neuroprotection
While 2-aminoindanes were making their mark in the realm of CNS stimulants and entactogens, a parallel line of research was uncovering the therapeutic potential of their constitutional isomers, the 1-aminoindane derivatives. This research culminated in the development of one of the most significant drugs in this class: Rasagiline.
Rasagiline, an N-propargyl-1-aminoindane, was discovered to be a potent, selective, and irreversible inhibitor of monoamine oxidase-B (MAO-B). This enzyme is responsible for the degradation of dopamine in the brain, and its inhibition leads to increased dopamine levels, which is beneficial in the treatment of Parkinson's disease.[8] The development of rasagiline highlighted the versatility of the indane amine scaffold; by shifting the position of the amine group and modifying its substituent, a completely different pharmacological profile with significant therapeutic value was achieved. 1-Indanamine itself serves as a crucial intermediate in the synthesis of Rasagiline.[8]
Expanding the Therapeutic Landscape: Beyond Monoamine Transporters
The pharmacological utility of indane amine derivatives extends beyond the modulation of monoamine systems. A notable example is Indacaterol, a long-acting beta-2 adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[9] The complex structure of Indacaterol incorporates a 5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino moiety, demonstrating that the indane amine framework can be effectively utilized to target G-protein coupled receptors.[9]
Furthermore, research has identified indane amine derivatives with high affinity for other receptor systems, such as the serotonin 5-HT7 receptor.[10] Antagonists of this receptor are being investigated for the treatment of various disorders, including depression, anxiety, and cognitive deficits. The discovery of indane amine-based 5-HT7 ligands underscores the ongoing potential for this scaffold in developing novel therapeutics.[10]
Synthesis and Methodologies: From Bench to Biological Assay
The synthesis of indane amine derivatives often begins with a corresponding indanone. A common and versatile method for introducing the amine functionality is through reductive amination.
Experimental Protocol: Synthesis of N-Methyl-2-aminoindane (NM-2-AI) via Reductive Amination
This protocol describes a general procedure for the synthesis of a secondary amine from an indanone.
-
Reaction Setup: In a round-bottom flask, dissolve 2-indanone (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Amine Addition: Add a solution of methylamine (1.5-2.0 eq) in the same solvent to the flask.
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to control the reaction temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-methyl-2-aminoindane.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay is crucial for determining the potency of indane amine derivatives at inhibiting the reuptake of neurotransmitters.
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) cells that are stably transfected to express the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).
-
Preparation of Assay Plates: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test indane amine derivatives in a suitable buffer. Add the compounds to the cells and pre-incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding a mixture containing a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]DA for DAT, or [3H]NE for NET) and a non-labeled substrate.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.
Visualizing the Concepts
General Synthetic Workflow for Indane Amines
Caption: A simplified workflow for the synthesis of indane amine derivatives.
Mechanism of Monoamine Releasing Agents
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 4. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 5. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEAI - Wikipedia [en.wikipedia.org]
- 7. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates - Google Patents [patents.google.com]
- 10. WO2009003719A2 - Indane-amine derivatives, their preparation and use as medicaments - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Biological Activities of N-Methyl-2,3-dihydro-1H-inden-1-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2,3-dihydro-1H-inden-1-amine, also known as N-methyl-1-aminoindan, is a fascinating molecule that sits at the intersection of neuropharmacology and medicinal chemistry. While its direct biological activities are not as extensively documented as some of its structural relatives, a comprehensive analysis of its chemical structure, its relationship to clinically significant compounds, and the broader class of aminoindanes allows for a robust understanding of its potential pharmacological profile. This guide provides an in-depth exploration of the known and inferred biological activities of this compound, with a particular focus on its likely roles as a monoamine oxidase (MAO) inhibitor and a neuroprotective agent. We will delve into its structural relationship with the anti-Parkinson's drug rasagiline and its primary active metabolite, 1-(R)-aminoindan, to elucidate its potential mechanisms of action and therapeutic applications. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of aminoindane derivatives.
Introduction: The Aminoindane Scaffold in Neuropharmacology
The aminoindane scaffold is a privileged structure in neuropharmacology, forming the core of a diverse range of biologically active compounds.[1] These molecules are rigid analogues of phenethylamines, a class of compounds that includes many neurotransmitters and psychoactive drugs.[2] The cyclization of the ethylamine side chain into the indane ring system imparts conformational rigidity, which can lead to enhanced selectivity and potency for specific biological targets.
Derivatives of 1-aminoindan, in particular, have garnered significant attention for their therapeutic potential, most notably in the treatment of neurodegenerative diseases.[1] This is exemplified by the clinical success of rasagiline, an N-propargyl derivative of (R)-1-aminoindan, which is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the management of Parkinson's disease.[3]
This guide will focus on this compound, a primary amine derivative of the 1-aminoindan core. By examining the extensive research on its parent compound, 1-aminoindan, and the well-characterized pharmacology of rasagiline, we can construct a detailed profile of the likely biological activities of this N-methylated analogue.
Chemical Identity and Stereochemistry
-
IUPAC Name: this compound
-
Synonyms: N-methyl-1-aminoindan, NM-1-AI
-
Molecular Formula: C₁₀H₁₃N
-
Molecular Weight: 147.22 g/mol [4]
-
Chirality: The carbon atom to which the amino group is attached is a chiral center. Therefore, this compound can exist as two enantiomers: (R)-N-methyl-1-aminoindan and (S)-N-methyl-1-aminoindan. The stereochemistry is a critical determinant of biological activity in aminoindanes, as evidenced by the fact that the (R)-enantiomer of 1-aminoindan is the pharmacologically active metabolite of rasagiline.[5]
It is crucial to distinguish this compound from its positional isomer, N-methyl-2-aminoindane (NM-2-AI). NM-2-AI has been identified as a designer drug with stimulant properties, primarily acting as a selective norepinephrine releasing agent.[6] In contrast, the biological profile of this compound, as we will explore, is more aligned with neuroprotective and neuromodulatory activities.
Monoamine Oxidase Inhibition: A Primary Mechanism of Action
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease, as it increases the synaptic availability of dopamine in the brain.[3]
Given that rasagiline is a potent MAO-B inhibitor and its core structure is 1-aminoindan, it is highly probable that this compound also possesses MAO inhibitory activity. Research into aminoindane derivatives has identified several compounds with significant MAO-inhibiting potential. For instance, N-methyl-5-methoxy-1-indanamine was identified as a candidate molecule with high MAO-inhibiting potential in vivo in mice.[2] Furthermore, a closely related compound, AGN-1133 (N-methyl-N-2-propynyl-1-indanamine hydrochloride), is a known irreversible and selective MAO-B inhibitor.[2]
The N-methylation of 1-aminoindan is unlikely to abolish its interaction with the MAO enzyme. The effect of N-methylation on the inhibitory potency and selectivity for MAO-A versus MAO-B would need to be determined experimentally.
Experimental Protocol: In Vitro MAO Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against human MAO-A and MAO-B.
Objective: To determine the IC₅₀ and Kᵢ values of this compound for human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Test compound (this compound)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are pre-incubated in potassium phosphate buffer at 37°C.
-
Inhibitor Addition: The test compound is added to the enzyme solution at various concentrations and incubated for a defined period (e.g., 30 minutes) to allow for binding.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, kynuramine.
-
Fluorescence Measurement: The enzymatic conversion of kynuramine to 4-hydroxyquinoline is monitored by measuring the increase in fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are calculated. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis. The Kᵢ value (inhibition constant) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
Data Presentation:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |
| N-Methyl-1-aminoindan | To be determined | To be determined | To be determined |
| 1-Aminoindan (Reference) | Literature value | Literature value | Literature value |
| Rasagiline (Reference) | Literature value | Literature value | Literature value |
Neuroprotective Activities: Beyond MAO Inhibition
A significant body of evidence indicates that the therapeutic benefits of rasagiline in Parkinson's disease extend beyond its MAO-B inhibitory activity and include profound neuroprotective effects.[3] These neuroprotective properties are, at least in part, attributed to its major active metabolite, 1-(R)-aminoindan.[3][5] Studies have shown that 1-(R)-aminoindan can protect neurons from cell death induced by various neurotoxins and oxidative stress.[5][7]
The neuroprotective mechanisms of 1-(R)-aminoindan are multifaceted and involve the modulation of signaling pathways that regulate cell survival and apoptosis. It has been demonstrated to prevent the collapse of the mitochondrial membrane potential, a key event in the apoptotic cascade.[8]
Given that this compound shares the core 1-aminoindan structure, it is plausible that it also possesses neuroprotective properties. The addition of the N-methyl group may modulate the potency and specific mechanisms of this neuroprotective activity.
Signaling Pathway of 1-Aminoindan-Mediated Neuroprotection
The following diagram illustrates the proposed signaling pathway through which 1-aminoindan exerts its neuroprotective effects, which likely shares similarities with the potential mechanism of this compound.
Caption: Proposed neuroprotective pathway of 1-aminoindan.
Experimental Protocol: In Vitro Neuroprotection Assay
The following protocol describes a common method for assessing the neuroprotective effects of a compound against a neurotoxin in a cell culture model.
Objective: To evaluate the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.
Cell Line: Human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: SH-SY5Y cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Neurotoxin Exposure: The neurotoxin is added to the wells (except for the control group) to induce cell death.
-
Incubation: The plates are incubated for 24-48 hours.
-
Cell Viability Assay (MTT): The MTT reagent is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then solubilized with DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The EC₅₀ value (the concentration of the compound that provides 50% protection against the neurotoxin) is calculated.
Data Presentation:
| Treatment Group | Cell Viability (%) |
| Control (no neurotoxin) | 100 |
| Neurotoxin alone | e.g., 50 |
| Neurotoxin + N-Methyl-1-aminoindan (Conc. 1) | To be determined |
| Neurotoxin + N-Methyl-1-aminoindan (Conc. 2) | To be determined |
| Neurotoxin + N-Methyl-1-aminoindan (Conc. 3) | To be determined |
Potential Therapeutic Applications
Based on its inferred biological activities, this compound holds potential for the treatment of various neurological and psychiatric disorders. Patents covering derivatives of 1-aminoindan, including N-methylated forms, suggest their utility in the treatment of:
-
Parkinson's Disease: By inhibiting MAO-B and providing neuroprotection, this compound could help to slow the progression of Parkinson's disease and alleviate its symptoms.[9][10]
-
Alzheimer's Disease and other Dementias: The neuroprotective properties of aminoindanes may be beneficial in other neurodegenerative conditions characterized by neuronal loss.[9]
-
Epilepsy and Seizures: Some patents also suggest a potential role for 1-aminoindan derivatives in the management of epilepsy and convulsions.[9]
Further research is warranted to fully explore the therapeutic potential of this compound and to determine its efficacy and safety in preclinical models of these disorders.
Conclusion and Future Directions
This compound is a promising but understudied molecule within the pharmacologically rich class of aminoindanes. Its structural similarity to the anti-Parkinson's drug rasagiline and its active metabolite, 1-(R)-aminoindan, strongly suggests that it possesses both monoamine oxidase inhibitory and neuroprotective properties.
Future research should focus on the following key areas:
-
Quantitative Pharmacological Characterization: Detailed in vitro studies are needed to determine the precise inhibitory potency and selectivity of the (R) and (S) enantiomers of this compound for MAO-A and MAO-B. Additionally, its affinity for the dopamine, serotonin, and norepinephrine transporters should be quantified.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of Parkinson's disease and other neurodegenerative disorders are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of N-alkylated 1-aminoindan derivatives would provide valuable insights for the design of more potent and selective drug candidates.
By addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of novel treatments for debilitating neurological disorders.
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Methyl-1(R)-aminoindan | C10H13N | CID 5494442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NM-2-AI - Wikipedia [en.wikipedia.org]
- 7. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof - Google Patents [patents.google.com]
- 10. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
The Pharmacological Profile of N-Methyl-2,3-dihydro-1H-inden-1-amine: A Technical Guide
Introduction
N-Methyl-2,3-dihydro-1H-inden-1-amine, more commonly known as N-methyl-2-aminoindane (NM-2-AI), is a rigid analogue of methamphetamine belonging to the 2-aminoindane family of compounds.[1] Initially explored in medicinal chemistry, it has more recently emerged as a designer drug, valued for its stimulant properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of NM-2-AI, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, receptor engagement, metabolic fate, and the experimental methodologies used to elucidate these characteristics.
Chemical and Physical Properties
NM-2-AI is a synthetic compound with the following identifiers:
| Property | Value |
| IUPAC Name | N-Methyl-2,3-dihydro-1H-inden-2-amine |
| Other Names | NM2AI, N-Methyl-2-AI, Methaminoindan |
| CAS Number | 24445-44-1 |
| Molecular Formula | C₁₀H₁₃N |
| Molar Mass | 147.221 g·mol⁻¹ |
| Appearance | Crystalline solid (as hydrochloride salt) |
Pharmacodynamics: A Multi-Target Profile
The pharmacological activity of NM-2-AI is complex, involving interactions with multiple components of the monoaminergic system. Its primary mechanism is the modulation of norepinephrine signaling, but it also engages with other key receptors, contributing to its overall stimulant and potential entactogenic effects.
Primary Mechanism of Action: A Selective Norepinephrine Releaser and Reuptake Inhibitor
In vitro studies have demonstrated that NM-2-AI is a highly selective norepinephrine reuptake inhibitor and releasing agent.[3] This dual action leads to a significant increase in the synaptic concentration of norepinephrine. Notably, it does not induce the release of serotonin or dopamine, even at high concentrations (up to 100 μM), highlighting its selectivity for the norepinephrine transporter (NET).[3]
The process of monoamine release and reuptake inhibition is fundamental to the action of many stimulant drugs. The following workflow illustrates the general principles of these assays.
Secondary Receptor Interactions
Beyond its primary action on the norepinephrine transporter, NM-2-AI exhibits affinity for several other receptors, which likely contributes to its nuanced pharmacological profile.[3]
| Receptor Target | Affinity (Ki or IC₅₀/EC₅₀) | Functional Activity |
| Norepinephrine Transporter (NET) | 2.4 μM (IC₅₀) | Reuptake Inhibitor |
| TAAR1 | 3.3 μM (EC₅₀) | Agonist |
| Alpha-2A Adrenergic Receptor | 0.49 μM (Ki) | Agonist |
| 5-HT1A Receptor | 3.6 μM (Ki) | Binding Agent |
| 5-HT2A Receptor | 5.4 μM (Ki) | Binding Agent |
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic neurotransmission. Agonism at TAAR1 can lead to an increase in intracellular cyclic AMP (cAMP) via Gs protein activation. This signaling cascade can influence the activity of monoamine transporters and contribute to the overall effects of TAAR1 agonists.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Methyl-2,3-dihydro-1H-inden-1-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide to the analytical detection and quantification of N-Methyl-2,3-dihydro-1H-inden-1-amine. As a substituted aminoindane, this compound may be encountered in forensic chemistry, pharmaceutical development as an impurity or intermediate, and in clinical toxicology.[1][2] This guide details two primary, validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, and key performance data to ensure scientific integrity and reliable results.
Introduction and Physicochemical Profile
This compound is a secondary amine belonging to the aminoindane class of compounds. Some members of this class have emerged as novel psychoactive substances (NPS), making robust detection methods critical for forensic and clinical laboratories.[1] Furthermore, in pharmaceutical synthesis, related structures can be key intermediates or impurities that require precise quantification.[2][3] This application note provides the foundational methods for the unambiguous identification and quantification of this specific analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | Protheragen[4] |
| Synonyms | N-methyl-1-aminoindane | Protheragen[4] |
| CAS Number | 2084-72-2 | Protheragen[4] |
| Molecular Formula | C₁₀H₁₃N | Protheragen[4] |
| Molecular Weight | 147.22 g/mol | Protheragen[4] |
| Structure | ![]() | - |
Core Analytical Strategies: A Comparative Overview
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, chromatographic methods coupled with mass spectrometry are the gold standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. Amines can exhibit poor peak shape and adsorption on standard GC columns.[5] Therefore, chemical derivatization is often employed to improve chromatographic performance and produce more characteristic mass spectra.[6] This method is highly reliable for qualitative identification based on spectral library matching.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for high-sensitivity quantification, especially in complex biological matrices. It typically does not require derivatization, as the analyte can be ionized directly from the liquid phase. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and allows for quantification at very low levels.[7][8]
Methodology 1: GC-MS with Derivatization
This method is ideal for the identification of this compound in samples such as seized powders or chemical reference materials. Derivatization with N-methyl-bis(trifluoroacetamide) (MBTFA) is used to improve volatility and chromatographic peak shape.[6]
Rationale for Derivatization
The secondary amine group in the target molecule can interact with active sites in the GC inlet and column, leading to peak tailing and reduced sensitivity. Derivatization with MBTFA replaces the active hydrogen on the nitrogen with a trifluoroacetyl group. This transformation increases the compound's volatility and thermal stability while reducing its polarity, resulting in sharper, more symmetrical peaks and improved analytical performance.[5][6]
Experimental Protocol: Sample Preparation and Derivatization
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Solubilization: Add 1 mL of methanol or chloroform. Vortex for 30 seconds to dissolve. Note: Avoid using methanol as the final injection solvent if possible, as it can sometimes cause on-column reactions with amines.[9]
-
Derivatization: Add 100 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.
Instrumental Parameters
Table 2: Suggested GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Column | Rxi®-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent[6] | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Injection Port Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte.[10] |
| Injection Mode | Split (10:1 ratio)[10] | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[10] |
| Oven Program | Initial 80°C, hold 2 min; ramp 16°C/min to 280°C, hold 5 min[11] | Provides good separation from solvent front and potential impurities. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 500 amu | Covers the expected mass range of the derivatized analyte and its fragments. |
| Source Temperature | 230°C | Standard temperature to maintain ion source cleanliness. |
Data Visualization and Workflow
Caption: Workflow for GC-MS analysis of this compound.
Methodology 2: LC-MS/MS for High-Sensitivity Quantification
This method is superior for quantifying low levels of the analyte in complex matrices like biological fluids or pharmaceutical formulations, offering high selectivity and sensitivity without derivatization.
Rationale for LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a tandem mass spectrometer.[12] For a basic compound like this compound, a reversed-phase C18 column is effective. The addition of an acid like formic acid to the mobile phase is crucial; it protonates the analyte, making it amenable to positive mode electrospray ionization (ESI) and resulting in a strong [M+H]⁺ precursor ion signal for MS/MS analysis.[7]
Experimental Protocol: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (e.g., from a drug product): a. Accurately weigh a portion of the crushed tablet or powder equivalent to 10 mg of the active pharmaceutical ingredient (API). b. Add 10 mL of a suitable extraction solvent (e.g., methanol) and sonicate for 10 minutes.[11] c. Centrifuge the sample at 4,000 rpm for 10 minutes.[11] d. Filter the supernatant through a 0.2 µm PTFE syringe filter. e. Dilute the filtered extract with the initial mobile phase to a concentration within the calibration range.
Instrumental Parameters
Table 3: Suggested LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II LC or equivalent[8] | High-pressure system for fast and efficient separations. |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard reversed-phase chemistry for retaining the analyte. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier for proper ionization.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min; hold 2 min; re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Injection Vol. | 5 µL | - |
| MS System | Agilent 6475A Triple Quadrupole or equivalent[8] | Provides the sensitivity and speed needed for MRM analysis. |
| Ionization Mode | ESI Positive | Electrospray ionization is ideal for polar, ionizable compounds. |
| Gas Temp. | 300°C | Optimizes desolvation. |
| Gas Flow | 10 L/min | - |
| Nebulizer | 45 psi | - |
| Capillary Voltage | 4000 V | - |
| MRM Transitions | Precursor Ion (m/z): 148.1Product Ion 1 (Quantifier): 117.1Product Ion 2 (Qualifier): 91.1 | 148.1: [M+H]⁺ of the analyte.117.1: Loss of the methylamine group (-CH₃NH₂).91.1: Tropylium ion, a common fragment for aromatic structures. |
Data Visualization and Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Method Validation and Performance Characteristics
Any analytical method intended for routine use must be validated to ensure it is fit for purpose.[13][14][15] The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.
Table 4: Typical Performance Characteristics for the Described Methods
| Parameter | GC-MS | LC-MS/MS | ICH Guideline Relevance |
| Specificity | High (Confirmed by full mass spectrum) | Very High (Confirmed by precursor/product ion pair and ratio) | Essential for identification and assay of impurities. |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.05 ng/mL[8] | Important for impurity analysis. |
| Limit of Quantitation (LOQ) | ~5-25 ng/mL | ~0.1 ng/mL[8] | The lowest concentration that can be reliably quantified. |
| Linearity (r²) | >0.99 | >0.999[8] | Demonstrates a proportional response to concentration. |
| Accuracy (% Recovery) | 90-110% | 95-105%[16] | Closeness of the measured value to the true value. |
| Precision (%RSD) | <15% | <10% | Measures the repeatability and intermediate precision. |
Conclusion
This application note details two robust and reliable methods for the detection and quantification of this compound. The GC-MS method with derivatization provides excellent specificity for qualitative identification. For applications requiring high sensitivity and precise quantification, particularly in complex matrices, the LC-MS/MS method is superior. The choice of methodology should be guided by the specific analytical requirements, including the sample matrix, required detection limits, and whether the analysis is qualitative or quantitative. Both protocols, when properly validated, will yield accurate and reproducible results for researchers, forensic scientists, and quality control analysts.
References
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Protheragen [protheragen.ai]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. lcms.cz [lcms.cz]
- 9. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 13. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ashdin.com [ashdin.com]
- 16. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
Application Notes & Protocols: The Synthetic Utility of N-Methyl-2,3-dihydro-1H-inden-1-amine
Prepared by: Senior Application Scientist, Organic & Medicinal Chemistry Division
Abstract
N-Methyl-2,3-dihydro-1H-inden-1-amine, also known as N-methyl-1-aminoindan, is a versatile secondary amine built upon the rigid benzocyclopentane (indane) scaffold. This structure is not merely a synthetic curiosity; it is a privileged core found in numerous pharmacologically active agents and serves as a valuable intermediate for constructing complex molecular architectures. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound. We will explore its role as a crucial building block in medicinal chemistry, particularly for neuroactive compounds, and detail robust protocols for its synthesis and derivatization.
Introduction: The Indane Scaffold in Modern Synthesis
The 2,3-dihydro-1H-indene (indane) framework is a bicyclic hydrocarbon that imparts conformational rigidity and a defined three-dimensional shape to molecules.[1] This structural constraint is highly sought after in drug design, as it can lead to improved binding affinity and selectivity for biological targets. This compound ( 1 ) is a functionalized derivative of this core, featuring a secondary amine that serves as a prime handle for a wide array of synthetic transformations.
Its primary significance lies in its role as a key intermediate for compounds targeting the central nervous system (CNS). Notably, derivatives of the closely related 1-aminoindan are potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease.[2][3] The N-methyl group in compound 1 modifies its nucleophilicity and steric profile, offering a distinct starting point for synthetic diversification compared to its primary amine counterpart.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2084-72-2[4] |
| Molecular Formula | C₁₀H₁₃N[4] |
| Molar Mass | 147.22 g/mol [4] |
| Appearance | Typically a liquid |
| Synonyms | N-methyl-1-aminoindan, N-methylindan-1-amine |
Core Applications in Organic Synthesis
The utility of this compound can be broadly categorized into two major areas: its use as a foundational scaffold in medicinal chemistry and its function as a versatile nucleophile for general organic transformations.
Scaffold for CNS-Active Pharmaceutical Ingredients
The indane amine framework is a cornerstone in the development of drugs targeting monoamine transporters and enzymes. The strategic placement of the amine on the five-membered ring creates a rigid analog of phenylethylamine, a common motif in neurotransmitters.
-
Monoamine Oxidase B (MAO-B) Inhibitors: The most prominent application is in the synthesis of MAO-B inhibitors. While the well-known anti-Parkinson's drug Rasagiline is N-propargyl-1-aminoindan, the N-methyl analog serves as a close structural relative and a starting point for novel derivatives.[3][5] The amine provides the necessary basic center for interaction with the enzyme's active site, while the indane moiety occupies a hydrophobic pocket, contributing to binding affinity and selectivity.[3]
-
Biogenic Amine Transporter Ligands: Research has shown that derivatives of N-methyl-1-indanamine can act as potent ligands for dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters.[6] By modifying the indane ring and the N-substituent, chemists can fine-tune the selectivity profile of these compounds, making them valuable tools for studying neurotransmitter systems and developing treatments for conditions like depression and stimulant addiction.
The following diagram illustrates the central role of the N-methyl-1-aminoindan scaffold in accessing diverse, biologically active molecules.
Caption: Role of N-methyl-1-aminoindan as a versatile synthetic scaffold.
General Nucleophilic Reagent
As a secondary amine, compound 1 is a moderately strong nucleophile and base. It readily participates in a variety of fundamental organic reactions.[7][8]
-
N-Alkylation & N-Acylation: It can be easily alkylated with alkyl halides or reductively aminated with aldehydes/ketones to form tertiary amines. Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives.[9] These reactions are foundational for attaching the indane core to other molecular fragments.
-
Chiral Resolution & Asymmetric Synthesis: When prepared in an enantiomerically pure form, (R)- or (S)-N-methyl-1-aminoindan can be used as a resolving agent for chiral acids or as a chiral ligand in metal-catalyzed asymmetric reactions. The incorporation of a chiral element is crucial for producing enantiomerically pure final compounds, which is often a regulatory requirement for pharmaceuticals.[10][11]
The general reactivity of the amine is depicted below.
Caption: General nucleophilic reactions of N-Methyl-1-aminoindan.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of this compound.
Protocol 1: Synthesis via Reductive Amination of 1-Indanone
This protocol describes a reliable, one-pot synthesis starting from commercially available 1-indanone. The causality behind this choice is its efficiency and the use of a mild reducing agent, which minimizes side reactions.
Workflow Diagram:
Caption: Workflow for the reductive amination synthesis of N-methyl-1-aminoindan.
Materials:
-
1-Indanone (1.0 eq)
-
Methylamine solution (40 wt. % in H₂O, 2.0-3.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-indanone (1.0 eq) and dissolve it in DCM (or DCE) to a concentration of approximately 0.5 M.
-
Imine Formation: Add the methylamine solution (2.0-3.0 eq) followed by a catalytic amount of acetic acid. Stir the mixture vigorously at room temperature for 1-2 hours. The formation of the intermediate imine or enamine is crucial for the subsequent reduction.
-
Reduction: Cool the flask in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations; its slower reaction rate with ketones compared to imines prevents significant formation of the corresponding alcohol byproduct.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with 1 M NaOH solution, followed by water, and finally brine. The basic wash removes any remaining acetic acid and ensures the product is in its free-base form.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a viscous oil. Purify it by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) or by vacuum distillation to yield this compound as a pure liquid.
Protocol 2: N-Alkylation for the Synthesis of a Rasagiline Analog
This protocol illustrates the use of the title compound in synthesizing a molecule relevant to MAO-B inhibition, demonstrating its application in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Propargyl bromide (80 wt. % in toluene, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 1.5 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Base Addition: Add finely powdered potassium carbonate (2.0 eq). K₂CO₃ acts as a heterogeneous base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Alkylation: Add propargyl bromide solution (1.1 eq) dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (3x) to remove any remaining salts or DMF (if used). Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient of EtOAc/Hexanes) to yield the desired N-methyl-N-propargyl-2,3-dihydro-1H-inden-1-amine.
Conclusion
This compound is a high-value synthetic intermediate with proven applications in organic and medicinal chemistry. Its rigid scaffold and reactive secondary amine handle make it an ideal starting point for the synthesis of CNS-active agents, particularly MAO-B inhibitors and amine transporter ligands. The protocols provided herein offer robust and scalable methods for its synthesis and derivatization, enabling researchers to leverage its unique structural features in drug discovery and development programs.
References
- 1. Indane - Wikipedia [en.wikipedia.org]
- 2. Buy N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride | 1506-18-9 [smolecule.com]
- 3. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Protheragen [protheragen.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 手性助剂 [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Derivatization of N-Methyl-2,3-dihydro-1H-inden-1-amine for Enhanced Chromatographic Analysis
Introduction
N-Methyl-2,3-dihydro-1H-inden-1-amine, a methylated derivative of 1-aminoindan, belongs to a class of compounds with a rigid phenethylamine skeleton.[1] This structural motif is of significant interest in medicinal chemistry and forensic science, as related aminoindane analogs are explored for therapeutic applications, such as anti-Parkinsonian agents, and are also encountered as novel psychoactive substances (NPSs).[1][2][3] The accurate identification and quantification of this compound in complex matrices present analytical challenges. The inherent polarity of the secondary amine functional group can lead to poor chromatographic peak shape, and the molecule's chirality necessitates enantioselective methods to differentiate between its (R) and (S) enantiomers, which may exhibit distinct pharmacological and toxicological profiles.[4]
Chemical derivatization is a powerful pre-analytical strategy to overcome these challenges. By converting the polar amine into a less polar, more volatile derivative, significant improvements in chromatographic performance, particularly for Gas Chromatography (GC), can be achieved.[2][5] Furthermore, employing a chiral derivatizing agent (CDA) facilitates the separation of enantiomers on standard achiral columns by converting them into diastereomers with different physicochemical properties.[6][7]
This guide provides detailed protocols for two key derivatization strategies for this compound:
-
Achiral Derivatization with Heptafluorobutyric Anhydride (HFBA) for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Chiral Derivatization with a Marfey's Reagent Analog for the enantioselective separation and analysis by High-Performance Liquid Chromatography (HPLC).
Part 1: Achiral Derivatization for GC-MS Analysis
Scientific Rationale
The secondary amine in this compound is a polar, active site that can interact with silanol groups on the GC column and inlet, leading to peak tailing and reduced sensitivity. Acylation with a reagent like Heptafluorobutyric Anhydride (HFBA) effectively "caps" this active site. This reaction replaces the active hydrogen on the nitrogen with a bulky, nonpolar heptafluorobutyryl group.
The benefits of this transformation are threefold:
-
Volatility is Increased: The resulting amide is more volatile than the parent amine, making it more suitable for GC analysis.
-
Polarity is Reduced: This minimizes unwanted column interactions, resulting in sharper, more symmetrical peaks.[2][5]
-
Mass Spectrometry Signature is Enhanced: The fluorinated acyl group provides a characteristic fragmentation pattern in Mass Spectrometry (MS), aiding in structural confirmation and improving selectivity.
References
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpamc.com [ajpamc.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The N-Methyl-2,3-dihydro-1H-inden-1-amine Scaffold as a Versatile Building Block in Pharmaceutical Development
Abstract
The 2,3-dihydro-1H-inden-1-amine framework is a privileged scaffold in medicinal chemistry, most notably recognized for its core role in the structure of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease.[1][2] This guide provides an in-depth exploration of N-Methyl-2,3-dihydro-1H-inden-1-amine, a fundamental derivative of this scaffold. We present detailed synthetic protocols, from the preparation of the core racemic amine to its chiral resolution and subsequent N-methylation. The causality behind experimental choices is elucidated, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this building block for the synthesis of novel pharmaceutical agents.
Introduction: The Strategic Value of the Indenylamine Scaffold
The indenylamine core, characterized by a fused benzene and cyclopentane ring system with an amine substituent, provides a rigid, three-dimensional structure that is ideal for precise interactions with biological targets.[3] Its derivatives have been extensively explored as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose elevated levels in the brain are associated with Parkinson's disease (PD).[4][5] By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, a key neurotransmitter, thereby alleviating PD symptoms.[2][6]
This compound serves as a foundational building block for creating libraries of such inhibitors. Understanding its synthesis and chemical manipulation is paramount for drug discovery programs targeting neurodegenerative diseases and other CNS disorders. This document serves as a practical guide to its preparation and application.
Physicochemical Properties & Data
A clear understanding of the physical and chemical properties of the target molecule and its precursors is essential for successful synthesis and handling.
| Property | Value | Source |
| Chemical Name | This compound | Protheragen[7] |
| Synonyms | N-Methyl-1-aminoindan | - |
| CAS Number | 2084-72-2 | Protheragen[7] |
| Molecular Formula | C₁₀H₁₃N | Protheragen[7] |
| Molecular Weight | 147.22 g/mol | Protheragen[7] |
| Appearance | (Expected) Colorless to pale yellow liquid | General Chemical Knowledge |
Synthetic Workflow Overview
The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control over reaction conditions and purification techniques. The overall strategy involves the synthesis of a racemic precursor, followed by chiral resolution and final modification.
Caption: Overall workflow for the synthesis of enantiopure this compound.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies derived from established synthetic routes for analogous compounds.[1][6][8]
Protocol 1: Synthesis of Racemic (±)-2,3-dihydro-1H-inden-1-amine
The foundational precursor is synthesized from commercially available 1-indanone. Reductive amination offers a direct and efficient route.
References
- 1. Page loading... [guidechem.com]
- 2. Buy N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride | 1506-18-9 [smolecule.com]
- 3. Buy (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride [smolecule.com]
- 4. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Protheragen [protheragen.ai]
- 8. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Aminoindan Scaffold in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,3-Dihydro-1H-inden-1-amine Scaffold - A Privileged Structure in Neuropharmacology
The 2,3-dihydro-1H-inden-1-amine, commonly known as the aminoindan scaffold, represents a cornerstone in the design of therapeutics for neurodegenerative diseases. While a variety of N-substituted derivatives exist, this guide focuses on the applications derived from its core structure, with a particular emphasis on N-propargyl derivatives. These compounds, most notably Rasagiline (N-propargyl-1-(R)-aminoindan) and Ladostigil ((N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate), have emerged as powerful multimodal agents in the research and treatment of Parkinson's Disease (PD) and Alzheimer's Disease (AD).[1][2]
Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) approved for Parkinson's disease.[1] Ladostigil is an investigational drug that ingeniously combines the MAO-inhibitory properties of rasagiline with the cholinesterase (ChE) inhibitory action of rivastigmine, offering a dual-pronged approach for Alzheimer's disease.[2][3] This document provides a detailed overview of their mechanisms, applications, and the experimental protocols used to validate their efficacy, offering a technical guide for professionals in the field.
Core Mechanisms of Action: Beyond Symptom Management
The therapeutic and research applications of aminoindan derivatives stem from their ability to engage multiple neuroprotective pathways. These mechanisms extend beyond simple neurotransmitter modulation to offer disease-modifying potential.
Monoamine Oxidase (MAO) Inhibition
The primary and most well-understood mechanism is the inhibition of MAO enzymes.
-
MAO-B Inhibition: In the brain, MAO-B is a key enzyme in the metabolic breakdown of dopamine.[4] Its inhibition by compounds like rasagiline leads to increased synaptic dopamine levels, providing symptomatic relief in Parkinson's disease.[5] Crucially, this inhibition also reduces the production of reactive oxygen species (ROS) and toxic aldehydes that are by-products of dopamine metabolism, thereby mitigating oxidative stress, a key pathological driver in neurodegeneration.[5]
-
MAO-A Inhibition: Some derivatives, like ladostigil, also inhibit MAO-A, which is responsible for breaking down serotonin and norepinephrine.[3][6] This dual inhibition can address the depressive symptoms that are often co-morbid with neurodegenerative disorders.[7]
MAO-Independent Neuroprotection: The Role of the Propargylamine Moiety
Extensive research has demonstrated that the neuroprotective effects of rasagiline and related compounds are not solely dependent on MAO inhibition.[1][8] The N-propargylamine functional group is intrinsically neuroprotective.[9]
-
Anti-Apoptotic Signaling: The propargylamine moiety promotes neuronal survival by modulating the Bcl-2 family of proteins. It upregulates anti-apoptotic members like Bcl-2 and Bcl-XL while downregulating pro-apoptotic members such as Bad and Bax.[2][9][10] This action helps to stabilize the mitochondrial membrane potential and prevent the opening of the mitochondrial permeability transition pore (MPTp), a critical step in the apoptotic cascade.[8][11]
-
Induction of Neurotrophic Factors: Rasagiline has been shown to induce the expression of essential neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support the survival, growth, and maintenance of neurons.[12][13]
Modulation of Amyloid Precursor Protein (APP) Processing
In the context of Alzheimer's disease, certain aminoindan derivatives can favorably alter the processing of Amyloid Precursor Protein (APP). Instead of being cleaved by β- and γ-secretases to form neurotoxic amyloid-β (Aβ) peptides, the protein is preferentially processed by the non-amyloidogenic α-secretase pathway.[8][10]
-
PKC/MAPK Pathway Activation: Compounds like rasagiline and ladostigil activate Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][15] This activation stimulates α-secretase activity, leading to the release of the soluble, neuroprotective sAPPα fragment.[10][14] This mechanism is independent of MAO or cholinesterase inhibition.[16]
Caption: Multimodal mechanisms of aminoindan derivatives.
Application Notes: From Bench to Preclinical Models
Application I: Parkinson's Disease Research
Aminoindan derivatives, particularly selective MAO-B inhibitors like rasagiline, are invaluable tools for studying the progression of Parkinson's disease. Their primary application is to investigate pathways of dopaminergic neurodegeneration and to test potential disease-modifying strategies.
-
Causality: By inhibiting MAO-B, these compounds not only increase dopamine levels symptomatically but also reduce the oxidative stress that contributes to the death of dopaminergic neurons in the substantia nigra. This dual action makes them superior research tools compared to agents that only provide dopamine replacement (like L-Dopa). The inherent anti-apoptotic properties of the propargylamine moiety provide an additional layer of neuroprotection, allowing researchers to dissect the relative contributions of symptomatic relief versus genuine neuronal salvation.[12][17]
Application II: Alzheimer's Disease Research
Multifunctional aminoindans like ladostigil are designed to tackle the complex, multifaceted pathology of Alzheimer's disease.[6] They serve as excellent research probes for studying the interplay between the cholinergic deficit, monoaminergic dysregulation, and amyloid pathology.[2]
-
Causality: AD is characterized by both a loss of cholinergic neurons (affecting memory) and the accumulation of Aβ plaques.[7] Ladostigil's ability to inhibit both cholinesterases and MAO enzymes allows for the simultaneous investigation of these two key systems.[3] Furthermore, its ability to promote the non-amyloidogenic sAPPα pathway provides a tool to explore therapeutic strategies aimed at reducing Aβ burden, a central goal in AD drug development.[16]
Quantitative Data Summary
The following table summarizes the inhibitory potency and neuroprotective efficacy of key aminoindan derivatives from preclinical studies. Note that experimental conditions can vary between studies.
| Compound | Target | IC₅₀ Value | Model | Key Outcome |
| Rasagiline | MAO-B | ~7-10 nM | MPTP Mouse Model | Prevents depletion of striatal dopamine; rescues dopaminergic neurons.[5][18] |
| MAO-A | ~400-2000 nM | Highly selective for MAO-B.[5][19] | ||
| Ladostigil | MAO-A | Potent in vivo | Scopolamine Rat Model | Antagonizes scopolamine-induced memory impairment.[3][7] |
| MAO-B | Potent in vivo | STZ Rat Model | Prevents gliosis, oxidative stress, and memory deficits.[6][7] | |
| AChE/BuChE | Moderate | Inhibits cholinesterases by 25-40% in vivo.[3] |
Experimental Protocols
These protocols are designed as self-validating systems, with built-in controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of a test compound to protect human neuroblastoma SH-SY5Y cells from toxicity induced by MPP+, the active metabolite of the parkinsonian neurotoxin MPTP.
-
Scientific Rationale: SH-SY5Y cells are a widely used neuronal model because they express key dopaminergic markers. MPP+ selectively enters these cells via the dopamine transporter and induces cell death by inhibiting Complex I of the mitochondrial electron transport chain, mimicking a key pathological event in Parkinson's disease.[20][21] A successful neuroprotective compound will preserve mitochondrial function and cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. This density ensures a sub-confluent monolayer, optimal for treatment and analysis.
-
-
Pre-treatment with Test Compound:
-
Prepare a stock solution of the aminoindan test compound in DMSO and dilute it in culture medium to final concentrations (e.g., 0.1, 1, 10, 25 µM). The final DMSO concentration should be <0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound.
-
Include a "Vehicle Control" group (medium with DMSO only).
-
Incubate for 2 hours. This pre-incubation allows the compound to enter the cells and engage its molecular targets before the toxic insult.
-
-
Induction of Neurotoxicity:
-
Prepare a 1.5 mM solution of MPP+ iodide in culture medium.[22]
-
Add 100 µL of the MPP+ solution to all wells except the "Vehicle Control" group. Add 100 µL of plain medium to the control wells. This creates the "MPP+ Only" (positive control for toxicity) and "Test Compound + MPP+" groups.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the absorbance of all wells as a percentage of the "Vehicle Control" group (representing 100% viability).
-
Compare the viability of the "Test Compound + MPP+" groups to the "MPP+ Only" group to determine the degree of neuroprotection.
-
Caption: Workflow for the in vitro neuroprotection assay.
Protocol 2: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol determines the IC₅₀ values of a test compound for both MAO isoforms using a fluorometric assay.
-
Scientific Rationale: This assay quantifies the enzymatic activity of recombinant human MAO-A and MAO-B. Kynuramine is a non-selective substrate that is deaminated by both MAO isoforms to an aldehyde, which then spontaneously cyclizes into the fluorescent product 4-hydroxyquinoline.[23] An inhibitor will reduce the rate of fluorescence generation, allowing for the calculation of its inhibitory potency (IC₅₀).[24] Using selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls validates the assay's specificity.[25]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzymes: Recombinant human MAO-A and MAO-B. Dilute in assay buffer to the desired working concentration.
-
Substrate: Kynuramine dihydrobromide. Prepare a stock solution in water and dilute in assay buffer.
-
Test Compound: Prepare a serial dilution of the aminoindan derivative in DMSO (e.g., from 10 mM down to 10 pM).
-
Control Inhibitors: Prepare serial dilutions of Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
-
Assay Procedure (in a 96-well black plate):
-
Set up separate plates for MAO-A and MAO-B.
-
To each well, add:
-
50 µL of Assay Buffer.
-
20 µL of the appropriate enzyme (MAO-A or MAO-B).
-
10 µL of the test compound or control inhibitor at various concentrations (or DMSO for 100% activity control).
-
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme. For irreversible inhibitors, this step is critical.
-
-
Initiate Reaction:
-
Add 20 µL of the Kynuramine substrate solution to each well to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~380-405 nm) every minute for 30 minutes in kinetic mode at 37°C.[23]
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 3: In Vivo Evaluation in the MPTP Mouse Model of Parkinson's Disease
This protocol outlines a sub-acute regimen to induce parkinsonism in mice and evaluate the neuroprotective efficacy of a test compound.[26]
-
Scientific Rationale: MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized by MAO-B in astrocytes to the toxic cation MPP+.[27] MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial respiration, leading to cell death and a profound loss of striatal dopamine, mimicking the core pathology of PD.[18] A successful neuroprotective agent will prevent this neuronal loss and preserve motor function.
Step-by-Step Methodology:
-
Animals and Housing:
-
Use male C57BL/6 mice (8-10 weeks old), as this strain is highly susceptible to MPTP.[28]
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize them for at least one week before the experiment.
-
-
Experimental Groups (n=10-12 mice per group):
-
Group 1: Saline Control (injected with saline only).
-
Group 2: MPTP Control (injected with MPTP + vehicle for the test compound).
-
Group 3: Test Compound + MPTP.
-
Group 4: Test Compound Only (to check for behavioral effects of the drug itself).
-
-
Dosing Regimen (21-day study):
-
Days 1-21: Administer the test compound (e.g., 1 mg/kg, intraperitoneally - i.p.) or its vehicle daily to the appropriate groups.
-
Days 7-11: Administer MPTP-HCl (25-30 mg/kg, i.p.) or saline to the appropriate groups, once daily for 5 consecutive days.[27] Administer the test compound 30 minutes prior to the MPTP injection.
-
CAUTION: MPTP is a potent human neurotoxin. Strict safety protocols must be followed, including the use of personal protective equipment (PPE) and a certified chemical fume hood.[29]
-
-
Behavioral Assessment (Rotarod Test):
-
Days 1-3 (Training): Train all mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) for three trials per day.
-
Day 18 (Testing): Test the mice again. Record the latency to fall for each mouse. Parkinsonian mice will have a significantly shorter latency to fall compared to controls.
-
-
Post-Mortem Analysis (Day 21):
-
Euthanize the mice and rapidly dissect the striata.
-
Immediately freeze the tissue on dry ice and store at -80°C.
-
Analyze striatal tissue for dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Alternatively, perfuse the animals and process the brains for immunohistochemical analysis of Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal loss.
-
Caption: Timeline for an in vivo MPTP neuroprotection study.
References
- 1. Rasagiline: a novel anti-Parkinsonian monoamine oxidase-B inhibitor with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil / TV3326 the a neuroprotective cholinesterase-monoamine oxidase inhibitor [rasagiline.com]
- 4. evotec.com [evotec.com]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of MAP kinase in the regulation of amyloid precursor protein processing by novel cholinesterase inhibitors derived from rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of protein kinase C by the anti-Parkinson drug, MAO-B inhibitor, rasagiline and its derivatives, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cn.aminer.org [cn.aminer.org]
- 17. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. ncmrjournal.com.tr [ncmrjournal.com.tr]
- 22. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 25. criver.com [criver.com]
- 26. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of N-Methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride (NM-2-AI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NM-2-AI acts primarily as a selective norepinephrine releasing agent and a norepinephrine reuptake inhibitor.[1] Unlike other stimulants, it shows little to no activity on dopamine or serotonin release, even at high concentrations.[1] Its unique pharmacological profile makes it a compound of interest for studying the specific roles of norepinephrine in various physiological and pathological processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is presented in the table below.
| Property | Value | Source |
| Formal Name | 2,3-dihydro-N-methyl-1H-inden-2-amine, monohydrochloride | [2][5] |
| Synonyms | NM-2-AI, N-methyl-2-Aminoindane, AM-80 | [1][2][5] |
| CAS Number | 10408-85-2 | [1][2] |
| Molecular Formula | C₁₀H₁₃N • HCl | [2] |
| Molecular Weight | 183.7 g/mol | [2][5] |
| Appearance | Crystalline solid | [2][5] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 3 mg/ml, Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [2][5] |
| Storage | -20°C | [2][5] |
| Stability | ≥ 5 years | [2] |
Pharmacological Profile and Mechanism of Action
NM-2-AI's primary mechanism of action is the modulation of norepinephrine signaling. It functions as a potent and selective norepinephrine releasing agent and also inhibits its reuptake.[1] This leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
In addition to its primary action on the norepinephrine transporter (NET), NM-2-AI has been shown to have affinity for other monoamine receptors, although with lower potency. These include the TAAR1 receptor, the Alpha-2A adrenergic receptor, and the 5-HT1A and 5-HT2A receptors.[1] The contribution of these off-target interactions to the overall pharmacological effect of NM-2-AI remains to be fully elucidated.
Hypothesized Mechanism of Action of NM-2-AI
Caption: Hypothesized mechanism of action of NM-2-AI at the noradrenergic synapse.
In Vitro Experimental Protocols
Protocol 1: Norepinephrine Transporter (NET) Binding Assay
This protocol is designed to determine the binding affinity of NM-2-AI for the norepinephrine transporter using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
[³H]-Nisoxetine (radioligand)
-
NM-2-AI hydrochloride
-
Desipramine (positive control)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture hNET-HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, add 50 µL of binding buffer, 50 µL of [³H]-Nisoxetine (final concentration ~1 nM), and 50 µL of varying concentrations of NM-2-AI or desipramine (ranging from 10⁻¹⁰ M to 10⁻⁴ M).
-
For total binding, add 50 µL of binding buffer instead of the competing compound.
-
For non-specific binding, add 50 µL of a high concentration of desipramine (e.g., 10 µM).
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Scintillation Counting:
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Rapidly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for NET Binding Assay
Caption: Step-by-step workflow for the in vitro NET binding assay.
Protocol 2: Norepinephrine Release Assay
This protocol measures the ability of NM-2-AI to induce the release of norepinephrine from rat brain synaptosomes preloaded with [³H]-norepinephrine.
Materials:
-
Rat brain tissue (e.g., striatum or cortex)
-
[³H]-Norepinephrine
-
NM-2-AI hydrochloride
-
Amphetamine (positive control)
-
Krebs-Ringer buffer (124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25.6 mM NaHCO₃, 10 mM glucose, pH 7.4)
-
Perfusion system with superfusion chambers
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region from a rat and homogenize in ice-cold Krebs-Ringer buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
[³H]-Norepinephrine Loading:
-
Incubate the synaptosomes with [³H]-Norepinephrine (final concentration ~50 nM) for 30 minutes at 37°C.
-
After incubation, dilute the suspension with ice-cold Krebs-Ringer buffer and centrifuge at 20,000 x g for 10 minutes at 4°C to remove excess radiolabel.
-
Resuspend the radiolabeled synaptosomes in fresh Krebs-Ringer buffer.
-
-
Superfusion and Release Measurement:
-
Load the [³H]-norepinephrine-loaded synaptosomes into the superfusion chambers.
-
Perfuse the chambers with Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) for a 60-minute washout period to establish a stable baseline of [³H]-norepinephrine release.
-
Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes).
-
After the washout period, switch to a buffer containing NM-2-AI or amphetamine at various concentrations and continue collecting fractions for a defined period (e.g., 30 minutes).
-
At the end of the experiment, lyse the synaptosomes in the chambers with a detergent (e.g., 1% SDS) to determine the total remaining radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction and in the final lysate using a liquid scintillation counter.
-
Express the release of [³H]-norepinephrine in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of that fraction's collection.
-
Calculate the basal release (average of fractions before drug application) and the drug-evoked release.
-
Plot the drug-evoked release against the drug concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of the drug that produces 50% of its maximal effect).
-
In Vivo Experimental Protocols
Protocol 3: Locomotor Activity in Mice
This protocol assesses the stimulant effects of NM-2-AI by measuring changes in spontaneous locomotor activity in mice.[6][7][8][9][10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
NM-2-AI hydrochloride
-
Saline solution (0.9% NaCl)
-
Open-field activity chambers equipped with infrared beams to automatically track movement
-
Animal scale
Procedure:
-
Animal Acclimation:
-
House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow the mice to acclimate to the housing facility for at least one week before the experiment.
-
Handle the mice for a few days prior to the experiment to reduce stress.
-
-
Drug Preparation and Administration:
-
Dissolve NM-2-AI hydrochloride in saline solution to the desired concentrations (e.g., 1, 10, 30, 100 mg/kg).[6][7][8][9][10]
-
Administer the NM-2-AI solution or saline (vehicle control) to the mice via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Locomotor Activity Measurement:
-
Immediately after injection, place each mouse individually into an open-field activity chamber.
-
Allow the mice to habituate to the chamber for 30 minutes.
-
Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 2 hours.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity for each mouse over the entire recording period.
-
Experimental Workflow for Locomotor Activity Study
Caption: Workflow for assessing the effect of NM-2-AI on mouse locomotor activity.
Safety Precautions
References
- 1. NM-2-AI - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. globalchemsolutions.com [globalchemsolutions.com]
- 5. chemicalroute.com [chemicalroute.com]
- 6. publires.unicatt.it [publires.unicatt.it]
- 7. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Analysis of Indane Compounds by Gas Chromatography
Abstract
Indane and its derivatives are bicyclic aromatic hydrocarbons that serve as crucial structural motifs in pharmaceuticals, novel psychoactive substances (NPS), and specialty chemicals. Accurate and robust analytical methods are essential for quality control, impurity profiling, metabolic studies, and forensic identification. This guide provides a detailed exploration of gas chromatography (GC) methods for the analysis of indane compounds. We delve into the foundational principles guiding methodological choices, from sample preparation and column selection to detector optimization. Detailed, field-proven protocols for direct analysis, headspace sampling, derivatization of polar analytes, and chiral separations are presented. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop, validate, and implement reliable GC methods for this important class of compounds.
Foundational Principles: Matching the Method to the Molecule
The successful analysis of indane compounds by gas chromatography begins with a fundamental understanding of their physicochemical properties and how these properties interact with the components of the GC system.
Physicochemical Properties of Indane Compounds
Indane (C₉H₁₀) is a non-polar, semi-volatile hydrocarbon. Its derivatives, however, can span a wide range of polarities and volatilities depending on their functional groups. For example, aminoindanes are significantly more polar and less volatile than the parent molecule and may exhibit poor peak shape on standard GC columns without modification.[1][2] Key properties to consider are:
-
Volatility: The tendency of a compound to vaporize, which is a prerequisite for GC analysis.[3][4] Most indane derivatives are sufficiently volatile or can be made volatile for GC.
-
Polarity: The distribution of electron density in the molecule. This is the primary factor influencing stationary phase selection, based on the principle of "like dissolves like".[5]
-
Thermal Stability: The ability to withstand high temperatures in the GC inlet and column without degradation.[6][7] Some functionalized indanes may require derivatization to improve thermal stability.
The Rationale for Gas Chromatography
Gas chromatography is an ideal technique for analyzing volatile and semi-volatile substances.[4] Its high resolving power allows for the separation of complex mixtures, a common scenario in pharmaceutical impurity profiling or the analysis of petroleum products.[8][9] When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification, while a Flame Ionization Detector (GC-FID) offers robust and sensitive quantification of hydrocarbons.[4][8]
Sample Preparation: The Critical First Step
Proper sample preparation is crucial for achieving accurate and reproducible results while protecting the GC system from contamination.[10] The choice of technique depends on the sample matrix and the nature of the indane analyte.
Direct Liquid Injection
This is the most straightforward approach for samples where the indane compound is already dissolved in a compatible organic solvent.
-
Principle: The liquid sample is directly injected into the heated GC inlet, where it is vaporized.[11]
-
Suitable Solvents: Volatile organic solvents like hexane, dichloromethane, methanol, or ethyl acetate are recommended.[7][12] Avoid water and non-volatile solvents.[7][12]
-
Procedure: Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) in a suitable solvent.[7] If particulates are present, filter or centrifuge the sample before transferring it to a GC vial.[3][7][10]
Headspace (HS) Analysis
HS-GC is the method of choice for analyzing volatile indanes in solid or liquid matrices that are non-volatile or could harm the GC column, such as residual solvent analysis in pharmaceuticals or environmental testing.[13][14][15]
-
Principle: The sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (the headspace) above the sample. A portion of this gas is then injected into the GC.[12][16]
-
Advantages: This technique is highly sensitive and protects the GC inlet and column from non-volatile matrix components.[13][16]
Derivatization for Polar Indanes
Aminoindanes and other polar derivatives often exhibit poor chromatographic behavior, such as peak tailing, due to interactions with active sites in the GC system. Derivatization is a chemical modification process that mitigates these issues.[1][2][17]
-
Causality: Derivatization replaces active hydrogens (e.g., on -NH₂ or -OH groups) with non-polar, bulky groups. This enhances volatility, improves thermal stability, and reduces peak tailing, leading to better sensitivity and resolution.[1][3][17]
-
Common Reagents: Acylating agents like Heptafluorobutyric Anhydride (HFBA) or silylating agents are frequently used for amino and hydroxyl groups, respectively.[1][2] Studies have shown that derivatization with reagents like MBTFA, HFBA, and ECF successfully improves the analysis of aminoindanes, even allowing for the separation of isomers that were previously indistinguishable.[1][2]
Pyrolysis-GC (Py-GC)
For analyzing indane structures within a non-volatile polymer matrix, Py-GC is a powerful technique.
-
Principle: The polymer sample is rapidly heated to a high temperature (500-800 °C) in an inert atmosphere. The macromolecule thermally degrades into smaller, characteristic fragments that are volatile enough to be separated and identified by GC-MS.[18][19] This allows for the identification of the original polymer composition.[20]
GC System Configuration and Method Parameters
The heart of the analysis lies in the proper selection of the GC column and the optimization of instrumental parameters.
Column Selection
Choosing the correct stationary phase is the most important step in method development as it governs the separation selectivity.[5]
-
Stationary Phase: For non-polar indane and its alkylated derivatives, a non-polar stationary phase like 100% dimethylpolysiloxane is a good starting point. However, a low-to-mid polarity 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, Rxi-5Sil MS) is often the optimal choice. The phenyl groups provide an alternate selectivity for aromatic hydrocarbons through π-π interactions, enhancing the resolution of structurally similar compounds.[1] For more polar analytes or when different selectivity is required, a more polar phase can be considered.
-
Column Dimensions:
-
Internal Diameter (ID): 0.25 mm ID columns offer a good balance between efficiency and sample capacity and are suitable for most applications.[5] For higher resolution of complex mixtures, a narrower 0.18 mm ID can be used.[6][21]
-
Length: A 30-meter column is a standard length providing excellent resolving power for most applications. Shorter columns can be used for faster analysis if resolution is sufficient.[6][21]
-
Film Thickness: A standard film thickness of 0.25 µm is versatile. For highly volatile indanes, a thicker film (e.g., 1.0 µm) can increase retention and improve separation without requiring sub-ambient oven temperatures.[5]
-
Inlet, Oven, and Detector Parameters
-
Inlet: A split/splitless injector is standard. Use split mode for concentrated samples to avoid column overload and splitless mode for trace analysis to maximize sensitivity.[11] The injector temperature should be high enough to ensure rapid vaporization (e.g., 250 °C) but not so high as to cause thermal degradation of the analytes.[7]
-
Oven Temperature Program: A temperature ramp is used to separate compounds by their boiling points. A typical program starts at a low temperature (e.g., 50-70 °C), holds for 1-2 minutes, then ramps at 10-20 °C/min to a final temperature that is sufficient to elute all compounds of interest. A final hold ensures the column is clean for the next injection.
-
Carrier Gas: Helium is the most common and robust choice. Hydrogen can provide faster analysis and higher efficiency at a lower cost but requires appropriate safety precautions.
-
Detector:
-
Flame Ionization Detector (FID): Highly sensitive for all carbon-containing compounds, making it excellent for quantification.
-
Mass Spectrometer (MS): Provides mass spectral data for definitive peak identification and structural elucidation.[4] For quantitative analysis, it can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Detailed Application Protocols
The following protocols provide starting points for method development. Parameters should be optimized for the specific instrument and application.
Protocol 1: General Screening of Indane in an Organic Matrix by GC-MS
This protocol is suitable for identifying and quantifying indane and its non-polar derivatives in a clean sample matrix.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in hexane or dichloromethane to a final concentration of approximately 10 µg/mL.
- Vortex to mix thoroughly.
- Transfer the solution to a 2 mL autosampler vial.
2. GC-MS Parameters:
| Parameter | Value | Rationale |
| GC System | GC system coupled to a Mass Spectrometer | Provides both separation and identification. |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm | Excellent general-purpose column with good selectivity for aromatic compounds. |
| Inlet | Split/Splitless @ 250 °C | Ensures vaporization without degradation. |
| Injection Mode | Split 20:1 (adjust based on concentration) | Prevents column overload for screening-level concentrations. |
| Injection Volume | 1 µL | Standard volume. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert, safe, and provides good efficiency. |
| Oven Program | 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Separates compounds by boiling point and cleans the column. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Mode | Electron Ionization (EI) @ 70 eV, Full Scan (m/z 40-450) | Provides standard, library-searchable mass spectra for identification.[4] |
Protocol 2: Analysis of Aminoindanes using HFBA Derivatization
This protocol is designed for polar aminoindanes to improve peak shape and sensitivity.
1. Derivatization Procedure:
- Evaporate 100 µL of the sample solution (in a suitable solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.
- Add 100 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA).
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature. Evaporate the excess reagent and solvent under nitrogen.
- Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Parameters:
- Use the same GC-MS parameters as in Protocol 1 . The temperature program may need to be adjusted to account for the higher boiling points of the derivatized compounds. A higher final temperature or a longer hold may be necessary.
Protocol 3: Chiral Separation of 1-Amino-2-indanol Enantiomers
This advanced method is critical for pharmaceutical development, where enantiomeric purity must be controlled. It requires a specialized chiral column. This protocol is adapted from established methods for similar compounds.[22]
1. Sample Preparation (Derivatization is required):
- Evaporate the sample to dryness.
- Add 50 µL of pyridine and 50 µL of trifluoroacetic anhydride (TFAA) to derivatize the amine group. Heat at 60°C for 30 minutes.[22]
- Evaporate to dryness under nitrogen.
- Add 100 µL of a silylating agent (e.g., BSTFA w/ 1% TMCS) to derivatize the hydroxyl group. Heat at 70°C for 45 minutes.[22]
- Cool to room temperature before injection.
2. GC-FID Parameters:
| Parameter | Value | Rationale |
| GC System | GC system with FID | FID provides robust quantification. |
| Column | Chiral Cyclodextrin-based column (e.g., Rt-βDEX series) | Specialized stationary phase designed to interact differently with enantiomers.[23][24] |
| Inlet | Split/Splitless @ 250 °C | Standard inlet configuration. |
| Injection Mode | Split 50:1 | Chiral columns often have lower capacity. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas. |
| Oven Program | 100 °C (hold 2 min), ramp 5 °C/min to 200 °C (hold 10 min) | Slower ramp rates often improve resolution in chiral separations. |
| Detector | FID @ 280 °C | Universal detector for organic compounds. |
Method Validation and Quality Control
A developed method is not trustworthy until it is validated. Validation ensures the method is suitable for its intended purpose.[25][26] Key parameters, as defined by ICH Q2(R1) guidelines, should be assessed.[25][27]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (same day, analyst, instrument) and intermediate precision levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
System Suitability: Before running any sample sequence, a system suitability standard should be injected to verify that the chromatographic system is performing adequately. Typical checks include retention time stability, peak resolution, tailing factor, and theoretical plates.
Visual Schematics
General Workflow
The following diagram illustrates the overall workflow for the GC analysis of indane compounds.
Caption: General workflow from sample preparation to final report.
Decision Tree for Method Selection
This diagram aids in selecting the appropriate analytical strategy based on sample and analyte characteristics.
Caption: Decision tree for selecting an appropriate GC method.
References
- 1. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.ca [fishersci.ca]
- 6. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. organomation.com [organomation.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 14. Ultra-Fast Analysis of Volatile Organic Compounds in Water By Headspace-GC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. iltusa.com [iltusa.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. shimadzu.com [shimadzu.com]
- 21. trajanscimed.com [trajanscimed.com]
- 22. benchchem.com [benchchem.com]
- 23. gcms.cz [gcms.cz]
- 24. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmaguru.co [pharmaguru.co]
- 26. ptfarm.pl [ptfarm.pl]
- 27. researchgate.net [researchgate.net]
"synthesis of rasagiline from 2,3-dihydro-1H-indenes-1-amine derivatives"
An In-Depth Guide to the Synthesis of Rasagiline from 2,3-Dihydro-1H-inden-1-amine Derivatives
Introduction
Rasagiline, chemically known as (R)-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible second-generation monoamine oxidase inhibitor (MAO-B inhibitor).[1][2] Its primary clinical application is in the management of Parkinson's disease, where it functions by increasing dopamine levels in the brain, thereby alleviating symptoms.[3][4] The therapeutic efficacy of rasagiline is stereospecific, residing exclusively in the (R)-enantiomer.[4][5] Consequently, the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure (R)-rasagiline is of paramount importance in pharmaceutical manufacturing.
This application note provides a detailed overview and validated protocols for the synthesis of rasagiline, commencing from derivatives of 2,3-dihydro-1H-inden-1-amine (commonly known as 1-aminoindan). We will explore two principal strategies: the classical approach involving the resolution of a racemic intermediate and modern asymmetric synthesis methodologies that offer improved efficiency and stereocontrol. The causality behind experimental choices, critical process parameters, and analytical validation points are emphasized to ensure scientific integrity and reproducibility.
Core Synthetic Strategies: A Comparative Overview
The central challenge in any rasagiline synthesis is the precise installation of the chiral center at the C1 position of the indane ring. The choice of strategy profoundly impacts the overall yield, purity, and economic viability of the process.
dot
Caption: High-level overview of synthetic pathways to Rasagiline Mesylate.
-
Classical Resolution Pathway (Route A): This traditional route involves the synthesis of a racemic mixture of the key intermediate, which is then separated (resolved) into its constituent enantiomers using a chiral resolving agent. While robust and well-established, its primary drawback is a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.[6]
-
Asymmetric Synthesis Pathways (Route B): These more modern approaches aim to create the desired (R)-enantiomer directly, bypassing the need for resolution and offering a theoretical yield of 100%. Key methods include:
-
Dynamic Kinetic Resolution (DKR): An elegant chemoenzymatic method that combines the kinetic resolution of a racemic intermediate with an in-situ racemization of the slower-reacting (undesired) enantiomer.[1][7]
-
Asymmetric Reductive Amination: A biocatalytic approach using engineered enzymes like imine reductases (IREDs) to convert an achiral ketone directly into the chiral amine with high enantioselectivity.[8][9]
-
Asymmetric Transfer Hydrogenation (ATH): A catalytic method that uses a chiral catalyst to reduce a prochiral imine intermediate enantioselectively.[10][11]
-
Route A: Detailed Protocol via Classical Resolution
This pathway remains widely used due to its reliability and scalability. The key steps involve the synthesis of racemic N-propargyl-1-aminoindan, followed by its resolution.
Step 1: Synthesis of Racemic 1-Aminoindan from 1-Indanone
The synthesis begins with the commercially available achiral ketone, 1-indanone. The ketone is first converted to its oxime, which is then reduced to the corresponding primary amine.
dot
Caption: Synthesis of the racemic 1-aminoindan precursor.
Protocol 1: Synthesis of Racemic 1-Aminoindan
-
Oximation:
-
To a solution of 1-indanone (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the 1-indanone oxime.
-
Filter the solid, wash with water, and dry under vacuum. The oxime is typically used in the next step without further purification.
-
-
Reduction:
-
In a high-pressure reactor, suspend the 1-indanone oxime (1.0 eq) in an alcoholic solvent (e.g., ethanol or methanol) containing aqueous ammonia.
-
Add Raney Nickel catalyst (approx. 10-20% by weight).
-
Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-70°C.
-
Maintain the reaction under vigorous stirring until hydrogen uptake ceases (typically 4-8 hours).
-
Cool the reactor, vent carefully, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield racemic 1-aminoindan as a clear oil.
-
Step 2: N-Propargylation of Racemic 1-Aminoindan
The racemic amine is alkylated with a propargyl source to produce racemic rasagiline.
Protocol 2: Synthesis of Racemic N-propargyl-1-aminoindan
-
Dissolve racemic 1-aminoindan (1.0 eq) in a suitable solvent such as acetonitrile.[12]
-
Add a base, typically anhydrous potassium carbonate (2.0-3.0 eq), to the mixture.
-
Add propargyl chloride or propargyl bromide (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 12-18 hours, monitoring by TLC or HPLC.[12]
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude racemic rasagiline base. This material is often carried forward to the resolution step without extensive purification.
Step 3: Optical Resolution with L-(+)-Tartaric Acid
This is the critical step where the two enantiomers of rasagiline are separated. The principle relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid.
Protocol 3: Diastereomeric Salt Resolution
-
Dissolve the crude racemic rasagiline base (1.0 eq) in a suitable alcohol, such as isopropanol or ethanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the rasagiline solution at an elevated temperature (50-60°C).
-
Allow the mixture to cool slowly to room temperature. The desired di-[(R)-rasagiline]-L-tartrate salt is less soluble and will preferentially crystallize.[2] Seeding with a small crystal can aid in initiating crystallization.
-
Age the resulting slurry at room temperature or below (0-5°C) for several hours to maximize precipitation.
-
Filter the crystalline solid and wash with a small amount of cold solvent.
-
The enantiomeric excess (e.e.) of the salt can be improved by recrystallization from the same solvent system.
Step 4: Liberation of Free Base and Formation of Mesylate Salt
The resolved tartrate salt is treated with a base to liberate the enantiomerically pure (R)-rasagiline free base, which is then converted to the stable and pharmaceutically acceptable mesylate salt.
Protocol 4: (R)-Rasagiline Mesylate Formation
-
Liberation of Free Base: Suspend the di-[(R)-rasagiline]-L-tartrate salt in a mixture of water and an immiscible organic solvent (e.g., toluene or ethyl acetate).
-
Cool the mixture in an ice bath and add an aqueous base (e.g., 2M NaOH or K₂CO₃) dropwise with stirring until the pH of the aqueous layer is >10.
-
Separate the organic layer, and extract the aqueous layer one or two more times with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (R)-rasagiline free base as an oil.
-
Mesylate Salt Formation: Dissolve the (R)-rasagiline base in isopropanol (IPA).[13]
-
Cool the solution to 5-10°C and add methanesulfonic acid (1.0 eq) dropwise with stirring.[3]
-
The rasagiline mesylate salt will precipitate as a white solid. Stir the suspension at low temperature for 1-2 hours.
-
Filter the product, wash with cold IPA, and dry under vacuum to yield high-purity (R)-rasagiline mesylate.[13]
Route B: Advanced Asymmetric Synthesis Strategies
To overcome the inherent 50% yield limitation of classical resolution, several advanced asymmetric methods have been developed.
Dynamic Kinetic Resolution (DKR)
DKR provides a powerful pathway to convert a racemic starting material almost completely into a single, desired enantiomer. In the context of rasagiline, this involves the enantioselective acylation of racemic 1-aminoindan catalyzed by an enzyme, coupled with an in-situ racemization of the unreacted amine catalyzed by a metal.
dot
Caption: Mechanism of Dynamic Kinetic Resolution (DKR).
A notable example involves using Candida antarctica lipase B (CALB) for the resolution and a palladium nanocatalyst for the racemization.[1] This process can achieve high yields (>90%) and excellent enantioselectivity (>99% e.e.) for the acylated (R)-intermediate, which is then deprotected and propargylated to furnish (R)-rasagiline.[1]
Asymmetric Reductive Amination
This biocatalytic route represents one of the most efficient methods, forming (R)-rasagiline in a single step from achiral precursors. Engineered reductive aminase (RedAm) or imine reductase (IRED) enzymes catalyze the reaction between 1-indanone and propargylamine, directly forming the chiral center with high stereocontrol.[8][9] This one-step approach in an aqueous medium is highly attractive for green and sustainable industrial production, with reported yields up to 81% and enantiomeric excess up to 90% in initial studies.[9]
Data Summary and Comparison
| Parameter | Route A: Classical Resolution | Route B: Dynamic Kinetic Resolution (DKR) | Route B: Asymmetric Reductive Amination |
| Key Starting Materials | 1-Indanone, Propargyl Halide, L-Tartaric Acid | Racemic 1-Aminoindan, Acyl Donor | 1-Indanone, Propargylamine |
| Key Catalyst/Reagent | Stoichiometric Chiral Acid | Lipase (CALB) + Pd Catalyst | Imine Reductase (IRED) Enzyme |
| Theoretical Max. Yield | 50% (without racemization) | ~100% | ~100% |
| Reported Yield | ~12-25% (overall)[1][2] | >90% (for resolution step)[1] | Up to 81%[9] |
| Reported e.e. | >99% after recrystallization | >99%[1] | Up to 90-99%[8][9] |
| Key Advantage | Well-established, robust | High theoretical yield, excellent e.e. | Single step, green chemistry |
| Key Disadvantage | Low theoretical yield, waste of one enantiomer | Requires specific enzyme and catalyst | Requires enzyme development and optimization |
Analytical Characterization and Quality Control
Throughout the synthesis, rigorous analytical monitoring is essential.
-
Reaction Monitoring: TLC and HPLC are used to track the progress of reactions.
-
Purity Assessment: Final product purity is determined by HPLC, typically requiring >99.5%.[3][12]
-
Enantiomeric Purity: The enantiomeric excess (e.e.) is the most critical quality attribute. It is measured using chiral HPLC with a suitable chiral stationary phase, such as a Chiralpak® column.[5] The required e.e. for the final active pharmaceutical ingredient is typically >99.8%.
Conclusion
The synthesis of rasagiline from 1-aminoindan derivatives offers a compelling case study in the evolution of pharmaceutical process chemistry. While the classical resolution pathway remains a viable and scalable option, modern asymmetric methods, particularly those employing biocatalysis, present significant advantages in terms of efficiency, sustainability, and yield. The choice of a specific route in an industrial setting will depend on a balance of factors including cost of goods, process robustness, scalability, and regulatory considerations. The protocols and strategies outlined in this note provide a comprehensive foundation for researchers and drug development professionals engaged in the synthesis of this important anti-Parkinson's agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 9. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 13. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
Application Notes: Leveraging N-Methyl-2,3-dihydro-1H-inden-1-amine in Fragment-Based Drug Design
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] These fragments serve as high-quality starting points that can be chemically elaborated into potent, selective, and drug-like leads.[5][6] The core advantage of this approach lies in the vast chemical space that can be explored with a relatively small library of simple molecules, often leading to higher hit rates and leads with superior physicochemical properties.[7][8]
This guide focuses on the strategic application of a specific fragment, N-Methyl-2,3-dihydro-1H-inden-1-amine , within a typical FBDD workflow. Its rigid, three-dimensional scaffold and desirable physicochemical properties make it an exemplary candidate for inclusion in a fragment library. We will explore the rationale behind its selection, provide detailed protocols for its use in screening and validation, and outline strategies for its evolution from a weak-binding hit to a potent lead compound.
Fragment Profile: this compound
The selection of compounds for a fragment library is a critical first step in any FBDD campaign.[4] Fragments are typically selected based on a set of guidelines known as the "Rule of Three" (RO3), which helps ensure that the starting points are small, possess favorable properties for optimization, and have a higher probability of binding efficiently to the target.[9][10][11]
This compound (CAS: 2084-72-2) is a compelling fragment candidate due to its structural and chemical properties.[12] The indan scaffold provides a rigid, well-defined three-dimensional shape, which can reduce the entropic penalty upon binding to a target. The presence of a secondary amine introduces a hydrogen bond donor and a basic center, offering a key interaction point with target proteins, while the N-methyl group can provide additional van der Waals interactions or be a vector for synthetic elaboration.
| Property | Value | "Rule of Three" (RO3) Compliance[1][8][11] | Rationale for FBDD |
| Molecular Weight (MW) | 147.22 g/mol [12] | ≤ 300 Da | Yes. Low MW allows for efficient exploration of chemical space and provides ample room for synthetic elaboration without becoming excessively large or losing drug-like properties. |
| cLogP (calculated) | ~2.1 | ≤ 3 | Yes. An optimal cLogP ensures adequate solubility for biophysical screening assays while retaining enough lipophilicity to engage with hydrophobic pockets in target proteins. |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 | Yes. A limited number of HBDs prevents excessive polarity and maintains good membrane permeability in later-stage compounds. The single donor provides a key anchor point for binding. |
| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 3 | Yes. A low HBA count contributes to favorable physicochemical properties. The nitrogen atom serves as the acceptor. |
| Rotatable Bonds | 1 | ≤ 3 | Yes. Low rotational freedom reduces the entropic cost of binding, leading to more efficient interactions (higher ligand efficiency). |
The FBDD Workflow: From Fragment to Lead
The journey from a fragment library to a lead compound is a structured, multi-step process. This compound serves as an ideal candidate to illustrate this workflow, which involves primary screening, hit validation, and hit-to-lead optimization.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 7. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Protheragen [protheragen.ai]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Methyl-2,3-dihydro-1H-inden-1-amine
Introduction: Welcome to the technical support center for N-Methyl-2,3-dihydro-1H-inden-1-amine. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds, including selective monoamine oxidase B (MAO-B) inhibitors.[1] The stereochemical and chemical purity of this amine is paramount for downstream applications, directly impacting reaction efficiency, byproduct formation, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven answers and protocols to address common purification challenges encountered by researchers and process chemists.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of a robust purification strategy.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Such as 2,3-dihydro-1H-inden-1-amine (the des-methyl precursor) or 1-indanone.
-
Over-Alkylation Products: Formation of the corresponding tertiary amine or even quaternary ammonium salts if the reaction conditions are not carefully controlled.
-
Reagents and Byproducts: Residual reducing agents (e.g., from reductive amination) or byproducts from the methylating agent.
-
Degradation Products: Amines, particularly secondary amines, can be susceptible to air oxidation over time, leading to the formation of colored impurities or N-oxides.[2] Improper storage or handling under acidic conditions can also lead to degradation.[2]
Q2: How do I select the most appropriate primary purification technique?
A2: The choice depends on the scale of your synthesis, the physical state of your crude product (oil vs. solid), and the nature of the impurities. A logical decision-making process is essential. For initial bulk purification, an acid-base extraction is highly recommended. For high-purity crystalline material, salt recrystallization is the gold standard. For complex mixtures or oily products, chromatography is the most powerful tool.
Q3: Is it better to purify the amine as a free base or as a salt?
A3: This is a critical strategic decision.
-
Free Base: The free base is often an oil or low-melting solid, making it suitable for purification by distillation (if thermally stable) or column chromatography.
-
Salt Form (e.g., Hydrochloride, Tartrate): Converting the amine to a salt is an excellent purification strategy.[3] Salts are typically stable, non-volatile, crystalline solids, making them ideal for purification via recrystallization.[2] The process of forming a salt and then crystallizing it can dramatically remove neutral or less basic impurities.
Q4: What are the industry-standard analytical methods for assessing the purity of this compound?
A4: A multi-pronged approach is necessary for a complete purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment (e.g., % area). Both reversed-phase (with an appropriate buffer system) and normal-phase methods can be developed.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for confirming the structure of the desired product and identifying structurally similar impurities that may be difficult to resolve by chromatography.[3]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and guiding the development of flash chromatography methods.[3]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Severe streaking or tailing on silica gel TLC/Flash Chromatography. | The basic amine is interacting strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor chromatography and potential irreversible adsorption.[6] | Solution A (Mobile Phase Modification): Add a competitive base to your mobile phase to neutralize the active sites. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in a solvent system like Dichloromethane/Methanol.[6] Solution B (Stationary Phase Change): Switch to a less acidic or basic stationary phase. Basic alumina or amine-functionalized silica are excellent alternatives that allow for the use of neutral solvent systems (e.g., Hexane/Ethyl Acetate) and often yield sharper peaks.[6] |
| A persistent, closely-related impurity co-elutes during chromatography. | The impurity has a very similar polarity and structure to the target compound (e.g., the unmethylated precursor, 2,3-dihydro-1H-inden-1-amine). | Solution A (Change Purification Mode): If normal-phase chromatography fails, convert the amine mixture to a salt (e.g., hydrochloride) and attempt recrystallization. The distinct crystal lattice energies of the target salt versus the impurity salt can provide excellent separation where chromatography could not. Solution B (Optimize Chromatography): Switch to a different chromatographic mechanism, such as reversed-phase HPLC, which separates based on hydrophobicity rather than polarity. Employing a shallow gradient can enhance resolution.[6] |
| Low yield after purification. | A) Irreversible Adsorption: The product is permanently stuck to an acidic silica gel column. B) Product Volatility: The free base may be volatile and lost during solvent evaporation under high vacuum. C) Recrystallization Loss: Excessive solvent was used, or the crystallization was incomplete, leaving a significant amount of product in the mother liquor. | For A: Use the solutions for Problem 1 (add base to eluent or change stationary phase). For B: Use a rotary evaporator with controlled temperature and vacuum. Avoid using a high-vacuum pump for extended periods on the free base. For C: Minimize the amount of hot solvent used for dissolution. Cool the crystallization mixture slowly and then in an ice bath to maximize crystal formation. Analyze the mother liquor by TLC to assess the amount of product lost. |
| The final product is colored (yellow/brown) but appears pure by NMR. | Trace amounts of highly conjugated, colored impurities have formed due to air oxidation of the amine.[2] Amines are notoriously sensitive to this. | Solution A (Activated Carbon): Dissolve the compound in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and filter through a pad of Celite®. The carbon adsorbs the colored impurities. Solution B (Final Recrystallization): A final, careful recrystallization can often leave trace colored impurities behind in the mother liquor. |
Section 3: Visualization & Workflows
Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of the crude product.
References
- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Technical Support Center: Synthesis of 2,3-dihydro-1H-inden-1-amine
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. 2,3-dihydro-1H-inden-1-amine is a crucial intermediate in the preparation of various pharmaceuticals, including the anti-Parkinson's drug rasagiline.[1][2]
This document provides troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Synthetic Challenges
The most prevalent synthetic routes to 2,3-dihydro-1H-inden-1-amine typically start from 1-indanone. The general pathway involves the conversion of the ketone to an oxime, followed by reduction to the desired primary amine. Another common method is direct reductive amination of 1-indanone. Each of these steps presents unique challenges that can impact yield and purity.
Issues in the Oximation of 1-Indanone
Question: My oximation of 1-indanone is resulting in low yields and incomplete conversion. What are the likely causes and how can I optimize this step?
Answer: The conversion of 1-indanone to 1-indanone oxime is a critical step that is often deceptively simple.[3][4][5] Low yields or incomplete reactions can typically be attributed to several factors:
-
Reagent Stoichiometry and Quality: Ensure that hydroxylamine hydrochloride is used in a slight excess (e.g., 1.05 to 1.5 molar equivalents) to drive the reaction to completion.[1][4] The quality of the hydroxylamine hydrochloride is also important; it should be a dry, free-flowing solid.
-
Base Selection and Amount: A base is required to neutralize the HCl salt of hydroxylamine and to facilitate the reaction. Pyridine is a common choice, acting as both a base and a solvent.[4] Alternatively, bases like sodium acetate or potassium carbonate can be used in a suitable solvent like ethanol.[5][6] Ensure the base is used in at least a stoichiometric amount relative to the hydroxylamine hydrochloride.
-
Reaction Temperature and Time: While the reaction can proceed at room temperature, gentle heating (e.g., 50 °C) can significantly increase the reaction rate and drive it to completion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, which is typically around 20 minutes to a few hours depending on the scale and conditions.[4]
-
Work-up Procedure: A common pitfall is an inefficient work-up. After the reaction, the solvent (e.g., pyridine) should be removed under reduced pressure. The residue should then be taken up in an organic solvent like ethyl acetate and washed with an acidic solution (e.g., 1 M HCl) to remove any remaining pyridine and unreacted hydroxylamine.[4]
Table 1: Typical Reaction Conditions for Oximation of 1-Indanone
| Parameter | Recommended Condition | Rationale |
| 1-Indanone | 1 equivalent | Starting material |
| Hydroxylamine HCl | 1.05 - 2.5 equivalents[1][4] | Drives equilibrium towards product |
| Base | Pyridine (solvent) or NaOAc/K2CO3 (1-4 eq.)[4][5][6] | Neutralizes HCl and facilitates reaction |
| Temperature | 50-70 °C[4][5] | Increases reaction rate |
| Monitoring | TLC (e.g., hexanes/ethyl acetate 3:1)[4] | To confirm consumption of starting material |
Challenges in the Reduction of 1-Indanone Oxime
Question: I am struggling with the reduction of 1-indanone oxime. My reaction is either incomplete, or I am observing significant side products. What are the best practices for this reduction?
Answer: The reduction of the oxime to the primary amine is a pivotal and often challenging step. The choice of reducing agent and reaction conditions are critical for achieving high yield and selectivity.
-
Catalytic Hydrogenation: This is a widely used and often clean method.
-
Catalyst Choice: Palladium on carbon (Pd/C) and Raney Nickel (Ra-Ni) are common catalysts.[7][8] Platinum-based catalysts can also be effective.[9]
-
Solvent and Additives: The choice of solvent is crucial. Acidic conditions (e.g., using acetic acid as a solvent or additive) can promote the reduction over Pd/C.[8] Conversely, for Raney Nickel, basic conditions are often required to achieve high yields.[8][10]
-
Hydrogen Pressure and Temperature: The reaction is typically run under a hydrogen atmosphere, with pressures ranging from atmospheric to several atmospheres.[8][10] The temperature can also be adjusted to optimize the reaction rate.
-
Potential Side Products: Incomplete reduction can lead to the corresponding hydroxylamine. Over-reduction or side reactions can lead to the formation of dimers or other byproducts.
-
-
Chemical Reduction:
-
Sodium Borohydride/Titanium Tetrachloride (NaBH4/TiCl4): This reagent system can effectively reduce the oxime. However, it requires strictly anhydrous conditions, which can be challenging to maintain on an industrial scale.[1]
-
Alumino-Nickel Alloy in Alkaline Solution: This method avoids the need for high-pressure hydrogenation and can be a cost-effective alternative.[1] The reaction is typically carried out in an alkaline aqueous/organic solvent mixture. Careful control of the base and solvent ratio is necessary for optimal results.[1]
-
Troubleshooting Flowchart for Oxime Reduction
Caption: Troubleshooting workflow for 1-indanone oxime reduction.
Difficulties with Direct Reductive Amination
Question: I am attempting a one-pot reductive amination of 1-indanone but am getting low yields of the primary amine and a mixture of products. How can I improve this synthesis?
Answer: Direct reductive amination is an efficient route but requires careful control of reaction conditions to favor the formation of the primary amine.[11][12]
-
The Leuckart-Wallach Reaction: This classic method uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[13]
-
High Temperatures: A significant drawback is the high temperature required (often >160 °C), which can lead to side reactions and decomposition.[14]
-
N-Formylated Byproduct: A common issue is the formation of the N-formyl derivative of the amine, which then requires a separate hydrolysis step to yield the free amine.[14]
-
Over-alkylation: The primary amine product can sometimes react further with the starting ketone to form a secondary amine, although an excess of the ammonia source can help to minimize this.[14]
-
-
Catalytic Reductive Amination: This involves reacting the ketone with an ammonia source in the presence of a reducing agent and a catalyst.
-
Reducing Agents: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common choices as they are less reactive towards the ketone starting material than sodium borohydride, allowing for the formation of the imine intermediate before reduction.[11][12]
-
Ammonia Source: Ammonium acetate is a frequently used source of ammonia for this reaction.[6]
-
pH Control: The reaction is typically carried out under weakly acidic conditions to promote the formation of the iminium ion intermediate.[12]
-
Key Reaction Pathway: Reductive Amination
Caption: General scheme for the reductive amination of 1-indanone.
Purification Challenges
Question: I have successfully synthesized 2,3-dihydro-1H-inden-1-amine, but I am finding it difficult to purify. What are the recommended purification methods?
Answer: The basic nature of the amine product allows for straightforward purification strategies.
-
Acid-Base Extraction: The crude reaction mixture can be dissolved in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and washed with an acidic solution (e.g., dilute HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Crystallization as a Salt: A highly effective method for purification is to form a salt of the amine. Bubbling HCl gas through a solution of the amine in a suitable solvent (e.g., isopropanol, ether) will precipitate the hydrochloride salt in high purity.[1] This salt can then be collected by filtration. The free base can be regenerated by treatment with a base if required.
-
Column Chromatography: While possible, chromatography on silica gel can be challenging due to the basicity of the amine, which can lead to tailing and poor separation. If chromatography is necessary, it is often performed on the N-protected amine (e.g., as the acetamide or carbamate) or by using a silica gel treated with a small amount of a base like triethylamine in the eluent.
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 2,3-dihydro-1H-inden-1-amine?
A1: The two most common synthetic strategies both begin with 1-indanone. The first involves a two-step process: the formation of 1-indanone oxime by reacting 1-indanone with hydroxylamine, followed by the reduction of the oxime to the primary amine.[1][3] The second is a one-pot reductive amination of 1-indanone using an ammonia source and a reducing agent.[11]
Q2: What are the E and Z isomers of 1-indanone oxime, and do I need to separate them before reduction?
A2: The reaction of 1-indanone with hydroxylamine produces a mixture of (E)- and (Z)-isomers of the oxime.[4] For the purpose of reduction to the amine, it is generally not necessary to separate these isomers, as both will typically be reduced under the same reaction conditions to yield the desired product.
Q3: Are there any safety concerns I should be aware of during this synthesis?
A3: Standard laboratory safety precautions should always be followed. Specific hazards include:
-
Hydroxylamine: Can be explosive, especially in concentrated form or when heated. Handle with care.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment if necessary.
-
Raney Nickel: Can be pyrophoric (ignites spontaneously in air) when dry. It should be handled as a slurry in water or another solvent.
-
Strong Acids and Bases: Handle with appropriate personal protective equipment.
Q4: Can I synthesize the enantiomerically pure (R)- or (S)-2,3-dihydro-1H-inden-1-amine?
A4: Yes, obtaining the enantiomerically pure amine is often a key objective, especially in pharmaceutical applications. This can be achieved through several methods:
-
Resolution of the Racemic Amine: The racemic amine can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid). The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.
-
Asymmetric Synthesis: Asymmetric reduction of 1-indanone to the corresponding chiral alcohol, followed by conversion to the amine, is one route. More advanced methods involve asymmetric reductive amination using chiral catalysts or enzymes like transaminases.[15]
III. Detailed Experimental Protocol: Two-Step Synthesis from 1-Indanone
Step 1: Synthesis of 1-Indanone Oxime[4]
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1-indanone (1.0 eq), hydroxylamine hydrochloride (1.05 eq), and pyridine as the solvent.
-
Heat the reaction mixture to 50 °C with stirring.
-
Monitor the reaction progress by TLC until the 1-indanone is consumed (typically 20-30 minutes).
-
Cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove residual pyridine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-indanone oxime as a solid, which can be used in the next step without further purification.
Step 2: Reduction of 1-Indanone Oxime to 2,3-dihydro-1H-inden-1-amine
Method A: Catalytic Hydrogenation with Pd/C
-
In a hydrogenation vessel, dissolve 1-indanone oxime (1.0 eq) in acetic acid.
-
Add 10% Pd/C catalyst (typically 5-10 mol %).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the oxime is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water, basify with aqueous NaOH, and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate to yield the crude amine.
References
- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 2. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scielo.br [scielo.br]
- 6. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 11. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of N-Methyl-2,3-dihydro-1H-inden-1-amine in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-Methyl-2,3-dihydro-1H-inden-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. As a chiral secondary amine built on a dihydroindene framework, its stability can be influenced by a variety of experimental factors. This guide offers troubleshooting protocols and answers to frequently asked questions to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by five factors: pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents.[1][2] Forced degradation studies, which intentionally stress the molecule under various conditions, are the standard approach to identify potential degradation pathways and establish the intrinsic stability of the compound.[3][4]
Q2: How does pH impact the stability of this compound?
As a secondary amine, this compound is a weak base.[5] The pH of the solution dictates its ionization state, which in turn affects its stability.[6]
-
In acidic solutions (low pH): The amine is protonated to form an ammonium salt. While this form is generally less susceptible to oxidation, strong acidic conditions can catalyze hydrolysis or other degradation reactions.[6][7]
-
In neutral to basic solutions (higher pH): The amine exists predominantly as the neutral, unprotonated free base. The lone pair of electrons on the nitrogen is more available, making the molecule more nucleophilic and susceptible to oxidative degradation.[5] A pH-rate profile, which plots the degradation rate against pH, is essential for identifying the pH at which the drug is most stable.[7] A change of just one pH unit can alter the degradation rate by as much as 10-fold.[7]
Q3: Which solvents are recommended for preparing stock and working solutions?
For preparing high-concentration stock solutions, common laboratory practice involves using polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), or polar protic solvents like methanol and acetonitrile.[8][9] These are typically stored at low temperatures (e.g., -20°C) to maximize long-term stability.[8]
For aqueous working solutions, the choice of solvent or buffer system is critical. The solvent can significantly influence the thermal degradation rate of amines.[10][11][12] It is crucial to use well-defined buffer systems to maintain a stable pH.[6] When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low and consistent across experiments, as it can also impact compound stability and activity.
Q4: Is this compound sensitive to light?
Yes, compounds containing an indane-like framework can be susceptible to photodegradation.[13] Therefore, it is prudent to assume this compound may be light-sensitive. Photostability testing is a standard part of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[1][14]
-
Preventative Measures: Always store solutions in amber vials or wrap containers in aluminum foil. When conducting experiments, minimize exposure to direct light.
Q5: What are the likely degradation pathways for this molecule?
Based on its chemical structure, several degradation pathways are plausible. These should be investigated through formal forced degradation studies.[3][15]
-
Oxidation: This is a common degradation route for amines.[2] Potential products include the corresponding N-oxide, N-demethylation to form 2,3-dihydro-1H-inden-1-amine, or hydroxylation on the aromatic ring.
-
Nitrosation: In the presence of nitrosating agents (e.g., nitrites under acidic conditions), secondary amines can form N-nitrosamines, which are often potent carcinogens.[16]
-
Decomposition under Harsh Conditions: Extreme heat or pH could potentially lead to more significant structural changes, such as ring opening or polymerization, although this is less common under typical experimental conditions.
Caption: Potential degradation pathways of this compound.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common stability-related issues encountered during experiments.
Problem: My compound's measured concentration decreases significantly over the course of my aqueous-based experiment.
This is a classic sign of instability. The following workflow can help you diagnose the root cause.
Caption: Troubleshooting workflow for compound instability in solution.
Troubleshooting Protocols
Protocol 1: Diagnosing pH-Dependent Degradation
-
Preparation: Prepare a series of buffers at clinically relevant pH values (e.g., Acetate pH 4.5, Phosphate pH 7.4, Glycine pH 9.0).[8]
-
Incubation: Spike this compound into each buffer to a final concentration (e.g., 10 µM).
-
Time Points: Incubate samples at a controlled temperature (e.g., 37°C).[8] Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching: Immediately quench the degradation by diluting the aliquot into a cold organic solvent mixture (e.g., 90:10 Acetonitrile:Water) to precipitate buffer salts and halt the reaction.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Interpretation: Plot the percentage of compound remaining versus time for each pH. A rapid decline at a specific pH indicates pH-dependent instability.
Protocol 2: Diagnosing Oxidative Degradation
-
Buffer Preparation: Prepare your standard aqueous buffer. Split it into two flasks.
-
De-gassing: De-gas one flask by sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Incubation: In parallel, prepare your experimental samples using both the normal (aerobic) buffer and the de-gassed (anaerobic) buffer. For the anaerobic set, perform all work under a gentle stream of the inert gas.
-
Time Points & Analysis: Follow the same time point and analysis procedure as in Protocol 1.
-
Interpretation: If the compound is significantly more stable in the de-gassed buffer, oxidation is a likely cause of degradation.
Protocol 3: Diagnosing Adsorption to Containers
-
Container Selection: Prepare identical solutions of your compound in your standard buffer, but place them in different types of vials (e.g., standard polypropylene, low-adsorption polypropylene, and glass).
-
Incubation & Analysis: Incubate for a set period (e.g., 4 hours) at your experimental temperature. Analyze the concentration of the compound remaining in the solution from each vial type.
-
Interpretation: A significantly lower concentration in one vial type compared to others suggests adsorption. Glass vials are often a good choice to minimize binding of basic amines.
Section 3: Key Experimental Protocols
Protocol 4: Comprehensive Forced Degradation Study
Forced degradation studies are essential for identifying potential degradants and establishing the specificity of analytical methods.[4][15] The goal is to achieve 5-20% degradation of the active substance.[15]
| Stress Condition | Reagent and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, incubated at 60°C | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, incubated at 60°C | To test stability in basic environments. |
| Oxidation | 3% H₂O₂, incubated at room temperature | To identify products of oxidative degradation. |
| Thermal Stress | Solid compound or solution stored at 80°C | To evaluate intrinsic thermal stability.[1] |
| Photolytic Stress | Solution exposed to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter | To assess light sensitivity as per ICH Q1B guidelines.[3] |
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
Stress Samples: For each condition, dilute the stock solution into the stressor solution (e.g., 0.1 M HCl). Include a control sample diluted in the analysis mobile phase or water.
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours), monitoring periodically. If degradation is too rapid or too slow, adjust the stressor concentration or incubation time.
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for obtaining mass information on the new peaks that appear.[8]
-
Peak Purity: Ensure that the main compound peak is spectrally pure in all chromatograms to prove the method's specificity.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pH stability profile | PPTX [slideshare.net]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Photostability studies of drug substances and products | Hovione [hovione.com]
- 15. q1scientific.com [q1scientific.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of Indanamine
Welcome to the technical support center for the N-alkylation of 1-indanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of N-alkylated indanamine derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific rationale behind them to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
FAQ 1: I need to synthesize an N-mono-alkylated indanamine. Which synthetic strategy should I choose: Direct Alkylation or Reductive Amination?
This is a critical decision point that significantly impacts reaction success, selectivity, and purification. While direct alkylation with an alkyl halide seems straightforward, it is often problematic. Reductive amination is generally the more robust and controllable method for preparing secondary amines like N-alkylated indanamine.[1]
The choice depends on the reactivity of your alkylating agent and your tolerance for potential side products. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting an N-alkylation method.
Troubleshooting Guide 1: Direct Alkylation with Alkyl Halides
Direct alkylation via an SN2 reaction is tempting for its simplicity but is fraught with challenges, primarily the lack of selectivity.
Q: My reaction is producing a significant amount of the di-alkylated product, and I'm struggling to isolate my desired mono-alkylated indanamine. How can I prevent this?
A: This is the most common failure mode of this reaction. The root cause is that the product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine (indanamine), making it more likely to react with the alkyl halide.[2][3] A known process for synthesizing Rasagiline, an N-alkylated indanamine, specifically notes the formation of a bis-alkylated side product.[4]
Core Problem: The reaction creates its own worst enemy. Indanamine (1°) + R-X → N-Alkyl Indanamine (2°) → N,N-Dialkyl Indanamine (3°)
Solutions & Optimization Strategy:
-
Control Stoichiometry (Amine in Excess): The most straightforward approach is to use a large excess of indanamine (3 to 10 equivalents) relative to the alkylating agent. This statistically favors the alkyl halide encountering a molecule of the starting amine rather than the product amine. The downside is the need to remove a large amount of unreacted starting material during purification.[5]
-
Slow Addition of Alkylating Agent: Instead of adding all the alkyl halide at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of the newly formed secondary amine reacting again before all the primary amine is consumed.[6]
-
Use a Competitive Deprotonation Strategy: A more elegant approach involves using the amine hydrobromide salt. Under controlled basic conditions, the primary amine is selectively deprotonated and available to react, while the newly formed, more basic secondary amine product remains protonated and "protected" from further alkylation.[7]
-
Lower the Temperature: Reducing the reaction temperature can sometimes increase selectivity by slowing down the rate of the second alkylation more than the first.[5]
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Stoichiometry | 3-10 eq. Indanamine : 1 eq. Alkyl Halide | Statistically favors reaction with the more abundant primary amine. |
| Reagent Addition | Slow addition of alkyl halide (Syringe Pump) | Maintains low [Alkyl Halide], reducing di-alkylation.[6] |
| Base Selection | K₂CO₃, Cs₂CO₃, or a hindered base (DIPEA) | A non-nucleophilic base is required to neutralize the H-X byproduct without competing in the alkylation.[8] |
| Solvent | Polar Aprotic (Acetonitrile, DMF) | These solvents are effective for SN2 reactions.[8][9] Be aware of potential decomposition of DMF at high temperatures.[10] |
Troubleshooting Guide 2: Reductive Amination
Reductive amination is the preferred method for controlled mono-N-alkylation. It's a two-stage process, often performed in one pot:
-
Imine Formation: Indanamine reacts with an aldehyde or ketone under weakly acidic conditions to form a protonated imine (iminium ion).[11]
-
Reduction: A selective reducing agent reduces the C=N bond of the iminium ion to the C-N bond of the secondary amine.[12]
Caption: General mechanism for reductive amination.
Q: My reductive amination is sluggish, and I'm recovering mostly unreacted indanamine. What's going wrong?
A: This issue almost always points to problems in the first step: imine formation. The equilibrium between the starting materials and the imine must be successfully established for the reduction to proceed.
Solutions & Optimization Strategy:
-
Check the pH: This is the most critical parameter. Imine formation requires acid catalysis for the dehydration of the hemiaminal intermediate, but too much acid will protonate the starting indanamine, rendering it non-nucleophilic.[11] The optimal pH is typically between 4 and 6.[13] You can use acetic acid to adjust the pH or use a salt like ammonium acetate as a source of ammonia and a buffer.[12]
-
Water Removal: The formation of the imine from the hemiaminal is a dehydration reaction. Adding a dehydrating agent, such as molecular sieves (4 Å), or using a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium toward the imine.[14]
-
Lewis Acid Catalysis: For sterically hindered or less reactive ketones, a Lewis acid like Ti(OiPr)₄ can be used to activate the carbonyl group towards nucleophilic attack by the amine.[1]
Q: My reaction is a mess. I'm seeing reduction of my starting aldehyde/ketone and other side products. Which reducing agent should I use?
A: The choice of reducing agent is crucial for a clean, one-pot reaction. You need a reagent that is "smart" enough to reduce the iminium ion but leave the (usually less reactive) starting carbonyl untouched.
Comparison of Common Reducing Agents:
| Reducing Agent | Pros | Cons | Best For... |
| NaBH₄ | Inexpensive, powerful. | Not selective. Will reduce aldehydes/ketones.[1] Hydrolyzes at low pH.[15] | A two-step procedure where the imine is formed first, the excess carbonyl is removed/destroyed, and then NaBH₄ is added. |
| NaBH₃CN | The classic choice. Selective for iminium ions over carbonyls at acidic pH.[1][15] | Toxic (releases cyanide upon decomposition). Requires careful handling and workup. | One-pot reactions where the aldehyde/ketone and amine are mixed with the reducing agent from the start.[11] |
| NaBH(OAc)₃ | Excellent, milder alternative. Non-toxic, selective, and handles a wide range of substrates.[1] | More expensive than other borohydrides. | The go-to reagent for modern, one-pot reductive aminations, especially when avoiding cyanide is a priority. |
The workflow below illustrates a troubleshooting process for a low-yielding reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 15. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Side Reactions in Indane Derivative Synthesis
Welcome to the technical support center for the synthesis of indane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indane chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction
The indane scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous bioactive molecules and functional materials. However, its synthesis is often plagued by side reactions that can lead to low yields, complex purification challenges, and ambiguous results. This guide addresses the most common issues encountered in the laboratory, providing expert insights and evidence-based solutions in a direct question-and-answer format.
Part 1: Controlling Regioselectivity in Friedel-Crafts Cyclization
Intramolecular Friedel-Crafts reactions are a cornerstone of indanone synthesis, the primary precursors to most indane derivatives. However, controlling where the cyclization occurs on a substituted aromatic ring is a frequent and significant challenge.
Q1: I'm synthesizing 4-methyl-1-indanone from 3-(m-tolyl)propanoic acid and getting a mixture of the desired 4-methyl and the undesired 6-methyl regioisomer. How can I control this?
A1: This is a classic regioselectivity problem in electrophilic aromatic substitution. The methyl group on your starting material is an ortho, para-director. During the acid-catalyzed cyclization, the acylium ion intermediate can attack the aromatic ring at two positions: ortho to the methyl group (C4) to give the desired product, or para to the methyl group (C6) to yield the 6-methyl-1-indanone isomer.[1] The ratio of these products is highly dependent on the reaction conditions, particularly the acid catalyst used.[1]
Expert Insight: The key is to manipulate the reaction medium to favor one pathway over the other. The choice and composition of the acid catalyst are the most powerful levers you can pull. While strong Lewis acids like AlCl₃ are common, polyphosphoric acid (PPA) offers a unique way to control the outcome.[1][2]
Q2: You mentioned Polyphosphoric Acid (PPA). How does its composition affect the isomer ratio, and how can I leverage this?
A2: The composition of PPA, specifically its phosphorus pentoxide (P₂O₅) content, has a crucial effect on regioselectivity. This is a sophisticated technique that allows you to "switch" the major product.[2][3]
-
High P₂O₅ Content PPA: This formulation is a very strong dehydrating agent and favors the formation of mixed phosphoric anhydrides with the substrate. This typically leads to the thermodynamically more stable product, which is often the isomer where cyclization occurs para to the activating group (the 6-methyl isomer in your case).
-
Low P₂O₅ Content PPA (i.e., more hydrolyzed): This medium is less aggressive. It can promote the formation of the meta-substituted product (the 4-methyl isomer), which is often the kinetically favored product.[1]
Troubleshooting Guide: PPA-Mediated Cyclization
| Issue | Probable Cause | Recommended Solution |
| Excess 6-methyl isomer | PPA has too high a P₂O₅ content, favoring thermodynamic control. | Use a commercial PPA with a lower P₂O₅ assay (e.g., 105% vs. 115%), or carefully prepare your own by hydrolyzing high-assay PPA.[2] |
| Excess 4-methyl isomer | PPA has too low a P₂O₅ content, favoring kinetic control. | Use a PPA with a higher P₂O₅ content to drive the reaction toward the thermodynamic product.[2] |
| Low Yield / Charring | Reaction temperature is too high or reaction time is too long. | Decrease the temperature and monitor the reaction by TLC. Strong acid can cause polymerization/degradation. |
Protocol Spotlight: Regioisomer Control
-
Setup: To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(m-tolyl)propanoic acid.
-
Catalyst Addition (for 4-methyl isomer): Add commercial PPA (e.g., 85% P₂O₅ content) and heat the mixture to 80-90°C.
-
Catalyst Addition (for 6-methyl isomer): Use PPA with a higher P₂O₅ content (>115%) under similar temperature conditions.
-
Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC). The two isomers should have slightly different Rf values.
-
Workup: Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate and can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Determine the isomer ratio using ¹H NMR spectroscopy or Gas Chromatography (GC).
Part 2: Mitigating Side Reactions in Friedel-Crafts Alkylation
While acylation is often preferred for its cleaner reaction profile, Friedel-Crafts alkylation is also used. It is notoriously susceptible to two major side reactions: polyalkylation and carbocation rearrangement.
Q3: My Friedel-Crafts alkylation reaction is yielding a mixture of mono-, di-, and tri-alkylated products. How can I favor mono-alkylation?
A3: This is a common issue because the product of a Friedel-Crafts alkylation is more nucleophilic (more reactive) than the starting material. [4][5] The newly added alkyl group activates the aromatic ring, making it more susceptible to further alkylation.
Strategies to Promote Mono-alkylation:
-
Use a Large Excess of the Aromatic Substrate: By Le Châtelier's principle, using a large excess of the benzene derivative relative to the alkylating agent increases the probability that the electrophile will react with a molecule of starting material rather than the already-alkylated product.
-
Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of the second and third alkylation reactions more than the first, improving selectivity.
-
Switch to Acylation-Reduction: The most robust method to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., via Wolff-Kishner or Clemmensen reduction).[6][7] The acyl group is deactivating, which effectively shuts down further substitutions on the ring.[7]
Q4: I am trying to synthesize an indane derivative via intramolecular Friedel-Crafts alkylation with a secondary alkyl halide, but I am getting a rearranged product. What is happening?
A4: You are likely observing a carbocation rearrangement. Friedel-Crafts alkylations that proceed through carbocation intermediates are prone to rearrangements (typically via 1,2-hydride or 1,2-alkyl shifts) to form a more stable carbocation.[5] For example, a secondary carbocation may rearrange to a more stable tertiary carbocation if possible. This is a fundamental limitation of the reaction.[4]
Troubleshooting Carbocation Rearrangements:
| Issue | Probable Cause | Recommended Solution |
| Rearranged Product | The intermediate secondary carbocation is rearranging to a more stable tertiary one before cyclization. | 1. Use a Different Precursor: Switch to a precursor that undergoes Friedel-Crafts acylation, which involves a resonance-stabilized acylium ion that does not rearrange. 2. Use Milder Catalysts: In some cases, using milder Lewis acids or protic acids can reduce the lifetime of the free carbocation, potentially suppressing rearrangement. |
| Complex Mixture | Multiple rearrangements and/or polyalkylation are occurring. | Redesign the synthesis to use a more controlled reaction, such as a Palladium-catalyzed cross-coupling reaction, to form the key C-C bond without involving free carbocations.[8][9] |
Part 3: Managing Polymerization and Degradation
Under the harsh, strongly acidic conditions often required for cyclization, starting materials and products can degrade or polymerize, leading to low yields and the formation of intractable tars.
Q5: When running my intramolecular Friedel-Crafts cyclization in a strong acid like PPA or AlCl₃/DCM, I observe significant charring and the formation of a black, insoluble solid. How can I prevent this?
A5: This indicates product/reagent degradation or polymerization. Strong acids can protonate the aromatic ring or the newly formed indanone, creating reactive species that can attack other molecules, leading to oligomers and polymers. The extended π-system of the indanone product can be particularly susceptible.
Preventative Measures:
-
Lower the Temperature: This is the most effective first step. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. Do not leave it stirring overnight unnecessarily.
-
Use a Milder Catalyst System: Investigate alternative catalysts. For example, scandium(III) triflate has been used for intramolecular Friedel-Crafts alkylations under milder conditions.[4] TiCl₄ can also promote cyclization, sometimes at temperatures as low as -78 °C.[10]
-
Modify the Substrate: If the substrate has particularly activating groups, they may be promoting polymerization. It may be necessary to use a protecting group strategy to temporarily mask their effect.
Experimental Tip: When quenching a large-scale PPA reaction, do so very slowly and with vigorous stirring by pouring the reaction mixture onto a large amount of crushed ice in a separate vessel. The quench is highly exothermic and can cause violent splashing if done too quickly.
Part 4: Purification of Indane Derivatives
Even when side reactions are minimized, small amounts of byproducts can co-elute with the desired product, making purification difficult.
Q6: My primary side product is a regioisomer that is very close to my desired product on the TLC plate. How can I achieve a good separation?
A6: Separating regioisomers is a common and frustrating challenge. Their similar polarity makes chromatographic separation difficult.
Advanced Purification Strategies:
-
Chromatography Optimization:
-
Solvent System: Avoid highly polar solvent systems (like high % ethyl acetate or methanol) that can suppress selectivity. Test less polar systems (e.g., dichloromethane/hexanes, toluene/ethyl acetate) where small polarity differences are amplified.
-
Column Packing: Use high-quality silica gel with a small particle size for better resolution.
-
-
Recrystallization: This can be a highly effective technique if your desired product is a solid. The key is finding a solvent system where the desired isomer is significantly less soluble than the undesired one, especially at low temperatures. This often requires screening multiple solvents and solvent mixtures.[11]
-
Use of Scavenger Resins: If the impurity has a functional group that the product lacks (or vice versa), scavenger resins can be employed. For example, if a side reaction results in a byproduct with a free amine or carboxylic acid, it can be selectively removed by stirring the crude mixture with an appropriate acidic or basic resin.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. research.rug.nl [research.rug.nl]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indane synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
Technical Support Center: Sample Preparation for Trace Analysis of N-Methyl-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support resource for the trace analysis of N-Methyl-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for robust and reproducible sample preparation. The methodologies described herein are built on foundational analytical principles to ensure data integrity from sample collection to final analysis.
Introduction
This compound is a chiral secondary amine whose precise quantification at trace levels is critical in various research and development settings, including pharmaceutical analysis and metabolite identification. The inherent chemical properties of this analyte—namely its basicity, moderate polarity, and potential for enantiomeric forms—present specific challenges for sample preparation. Achieving accurate, precise, and sensitive analysis is fundamentally dependent on the initial sample preparation steps.[1] An improperly prepared sample cannot be rectified by even the most advanced analytical instrumentation.[2] This guide provides a framework for developing and troubleshooting sample preparation workflows, focusing on common matrices like plasma, urine, and tissue homogenates.
Analyte at a Glance: Physicochemical Properties
Understanding the physicochemical properties of this compound is the cornerstone of developing an effective extraction strategy.
| Property | Value | Significance for Sample Preparation |
| Chemical Formula | C₁₀H₁₃N | Indicates a significant non-polar character from the indane ring system. |
| Molar Mass | 147.22 g/mol [3] | Relevant for preparing standard solutions and mass spectrometry settings. |
| Structure | Secondary Amine | The amine group is basic and a site for derivatization. It is prone to peak tailing in GC analysis if underivatized.[4][5] |
| Predicted pKa | ~10.0 - 10.5 | The basic amine group will be positively charged (protonated) at neutral and acidic pH. It will be in its neutral, free base form at pH > 11. This pH-dependent charge is the key to selective extraction. |
| Chirality | Exists as (R) and (S) enantiomers[6][7] | Sample preparation must not induce racemization. Analytical separation requires a chiral stationary phase or chiral derivatization.[8][9] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of analytical methods for this compound.
Q1: What is the best initial extraction strategy for this analyte from a biological matrix like plasma?
A: The choice depends on the required cleanliness of the final extract and the complexity of the matrix. Three common techniques are applicable:
-
Solid-Phase Extraction (SPE): This is often the preferred method as it provides the highest degree of sample cleanup and concentration, leading to reduced matrix effects and improved sensitivity.[2][10] For a basic compound like this, a cation-exchange or a mixed-mode (cation-exchange and reversed-phase) sorbent is highly recommended for maximum selectivity.
-
Liquid-Liquid Extraction (LLE): A classic and effective technique that separates the analyte based on its partitioning between two immiscible liquids.[11] It is crucial to adjust the sample pH to >11 to ensure the amine is in its neutral, free-base form, which will readily partition into a non-polar organic solvent.
-
Protein Precipitation (PPT): This is the simplest but "dirtiest" method. It involves adding a solvent (like acetonitrile or methanol) to precipitate proteins. While fast, it does not remove other small-molecule interferences and can lead to significant matrix effects in LC-MS/MS analysis. It is best used for initial screening or when high throughput is more critical than ultimate sensitivity.
Q2: For Liquid-Liquid Extraction (LLE), how do I select the appropriate solvent and pH?
A: The key is to manipulate the analyte's charge state. As a secondary amine, this compound is basic.
-
pH Adjustment: To extract it from an aqueous matrix (like plasma or urine) into an organic solvent, you must first deprotonate the amine group. Adjust the pH of the aqueous sample to pH 11-12 using a base like sodium hydroxide or ammonium hydroxide. This converts the charged ammonium ion (R₂NH₂⁺) into the neutral free base (R₂NH), making it much more soluble in organic solvents.[12]
-
Solvent Selection: Choose a water-immiscible organic solvent. Good starting choices include:
-
Methyl tert-butyl ether (MTBE): Excellent choice, forms clean phase separations.
-
Dichloromethane (DCM): Effective, but denser than water, forming the bottom layer. Can form emulsions.
-
Ethyl Acetate: Good polarity for extraction, but can co-extract more polar interferences. Also susceptible to hydrolysis at high pH.
-
Q3: What type of Solid-Phase Extraction (SPE) sorbent is most effective?
A: The most selective SPE methods for basic compounds leverage their ability to become positively charged.
-
Strong Cation Exchange (SCX) or Weak Cation Exchange (WCX): This is a highly selective approach. The principle involves acidifying the sample (e.g., to pH < 6) to ensure the amine is fully protonated (positively charged). The sample is then loaded onto the cation exchange sorbent, which retains the charged analyte. Interferences can be washed away with buffers and organic solvents. Finally, the analyte is eluted by using a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte, releasing it from the sorbent.
-
Mixed-Mode SPE (e.g., Reversed-Phase + Cation Exchange): This offers the best of both worlds and provides the cleanest extracts. It allows for a dual retention mechanism. For example, the analyte can be retained by both hydrophobic interactions with a C8 or C18 chain and ionic interactions with a cation exchanger. This allows for rigorous wash steps to remove both polar and non-polar interferences.
Q4: Is derivatization necessary for GC-MS analysis of this compound?
A: Yes, derivatization is highly recommended for GC-based analysis. Primary and secondary amines contain active hydrogens that can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing), low response, and poor reproducibility.[4][13] Derivatization caps this active hydrogen, making the molecule more volatile, more thermally stable, and less polar, which dramatically improves chromatographic performance.[5]
-
Common Derivatizing Reagents:
-
Acylating Agents: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA) are excellent choices. They react quickly to form stable amide derivatives that are highly detectable by an electron capture detector (ECD) or mass spectrometry.[4][5]
-
Silylating Agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used. However, silyl derivatives are sensitive to moisture and may be less stable than their acylated counterparts.[4][14]
-
Q5: How can I minimize analyte degradation during sample handling and storage?
A: Amines can be susceptible to thermal and oxidative degradation.[15][16][17]
-
Temperature Control: Keep samples on ice or in a cooling rack during processing. For long-term storage, freeze samples at -20°C or, ideally, -80°C.
-
Protection from Light: Use amber glass vials for sample collection, processing, and storage to prevent photo-oxidation.
-
pH Control: Maintain samples at a slightly acidic pH during storage if possible, as the protonated form is often more stable than the free base.
-
Avoid Evaporation to Dryness: When concentrating the final extract, avoid evaporating the solvent completely. This can cause the analyte to adhere irreversibly to the glass surface or degrade. Leave a small residual volume (e.g., 50 µL) and reconstitute in the mobile phase or injection solvent.
Q6: My research requires separating the (R) and (S) enantiomers. How does this impact my sample preparation?
A: Standard extraction techniques like LLE and SPE are not enantioselective and will co-extract both enantiomers. The critical separation step occurs during the final analysis. Your sample preparation goal is to provide a clean, concentrated extract compatible with the chiral separation technique.[9][18]
-
Chiral Chromatography: The most common approach is to use a chiral column in either HPLC or GC. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose.[8][19]
-
Indirect Chiral Separation: An alternative is to derivatize the racemic amine with a chiral derivatizing agent. This creates a pair of diastereomers, which have different physical properties and can be separated on a standard, non-chiral column.[9] This can be a cost-effective alternative if a suitable chiral column is not available.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incorrect pH: pH during LLE was not high enough (>11) or pH during SPE loading was not low enough (<6). 2. Inappropriate Solvent/Sorbent: LLE solvent is too non-polar; SPE sorbent has wrong mechanism or insufficient capacity. 3. Incomplete Elution: Elution solvent in SPE is too weak or volume is insufficient. 4. Analyte Degradation: Sample instability due to temperature, light, or pH.[16] | 1. Verify pH: Use a calibrated pH meter. For LLE, ensure pH is >11. For cation-exchange SPE, ensure loading pH is at least 2 units below the analyte's pKa. 2. Method Optimization: Test a different LLE solvent (e.g., switch from hexane to MTBE). For SPE, switch to a mixed-mode cation exchange sorbent. 3. Optimize Elution: Increase the strength of the elution solvent (e.g., increase % of ammonium hydroxide in methanol) or increase the elution volume in small increments. 4. Control Conditions: Work on ice, use amber vials, and process samples promptly. |
| Poor Peak Shape (Tailing) in GC-MS | 1. Incomplete Derivatization: Reaction time, temperature, or reagent amount is insufficient. 2. Active Sites in GC System: Contamination in the inlet liner, column degradation. 3. Presence of Water: Moisture can interfere with derivatization reactions, especially silylation.[4] | 1. Optimize Derivatization: Increase reaction time/temperature, use a fresh vial of derivatizing agent, and ensure a molar excess of the reagent.[4] 2. GC Maintenance: Replace the inlet liner (use a deactivated liner), trim the first few cm of the column, or replace the column entirely. 3. Ensure Anhydrous Conditions: Dry the extract completely (e.g., using a stream of nitrogen) before adding the derivatization reagent. |
| High Background / Interfering Peaks | 1. Insufficient Cleanup: Matrix components are co-extracting with the analyte. 2. Contaminated Reagents: Solvents, reagents, or water are not high purity. 3. Leaching from Consumables: Plasticizers leaching from pipette tips or collection tubes. | 1. Improve Selectivity: For LLE, add a back-extraction step (e.g., wash the organic extract with a basic aqueous buffer). For SPE, switch to a more selective sorbent (mixed-mode) and optimize the wash steps.[20] 2. Run Blanks: Analyze a reagent blank to identify the source of contamination. Use HPLC or MS-grade solvents and fresh reagents. 3. Use High-Quality Consumables: Use polypropylene tubes and tips from a reputable supplier. |
| Poor Reproducibility | 1. Inconsistent Technique: Variations in vortexing time, pH adjustment, or solvent volumes. 2. Improper Internal Standard Use: Internal standard (IS) added too late in the process or is not structurally similar. 3. Evaporation to Dryness: Inconsistent loss of analyte during the final concentration step. | 1. Standardize Protocol: Use calibrated pipettes, vortex for a fixed time, and prepare buffers fresh. Automate steps where possible. 2. Correct IS Procedure: Add the IS to the sample at the very beginning of the workflow. A deuterated version of the analyte is the ideal IS. 3. Controlled Evaporation: Use a nitrogen evaporator with gentle heating. Do not let samples go to complete dryness. |
Experimental Protocols & Workflows
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a starting point for extracting this compound from a plasma sample.
Steps:
-
Sample Aliquot: Pipette 500 µL of plasma into a 2 mL polypropylene tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., deuterated this compound).
-
pH Adjustment: Add 50 µL of 2 M Sodium Hydroxide (NaOH) to raise the sample pH to >11. Vortex briefly.
-
Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at 40°C until approximately 50 µL remains.
-
Reconstitution & Analysis: Reconstitute the residue in 100 µL of the appropriate solvent for your analytical instrument (e.g., mobile phase for LC-MS or ethyl acetate for GC-MS derivatization).
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode (Reversed-Phase + Strong Cation Exchange) SPE cartridge.
Steps:
-
Condition: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of Water.
-
Equilibrate: Pass 1 mL of 50 mM Phosphate Buffer (pH 6.0) through the cartridge. Do not let the sorbent bed go dry.
-
Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 50 mM Phosphate Buffer (pH 6.0). Add internal standard.
-
Load: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% Formic Acid in water.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of Methanol.
-
Elute: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.
-
Concentrate & Reconstitute: Evaporate the eluate under nitrogen and reconstitute as described in the LLE protocol.
Mixed-Mode SPE Workflow Diagram
Caption: Mixed-Mode Solid-Phase Extraction (SPE) Workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. anaxlab.com [anaxlab.com]
- 7. 10277-78-8|(R)-N-Methyl-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. env.go.jp [env.go.jp]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nva.sikt.no [nva.sikt.no]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. mdpi.com [mdpi.com]
- 20. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Monoamine Oxidase B (MAO-B) Inhibitors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals focused on the discovery and optimization of selective monoamine oxidase B (MAO-B) inhibitors. This guide is designed to provide in-depth, practical solutions to common experimental challenges, moving from foundational concepts to advanced troubleshooting and protocol optimization. Our goal is to empower you with the knowledge to rationalize your experimental design and overcome hurdles in your quest for potent and highly selective MAO-B inhibitors.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis of designing and evaluating selective MAO-B inhibitors.
Q1: Why is selectivity for MAO-B over MAO-A critically important?
Achieving high selectivity for MAO-B is a cornerstone of therapeutic safety and efficacy, particularly in the treatment of neurodegenerative diseases like Parkinson's disease.[1] MAO-B is primarily responsible for the degradation of dopamine in the brain; its inhibition can raise dopamine levels, providing symptomatic relief.[1][2][3] The isoform MAO-A, however, metabolizes other key neurotransmitters like serotonin and norepinephrine.[4][5] Crucially, MAO-A in the gastrointestinal tract is responsible for breaking down dietary amines, such as tyramine found in aged cheeses, cured meats, and certain wines.[6] Inhibition of MAO-A can lead to a dangerous hypertensive crisis known as the "cheese effect" if tyramine-rich foods are consumed, as the unmetabolized tyramine acts as a potent vasoconstrictor.[2][7] Therefore, highly selective MAO-B inhibitors can provide the desired therapeutic effect on dopamine levels while minimizing the risk of these severe off-target effects.[4]
Q2: How is MAO-B selectivity quantitatively measured and expressed?
Selectivity is quantified by comparing the inhibitory potency of a compound against MAO-B versus MAO-A. This is done by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8]
The primary metric used is the Selectivity Index (SI) , calculated as a ratio of the IC50 values:
SI = IC50 (MAO-A) / IC50 (MAO-B) [6]
A higher SI value indicates greater selectivity for MAO-B. For example, a compound with an IC50 of 10,000 nM for MAO-A and 100 nM for MAO-B would have a selectivity index of 100, signifying it is 100-fold more selective for MAO-B.
Q3: What are the key structural differences between the MAO-A and MAO-B active sites that can be exploited for selective inhibitor design?
While the two isoforms share over 70% sequence identity, their active sites have distinct topographies that are crucial for designing selective inhibitors.[4][9]
-
Active Site Volume and Shape: The active site of MAO-A is a single, compact hydrophobic cavity with a volume of approximately 550 ų.[4][10] In contrast, the MAO-B active site is larger (approx. 700 ų) and is characterized by a bipartite, "two-site" cavity structure, consisting of an entrance cavity and a substrate-binding cavity.[6][10]
-
Key Amino Acid Residues: The substitution of Ile335 in MAO-A with Tyr326 in MAO-B creates a different steric and electronic environment.[11] Similarly, Phe208 in MAO-A is replaced by Ile199 in MAO-B. These differences alter the shape and flexibility of the active site entrance and are primary targets for rational drug design to achieve selectivity.[12]
The larger and more complex cavity of MAO-B allows bulkier ligands or those with specific conformations to bind preferentially over the more restrictive MAO-A active site.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common experimental problems encountered during the development of selective MAO-B inhibitors.
Problem 1: Low Selectivity Index (SI < 10) in Primary Screens
You have identified a potent MAO-B inhibitor, but it also shows significant MAO-A inhibition, resulting in a poor selectivity index.
-
Possible Cause 1: Inappropriate Substrate Choice.
-
Scientific Rationale: Some substrates, like dopamine or tyramine, are readily metabolized by both MAO-A and MAO-B.[5][13] Using such non-selective substrates can make it difficult to discern true isoform selectivity, especially in crude screening assays.
-
Troubleshooting Tip: Use isoform-preferential substrates in your assays to better differentiate activity. While kynuramine is a useful non-selective substrate for robust IC50 determination, consider confirming selectivity with substrates like benzylamine (MAO-B preferred) and serotonin (MAO-A preferred).[12][14] This ensures your initial hit assessment is accurate.
-
-
Possible Cause 2: Chemical Scaffold Lacks Selectivity Features.
-
Scientific Rationale: The inhibitor's structure may be too small or lack specific functional groups that can exploit the differences between the MAO-A and MAO-B active sites.[6] Potency does not guarantee selectivity.
-
Troubleshooting Tip: Initiate a Structure-Activity Relationship (SAR) study.[2] Systematically introduce bulkier substituents or groups capable of forming specific interactions (e.g., hydrogen bonds) with MAO-B-specific residues like Tyr326 and Tyr435.[6] Computational docking studies can predict which modifications are most likely to increase steric hindrance in the smaller MAO-A pocket while maintaining or improving binding in the MAO-B pocket.[11][15]
-
-
Possible Cause 3: Assay Interference.
-
Scientific Rationale: Many common MAO assays rely on detecting hydrogen peroxide (H₂O₂) as a byproduct.[3][13] If your test compound has antioxidant properties (common for phenolic compounds), it can scavenge H₂O₂ and give a false positive signal for inhibition.[12]
-
Troubleshooting Tip: Validate your findings using an orthogonal assay method. A direct chromatographic method, such as HPLC, that measures the formation of the specific oxidized product (e.g., 4-hydroxyquinoline from kynuramine) is not susceptible to redox interference and can provide a more accurate measure of true enzymatic inhibition.[12]
-
Problem 2: Inconsistent IC50 Values Across Different Experiments
You are observing high variability in your IC50 measurements for the same compound, making it difficult to reliably assess potency and selectivity.
-
Possible Cause 1: Compound Instability or Solubility Issues.
-
Scientific Rationale: If a compound degrades in the assay buffer or precipitates out of solution at higher concentrations, the effective concentration available to inhibit the enzyme will be lower and more variable than the nominal concentration.
-
Troubleshooting Tip: Assess the solubility of your compound in the final assay buffer, including the final DMSO concentration. The final DMSO concentration should be kept low (<1%) to avoid solvent effects.[7] Check compound stability over the time course of the assay using techniques like HPLC. If solubility is an issue, consider using alternative formulation strategies or modifying the compound to improve its physicochemical properties.
-
-
Possible Cause 2: Variability in Enzyme Activity or Reagent Preparation.
-
Scientific Rationale: The specific activity of recombinant enzyme preparations can vary between batches. Additionally, improper storage or repeated freeze-thaw cycles of enzyme or substrate stocks can lead to degradation and inconsistent results.[13]
-
Troubleshooting Tip: Always use a fresh aliquot of enzyme for each experiment and avoid repeated freeze-thaw cycles.[13] Standardize your protocol meticulously, ensuring all parameters like incubation times, substrate concentrations, and buffer compositions are kept constant.[12] Crucially, always run a reference inhibitor (e.g., selegiline for MAO-B, clorgyline for MAO-A) in parallel with your test compounds.[7][8] This allows you to normalize the data and confirm that the assay is performing as expected in each run.
-
-
Possible Cause 3: Time-Dependent Inhibition.
-
Scientific Rationale: For irreversible or slow-binding inhibitors, the measured IC50 value is highly dependent on the pre-incubation time of the inhibitor with the enzyme before adding the substrate.[16] Shorter incubation times will yield higher (less potent) IC50 values.
-
Troubleshooting Tip: Perform a pre-incubation time-course experiment. Incubate your compound with the MAO enzyme for varying durations (e.g., 5, 15, 30, 60 minutes) before initiating the reaction with the substrate.[12] If the IC50 value decreases with longer pre-incubation times, this indicates time-dependent inhibition, and a standardized pre-incubation time must be used for all subsequent assays to ensure consistency.[16]
-
Section 3: Key Experimental Protocols
Detailed methodologies for core experiments are provided below. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: Fluorometric Assay for Determining IC50 Values and Selectivity Index
This protocol is based on the widely used method of detecting the fluorescent product 4-hydroxyquinoline, formed by the MAO-catalyzed oxidation of kynuramine.[2][7][17]
-
Materials:
-
Purified recombinant human MAO-A and MAO-B enzymes.[17]
-
Kynuramine dihydrobromide (substrate).[17]
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[12]
-
Test compound and reference inhibitors (Selegiline, Clorgyline) dissolved in 100% DMSO.[7]
-
Black, 96-well or 384-well microplates suitable for fluorescence.[2][7]
-
Fluorescence microplate reader.
-
-
Experimental Workflow Diagram:
-
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of your test compound and reference inhibitors in Assay Buffer. A typical final concentration range might be 0.1 nM to 100 µM. Ensure the final DMSO concentration in the well remains below 1%.[7]
-
Assay Setup: To a black microplate, add Assay Buffer, followed by the serially diluted test compounds/inhibitors. Include "enzyme control" wells (with DMSO vehicle, 100% activity) and "blank" wells (no enzyme, 0% activity).[3]
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells except the blanks.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[7]
-
Reaction Initiation: Start the reaction by adding the kynuramine substrate solution to all wells. The final concentration of kynuramine should be optimized but is often around 50-80 µM.[2]
-
Fluorescence Monitoring: Immediately place the plate in a pre-warmed microplate reader and monitor the increase in fluorescence (Excitation: ~320 nm, Emission: ~400 nm) over time (e.g., every minute for 20-30 minutes).[2][7]
-
Data Analysis:
-
Calculate the initial reaction rate (slope) for each well from the linear portion of the fluorescence vs. time curve.[3]
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (100% activity).[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[3]
-
-
-
Data Presentation Example:
| Compound | Target | IC50 (nM) | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) |
| Test Compound X | MAO-A | >10,000 | > 250 |
| MAO-B | 40 | ||
| Selegiline (Control) | MAO-A | 8,500 | 850 |
| MAO-B | 10 | ||
| Clorgyline (Control) | MAO-A | 2.5 | 0.003 |
| MAO-B | 80,000 | ||
| Note: Values are hypothetical and for illustrative purposes. |
Protocol 2: Reversibility Assay via Dialysis
This protocol helps determine if a compound inhibits MAO-B reversibly or irreversibly. Irreversible inhibitors form a covalent bond and their effect will not be diminished by dialysis, while reversible inhibitors will dissociate from the enzyme, restoring its activity.[18]
-
Materials:
-
MAO-B enzyme and your test inhibitor.
-
Irreversible inhibitor control (e.g., Selegiline).[18]
-
Dialysis tubing or cassettes (e.g., 10 kDa MWCO).
-
Potassium Phosphate Buffer (100 mM, pH 7.4).
-
Materials for the MAO-B activity assay (from Protocol 1).
-
-
Step-by-Step Procedure:
-
Inhibitor Incubation: Prepare three separate mixtures:
-
Enzyme Control: MAO-B enzyme + buffer.
-
Test Inhibitor: MAO-B enzyme + test inhibitor (at a concentration of ~10x its IC50).
-
Irreversible Control: MAO-B enzyme + Selegiline (at ~10x its IC50).
-
-
Incubate all mixtures for 30-60 minutes at 37°C to allow for binding.
-
Pre-Dialysis Sample: Take a small aliquot from each mixture and measure the MAO-B activity immediately using the fluorometric assay. This is your "0-hour" or pre-dialysis activity.
-
Dialysis: Place the remaining portions of each mixture into separate, pre-wetted dialysis cassettes. Dialyze against a large volume of cold (4°C) Potassium Phosphate Buffer for 14-16 hours, with at least two buffer changes.[18]
-
Post-Dialysis Sample: After dialysis, recover the enzyme-inhibitor mixtures from the cassettes. Measure the MAO-B activity of each sample again.
-
Data Analysis:
-
Reversible Inhibition: If the test compound is reversible, its activity post-dialysis will be significantly recovered and approach the level of the enzyme control.[18]
-
Irreversible Inhibition: The activity of the samples with the test compound (if irreversible) and the Selegiline control will remain low, showing no significant recovery after dialysis.[18]
-
-
Section 4: References
-
Targeting MAO-B selectivity: computational screening, docking, and molecular dynamics insights. (n.d.). ResearchGate. --INVALID-LINK--
-
Teron, R., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences. --INVALID-LINK--
-
Gogineni, V., et al. (2021). Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. Biomedicines. --INVALID-LINK--
-
Application Notes and Protocols for Determining the IC50 of hMAO-B-IN-8. (2025). BenchChem. --INVALID-LINK--
-
Full article: Targeting MAO-B selectivity: computational screening, docking, and molecular dynamics insights. (n.d.). Taylor & Francis Online. --INVALID-LINK--
-
Mateeva, A., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules. --INVALID-LINK--
-
Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. (2023). Frontiers in Chemistry. --INVALID-LINK--
-
Zhou, J. P., et al. (2010). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. --INVALID-LINK--
-
Zahran, M. A., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry. --INVALID-LINK--
-
Kumar, V., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. --INVALID-LINK--
-
Li, X., et al. (2014). Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Abusalih, A. A., et al. (2017). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PLOS ONE. --INVALID-LINK--
-
Youdim, M. B. H., & Finberg, J. P. M. (1982). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Modern Problems of Pharmacopsychiatry. --INVALID-LINK--
-
MAO Activity Assay Control Tests. (n.d.). BioAssay Systems. --INVALID-LINK--
-
Structure–activity relationship (SAR) study for monoamine oxidase (MAO)‐A and MAO‐B inhibitory activity of synthesized compounds 6a–q. (n.d.). ResearchGate. --INVALID-LINK--
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. --INVALID-LINK--
-
Li, X., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. CityUHK Scholars. --INVALID-LINK--
-
Active‐site cavities in MAO‐A and MAO‐B. (n.d.). ResearchGate. --INVALID-LINK--
-
Determination of regions important for monoamine oxidase (MAO) A and B substrate and inhibitor selectivities. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Technical Support Center: Improving the Selectivity of Piloquinone for MAO-B. (2025). BenchChem. --INVALID-LINK--
-
Cesura, A. M., & Pletscher, A. (1992). Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling. Biochemical Pharmacology. --INVALID-LINK--
-
LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. (2005). ResearchGate. --INVALID-LINK--
-
Selectivity Profile of Monoamine Oxidase B Inhibitors: A Technical Overview. (2025). BenchChem. --INVALID-LINK--
-
Technical Support Center: Enhancing the Selectivity of MAO-A Inhibition. (2025). BenchChem. --INVALID-LINK--
-
Yelekci, K., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. --INVALID-LINK--
-
Pharmacokinetics of monoamine oxidase B inhibitors in Parkinson's disease: current status. (2022). ResearchGate. --INVALID-LINK--
-
Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. --INVALID-LINK--
-
Long, S., et al. (2012). An activity-based fluorogenic probe for sensitive and selective monoamine oxidase-B detection. Chemical Communications. --INVALID-LINK--
-
Kim, H. K., et al. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Molecules. --INVALID-LINK--
-
inhibition ic50 values: Topics by Science.gov. (n.d.). Science.gov. --INVALID-LINK--
-
IC 50 values after 30 min preincubation and the enhancement from the... (n.d.). ResearchGate. --INVALID-LINK--
-
Drug action (IC 50 values) on MAO A and MAO B activities. (n.d.). ResearchGate. --INVALID-LINK--
-
Chaurasiya, N. D., et al. (2020). Promising selective MAO-B inhibition by sesamin, a lignan from Zanthoxylum flavum stems. Fitoterapia. --INVALID-LINK--
-
A Comparative Analysis of the Pharmacokinetic Profiles of MAO-B Inhibitors. (2025). BenchChem. --INVALID-LINK--
-
Elucidating the Mechanism of Action and Potential Interactions of MAO-B Inhibitors. (2022). ResearchGate. --INVALID-LINK--
-
Fajemiroye, J. O., et al. (2016). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Based Design of Novel MAO-B Inhibitors: A Review [mdpi.com]
- 5. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. Promising selective MAO-B inhibition by sesamin, a lignan from Zanthoxylum flavum stems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of N-Methyl-2,3-dihydro-1H-inden-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the chiral resolution of N-Methyl-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges and their solutions. The content is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for resolving this compound?
A1: The most prevalent and scalable method for resolving this and similar chiral amines is diastereomeric salt crystallization .[1][2] This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[1][3] This reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[3][4] One diastereomer will preferentially crystallize from a chosen solvent, while the other remains in the mother liquor.
Q2: Which chiral resolving agents are most effective for this compound?
A2: For primary and secondary amines like this compound, chiral carboxylic acids are the resolving agents of choice.[1] Specifically, derivatives of tartaric acid are highly effective and widely documented for resolving structurally similar amines.[5][6] The most common agents include:
-
L-(+)-Tartaric acid
-
(+)-Di-p-toluoyl-L-tartaric acid (L-DTTA)
The selection of the resolving agent is crucial and often determined empirically to find which one provides diastereomeric salts with the largest difference in solubility.[4]
Q3: How do I determine the success of my resolution experiment?
A3: The success of a chiral resolution is quantified by the enantiomeric excess (e.e.) of the final, isolated amine. Enantiomeric excess is a measure of the purity of one enantiomer relative to the other. It is calculated as:
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
An e.e. of >99% is often the target for pharmaceutical applications. The yield of the desired enantiomer is also a critical success factor.
Q4: What are the primary analytical techniques for measuring enantiomeric excess (e.e.)?
A4: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the e.e. of chiral amines.[9][10] This technique provides excellent separation of enantiomers, allowing for precise quantification. An alternative method involves Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.[11]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This section addresses specific problems encountered during the resolution process.
Q5: I've mixed my racemic amine and the chiral resolving agent, but no crystals are forming. What should I do?
A5: A failure to crystallize is a common issue, typically related to solvent choice and concentration.
Causality & Explanation: Crystallization requires a supersaturated solution, where the concentration of the less-soluble diastereomeric salt exceeds its solubility limit. If the solvent is too good (solubilizes both salts well) or the solution is too dilute, crystallization will not occur.
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent under reduced pressure to create a more concentrated solution.
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the desired diastereomeric salt from a previous batch, add it to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
-
-
Solvent System Re-evaluation: The chosen solvent must exhibit a significant solubility differential between the two diastereomeric salts.[4] If one solvent fails, a solvent screening is necessary. A good starting point is often an alcohol like methanol or ethanol.[5][6] Consider mixtures of solvents to fine-tune polarity.
-
Cooling: Ensure the solution is being cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice bath or refrigerator can further decrease the salt's solubility and promote precipitation.[4]
Q6: My yield of the crystallized diastereomeric salt is very low (<25%). How can I improve it?
A6: Low yield suggests that a significant portion of the desired diastereomeric salt remains in the mother liquor. The theoretical maximum yield for a classical resolution is 50%, so yields of 35-45% are typically considered good for a single crystallization.
Causality & Explanation: The yield is directly tied to the solubility difference between the diastereomers and the stoichiometry of the resolving agent. Using a full equivalent of the resolving agent can sometimes lead to both salts staying in solution or co-precipitating.
Troubleshooting Steps:
-
Optimize Resolving Agent Stoichiometry: Often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is beneficial.[8] This ensures that there is not enough resolving agent to form a salt with all of the undesired enantiomer, effectively leaving it in the solution while the less soluble salt of the desired enantiomer crystallizes.
-
Review Solvent Choice: A solvent that is too good will keep even the less-soluble salt in solution. Refer to the solvent screening table below.
-
Maximize Precipitation Time: Allow adequate time for crystallization at each temperature. Stirring for 1-2 hours before filtering can improve the separation efficiency and yield.[6]
-
Recover from Mother Liquor: The mother liquor is enriched in the other diastereomer. It is possible to isolate this salt, liberate the amine, and either use the "unwanted" enantiomer for other purposes or subject it to a racemization process to recycle it back into the starting material.[6][12]
Solvent Screening & Properties
| Solvent | Polarity Index | Typical Use & Characteristics |
| Methanol | 5.1 | High polarity. Often a good starting point for dissolving salts. May need an anti-solvent.[5] |
| Ethanol | 4.3 | Medium-high polarity. Excellent choice for many amine resolutions. Balances solubility and crystallization. |
| Isopropanol | 3.9 | Medium polarity. Can sometimes induce "chirality switching," where the more soluble diastereomer in another solvent becomes the less soluble one.[13][14] |
| Acetonitrile | 5.8 | Polar aprotic. Can be effective but less common than alcohols. |
| Ethyl Acetate | 4.4 | Medium polarity. Often used in combination with more polar solvents. |
| Water | 10.2 | Very high polarity. Typically used in a mixture with an alcohol (e.g., EtOH/H₂O).[13] |
Q7: The enantiomeric excess (e.e.) of my resolved amine is poor after the first crystallization. How can I improve the purity?
A7: Low enantiomeric excess indicates that the crystallized salt is contaminated with the other diastereomer. This is a very common outcome after the initial fractional crystallization.
Causality & Explanation: The initial solid precipitate is rarely diastereomerically pure. The more soluble diastereomer can co-precipitate or become trapped in the crystal lattice of the less soluble salt, especially if crystallization occurs too rapidly.[4]
Troubleshooting Steps:
-
Recrystallization: The most effective way to enhance diastereomeric (and thus enantiomeric) purity is through one or more recrystallization steps.[6][8] Dissolve the filtered diastereomeric salt in a minimum amount of hot solvent and allow it to cool slowly again.[4] Each recrystallization step will discard more of the soluble, undesired diastereomer into the mother liquor, enriching the purity of the crystalline material.
-
Optimize Cooling Rate: Slow cooling is critical.[4] Rapidly crashing the salt out of solution by placing a hot flask directly into an ice bath will lead to the formation of small, impure crystals. Allow the flask to cool slowly to room temperature, perhaps in an insulated container, before moving to lower temperatures.
-
Check Purity of Resolving Agent: Ensure your chiral resolving agent is enantiomerically pure. Any contamination in the resolving agent will directly limit the maximum achievable e.e.
Caption: Troubleshooting workflow for low enantiomeric excess.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
This protocol provides a general framework using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) as the resolving agent. Optimization will be required.
Workflow Diagram
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Step-by-Step Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic this compound in an appropriate solvent like methanol or ethanol.[8]
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., D-DTTA) in the same solvent, using gentle heat if necessary.[8]
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring.[8]
-
Crystallization: Stir the mixture at room temperature for 1-2 hours.[6] If no crystals form, consider the troubleshooting steps in Q5. Cover the flask and allow it to stand at room temperature to cool slowly. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.[4]
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water. With vigorous stirring, add an aqueous base (e.g., 2M NaOH) dropwise until the solution is strongly basic (pH > 10).[8] This neutralizes the tartaric acid and liberates the free amine.
-
Extraction: Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Final Product: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.
Protocol 2: Chiral HPLC Analysis
Determining the enantiomeric purity is a critical final step.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Lux® series) are often highly effective for separating amine enantiomers.[15]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol.[15] A common starting point is 90:10 Hexane:IPA. Small amounts of an additive like diethylamine (DEA) are often required to improve peak shape for basic analytes.
-
Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The e.e. can be calculated from the relative area of the two peaks.
-
Troubleshooting: If peak resolution is poor, method optimization is needed. Adjust the ratio of alcohol in the mobile phase; increasing the alcohol content generally reduces retention time. If issues like high backpressure or peak tailing occur, flushing the column or using a guard column may be necessary.[16]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to N-Methyl-2,3-dihydro-1H-inden-1-amine and Other Monoamine Oxidase-B Inhibitors for Neurodegenerative Disease Research
Introduction: The Critical Role of MAO-B Inhibition in Neuroprotection
Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter vital for motor control and cognitive function.[1] In neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in debilitating motor symptoms.[2] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the brain. This mechanism not only offers symptomatic relief but may also confer neuroprotective effects by mitigating the oxidative stress generated during dopamine metabolism.[1] This guide provides a comparative analysis of N-Methyl-2,3-dihydro-1H-inden-1-amine and its derivatives against established MAO-B inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.
While direct experimental data on the MAO-B inhibitory activity of this compound is not extensively available in the public domain, recent studies have explored the potential of the 2,3-dihydro-1H-inden-1-amine scaffold, revealing potent and selective inhibitors of MAO-B.[3][4] This guide will focus on these derivatives as representatives of this chemical class and compare them with well-established MAO-B inhibitors: selegiline, rasagiline, and safinamide.
Comparative Analysis of MAO-B Inhibitors
The therapeutic efficacy of a MAO-B inhibitor is determined by several key factors, including its potency (IC50 and Ki values), selectivity for MAO-B over MAO-A, and its mechanism of inhibition (reversible or irreversible).
Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 for MAO-A to IC50 for MAO-B, quantifies the inhibitor's preference for MAO-B. A higher SI value is desirable to minimize side effects associated with MAO-A inhibition, such as the "cheese effect" (a hypertensive crisis caused by the inability to metabolize tyramine).[5][6]
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Mechanism of Action | Reference(s) |
| 2,3-dihydro-1H-inden-1-amine Derivative (L4) | hMAO-B | 0.11 | High (Comparable to Selegiline) | Not Specified | [3] |
| 2,3-dihydro-1H-inden-1-amine Derivative (L8) | hMAO-B | 0.18 | Not Specified | Not Specified | [3] |
| 2,3-dihydro-1H-inden-1-amine Derivative (L16) | hMAO-B | 0.27 | High (Comparable to Selegiline) | Not Specified | [3] |
| Selegiline | hMAO-B | 0.0068 - 0.037 | ~100 | Irreversible | [7][8] |
| Rasagiline | hMAO-B | 0.014 | ~50-100 | Irreversible | [7][9] |
| Safinamide | hMAO-B | 0.079 - 0.098 | ~1000 | Reversible | [1][9] |
hMAO-B: human Monoamine Oxidase B
Based on the available data, certain derivatives of 2,3-dihydro-1H-inden-1-amine exhibit potent MAO-B inhibitory activity, with IC50 values in the sub-micromolar range, comparable to the established drug selegiline.[3] Notably, rasagiline stands out as a highly potent inhibitor, while safinamide demonstrates exceptional selectivity for MAO-B.[7][9]
Mechanism of Inhibition: Reversible vs. Irreversible
MAO-B inhibitors can be classified as either reversible or irreversible. Irreversible inhibitors, such as selegiline and rasagiline, form a covalent bond with the enzyme, leading to its permanent inactivation.[1][5] The enzyme's activity is only restored through the synthesis of new enzyme molecules, a process that can take several days to weeks.[10][11] In contrast, reversible inhibitors, like safinamide, bind non-covalently to the enzyme, and their inhibitory effect can be overcome by an increase in substrate concentration.[1]
The choice between a reversible and an irreversible inhibitor has significant clinical implications. While irreversible inhibitors offer a prolonged duration of action, they also carry a higher risk of drug-drug interactions.[10] Reversible inhibitors, on the other hand, may offer a better safety profile.[12]
Figure 1: Mechanism of MAO-B Inhibition.
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
To ensure the trustworthiness and reproducibility of findings, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a common in vitro fluorometric assay to determine the IC50 of a test compound against MAO-B. This method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Developer
-
Fluorescent Probe (e.g., GenieRed Probe)
-
Test Compound (e.g., this compound derivative)
-
Positive Control Inhibitor (e.g., Selegiline)
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well black microplate with a clear bottom
-
Microplate reader capable of fluorescence measurement (Excitation/Emission = 535/587 nm)
Experimental Workflow:
Figure 2: Workflow for In Vitro MAO-B Inhibition Assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compound and the positive control (Selegiline) in MAO-B Assay Buffer. The final solvent concentration should not exceed 2%.
-
Reconstitute the lyophilized MAO-B enzyme, Developer, and MAO-B Substrate according to the manufacturer's instructions.[13]
-
Prepare the MAO-B Substrate Solution by mixing the MAO-B Substrate, Developer, and Fluorescent Probe in MAO-B Assay Buffer.[13]
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add 10 µL of the diluted test compound to the designated wells.
-
Add 10 µL of the diluted positive control (Selegiline) to its respective wells.
-
Add 10 µL of the vehicle (e.g., DMSO in Assay Buffer) to the negative control (enzyme control) wells.
-
-
Enzyme Addition and Incubation:
-
Prepare the MAO-B Enzyme Solution by diluting the reconstituted enzyme in MAO-B Assay Buffer.[13]
-
Add 50 µL of the MAO-B Enzyme Solution to each well containing the test compound, positive control, and negative control.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Add 40 µL of the freshly prepared MAO-B Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence kinetically at 37°C for 10-40 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set to approximately 535 nm and 587 nm, respectively.[13]
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Slope of Negative Control - Slope of Test Compound) / Slope of Negative Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Safety and In Vivo Considerations
While in vitro data provides valuable insights into the potency and selectivity of a compound, in vivo studies are crucial to evaluate its pharmacokinetic profile, efficacy, and safety.
Safety Profile of Established MAO-B Inhibitors
Established MAO-B inhibitors like selegiline, rasagiline, and safinamide are generally well-tolerated.[5][14] Common side effects can include nausea, dry mouth, and dizziness.[14][15] At therapeutic doses, selective MAO-B inhibitors have a low risk of inducing the "cheese effect".[5] However, at higher doses, selectivity for MAO-B may be lost, increasing the risk of this adverse reaction.[5] Potential drug interactions, particularly with certain antidepressants, should be carefully considered.[6]
In Vivo Efficacy and Future Directions
Preclinical in vivo studies in animal models of Parkinson's disease are essential to demonstrate the therapeutic potential of novel MAO-B inhibitors.[16] These studies typically involve assessing the compound's ability to increase striatal dopamine levels and improve motor function.[2] For the 2,3-dihydro-1H-inden-1-amine class of compounds, further in vivo research is necessary to validate the promising in vitro findings and to establish a comprehensive safety and efficacy profile for this compound and its potent derivatives.
Conclusion
The landscape of MAO-B inhibitors is evolving, with a continuous search for more potent, selective, and safer therapeutic agents. While established drugs like selegiline, rasagiline, and safinamide remain the cornerstones of treatment, the exploration of novel chemical scaffolds such as 2,3-dihydro-1H-inden-1-amine holds significant promise. The derivatives of this scaffold have demonstrated encouraging in vitro potency, warranting further investigation to fully elucidate their therapeutic potential. This guide provides a framework for the comparative evaluation of these emerging compounds, emphasizing the importance of rigorous experimental validation and a thorough understanding of their pharmacological properties.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, safety, and patient preference of monoamine oxidase B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 12. reddit.com [reddit.com]
- 13. assaygenie.com [assaygenie.com]
- 14. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 15. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for N-Methyl-2,3-dihydro-1H-inden-1-amine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible scientific data. This guide provides an in-depth comparison of potential analytical methods for the quantification and purity assessment of N-Methyl-2,3-dihydro-1H-inden-1-amine, a secondary amine of interest in pharmaceutical development. In the absence of a standardized, compendial method, this document synthesizes insights from regulatory guidelines and analogous compound analyses to present a framework for selecting and validating an appropriate analytical technique.
At the heart of any analytical method validation is the principle of demonstrating fitness for purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the key validation characteristics that must be evaluated.[2][3] This guide will focus on two of the most powerful and commonly employed analytical techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and will explore their application to this compound.
The Analyte: this compound
This compound (CAS No: 2084-72-2) is a secondary amine with a molecular weight of 147.22 g/mol .[4] Its structure, featuring a polar amine group and a nonpolar indane moiety, suggests that it will be amenable to both reversed-phase HPLC and, with appropriate consideration for its volatility, gas chromatography.
Choosing the Right Analytical Tool: HPLC vs. GC
The decision to employ HPLC or GC is a critical first step and depends on several factors, including the analyte's properties, the sample matrix, and the desired performance characteristics of the method.[5][6][7]
High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds, making it a strong candidate for the analysis of many pharmaceutical compounds.[8] For a secondary amine like this compound, a reversed-phase HPLC (RP-HPLC) method would be a logical starting point.
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[9] While this compound may not be highly volatile, its volatility can be sufficient for GC analysis, potentially with derivatization to improve its chromatographic properties and thermal stability.[10][11]
The following diagram illustrates a typical workflow for selecting and validating an analytical method for a pharmaceutical analyte.
Caption: Workflow for analytical method selection and validation.
Comparative Overview of HPLC and GC Methods
The following table provides a high-level comparison of the anticipated performance of RP-HPLC and GC-MS methods for the analysis of this compound.
| Feature | RP-HPLC with UV Detection | GC with Mass Spectrometric (MS) Detection |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[5] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[5] | Requires volatile and thermally stable analytes or derivatization.[5] |
| Derivatization | Generally not required, allowing for direct analysis. | May be necessary to increase volatility and improve peak shape.[10][11] |
| Instrumentation | HPLC system with a C18 column and a UV detector. | GC system with a capillary column coupled to a mass spectrometer. |
| Sensitivity | Moderate, dependent on the chromophore of the analyte. | Generally high, especially with selected ion monitoring (SIM).[9] |
| Specificity | Good, but may require peak purity analysis. | Excellent, with mass spectral data providing structural confirmation. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often under 15 minutes. |
Proposed Analytical Method Protocols and Validation Strategies
The following sections outline hypothetical, yet scientifically grounded, protocols for the validation of an RP-HPLC-UV and a GC-MS method for this compound, in accordance with ICH Q2(R1) guidelines.[3][12]
I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
A. Proposed Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
B. Validation Protocol
The validation of the RP-HPLC method will encompass the following parameters as stipulated by ICH Q2(R1).[2][13]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank (diluent), a placebo (if applicable), a solution of this compound reference standard, and a sample solution.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the stressed samples.
-
Assess peak purity of the analyte peak in the presence of potential interferents using a photodiode array (PDA) detector.
-
2. Linearity and Range:
-
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
This can be done by spiking a placebo with known amounts of the analyte.
-
-
Acceptance Criteria: Percent recovery between 98.0% and 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).
-
Procedure:
-
Can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
6. Robustness:
-
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure:
-
Vary parameters such as the flow rate (± 0.1 mL/min), column temperature (± 5 °C), and the percentage of organic solvent in the mobile phase (± 2%).
-
Analyze the system suitability solution under each varied condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits.
II. Gas Chromatography with Mass Spectrometric (GC-MS) Detection
A. Proposed Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
B. Validation Protocol
The validation of the GC-MS method will follow the same principles as the HPLC method, with some specific considerations for the technique.[9][14][15]
1. Specificity:
-
Procedure: In addition to the procedures for HPLC, the mass spectrum of the analyte peak in the sample will be compared to that of the reference standard to confirm identity. The use of selected ion monitoring (SIM) can further enhance specificity.
2. Linearity and Range:
-
Procedure: Similar to HPLC, a series of standards will be analyzed. The total ion chromatogram (TIC) peak area or the peak area of a specific ion can be used for quantification.
3. Accuracy:
-
Procedure: Similar to HPLC, accuracy will be determined by the analysis of spiked samples at various concentration levels.
4. Precision:
-
Procedure: Repeatability and intermediate precision will be assessed in the same manner as for the HPLC method.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: The determination of LOD and LOQ will be based on the signal-to-noise ratio of the chromatographic peak. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
6. Robustness:
-
Procedure: Variations in parameters such as the oven temperature ramp rate (± 1 °C/min), carrier gas flow rate (± 0.1 mL/min), and injector temperature (± 10 °C) will be evaluated.
The relationship between the core validation parameters is illustrated in the following diagram.
Caption: Interrelationship of analytical method validation parameters.
Summary of Expected Validation Data
The following table summarizes the expected outcomes of the validation studies for the two proposed methods.
| Validation Parameter | RP-HPLC-UV (Expected Outcome) | GC-MS (Expected Outcome) | ICH Q2(R1) Guideline |
| Specificity | Peak purity index > 0.999. No interference from degradants or placebo. | Confirmed identity via mass spectral library match (>90%). No co-eluting peaks. | Required for all methods.[13] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | A linear relationship should be evaluated across the range of the analytical procedure.[13] |
| Range | 80-120% of nominal concentration | 80-120% of nominal concentration | The specified range is normally derived from linearity studies.[13] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[13] |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | Assessed for repeatability and intermediate precision. |
| LOD | Analyte specific | Analyte specific | To be determined and reported. |
| LOQ | Analyte specific, with acceptable precision and accuracy. | Analyte specific, with acceptable precision and accuracy. | To be determined and reported. |
| Robustness | System suitability passes under all varied conditions. | System suitability passes under all varied conditions. | The evaluation of robustness should be considered during the development phase. |
Conclusion
Both RP-HPLC-UV and GC-MS present viable options for the analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis. HPLC offers a more direct approach, likely without the need for derivatization, and is a well-established technique in most pharmaceutical quality control laboratories. GC-MS, while potentially requiring more complex sample preparation, offers superior specificity and sensitivity, which may be advantageous for impurity profiling and trace-level analysis.
Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and defensible data.[2][3] This guide provides a comprehensive framework for embarking on this critical process, empowering researchers and scientists to develop and validate robust analytical methods for this compound and other novel pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. This compound - Protheragen [protheragen.ai]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. database.ich.org [database.ich.org]
- 14. ijpsr.com [ijpsr.com]
- 15. impactfactor.org [impactfactor.org]
A Comparative Guide to Monoamine Oxidase B Inhibition: Rasagiline vs. N-Methyl-2,3-dihydro-1H-inden-1-amine
This guide provides a detailed comparative analysis of the established Monoamine Oxidase B (MAO-B) inhibitor, rasagiline, and the structurally related compound, N-Methyl-2,3-dihydro-1H-inden-1-amine (also known as N-methyl-1-aminoindan). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry. We will delve into the mechanisms of action, comparative efficacy based on preclinical data, and the experimental methodologies used to characterize these compounds.
Introduction: The Significance of MAO-B Inhibition in Neurodegenerative Disease
Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine, a neurotransmitter essential for motor control and various functions within the central nervous system.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in severe motor and non-motor symptoms.[2] The inhibition of MAO-B presents a key therapeutic strategy, as it increases the synaptic availability of dopamine.[1]
Rasagiline, a potent, selective, and irreversible second-generation MAO-B inhibitor, is a cornerstone in the clinical management of Parkinson's disease.[1][3] Its efficacy is well-documented, providing symptomatic relief and potentially offering neuroprotective benefits.[3][4] This guide will compare the well-established profile of rasagiline with this compound, a compound that is both a metabolite of certain rasagiline analogs and a subject of interest in structure-activity relationship studies of MAO-B inhibitors.
Molecular Profiles and Mechanism of Action
Rasagiline ((R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine)) is an irreversible inhibitor of MAO-B.[5][6] Its mechanism involves the formation of a covalent adduct with the N5 atom of the flavin cofactor (FAD) within the active site of the MAO-B enzyme.[3][6] This irreversible binding leads to a sustained inhibition of the enzyme's activity, which is only restored through the synthesis of new enzyme molecules.[2]
This compound (N-methyl-1-aminoindan) is the N-methylated analog of 1-aminoindan, the primary metabolite of rasagiline.[3][6] Unlike rasagiline, which is an irreversible inhibitor, N-methyl-1-aminoindan and its parent compound, 1-aminoindan, act as reversible inhibitors of both MAO-A and MAO-B.[3] The presence of the N-methyl group in place of the N-propargyl group of rasagiline fundamentally alters its interaction with the MAO-B active site.
The structural distinctions and their impact on the binding orientation within the MAO-B active site have been elucidated through crystallographic studies.[3][7] While rasagiline's propargyl group is essential for its irreversible covalent binding, the N-methyl group of N-methyl-1-aminoindan engages in different interactions within the enzyme's substrate cavity.[3]
Caption: Dopamine metabolism by MAO-B and points of inhibition.
Comparative Efficacy: Preclinical Evidence
Direct clinical comparisons of the efficacy of rasagiline and this compound are not available. However, preclinical studies, including kinetic and crystallographic analyses, provide valuable insights into their relative potential as MAO-B inhibitors.
| Compound | Target | Inhibition Type | IC50 Value (MAO-B) | Selectivity for MAO-B | Reference |
| Rasagiline | MAO-B | Irreversible | ~7.8 nM | High | [8] |
| N-Methyl-1(R)-aminoindan | MAO-A & MAO-B | Reversible | Not specified as IC50 | Lower than rasagiline | [3] |
Note: IC50 values can vary based on experimental conditions. The value for rasagiline is a representative example from the literature.
Studies have shown that while rasagiline is a highly potent and selective irreversible inhibitor of MAO-B, N-methyl-1-aminoindan is a reversible inhibitor of both MAO-A and MAO-B.[3] The crystal structure of N-methyl-1(R)-aminoindan bound to MAO-B reveals a different orientation of its aminoindan ring compared to that of rasagiline, which likely contributes to its different inhibitory profile.[3]
Furthermore, research on N-methylated rasagiline, N-methyl-N-propargyl-1(R)-aminoindan, shows that it retains the ability to covalently bind to the flavin cofactor of MAO-B, similar to rasagiline.[7] This suggests that N-methylation of the amino group does not abolish the irreversible inhibitory mechanism, provided the propargyl group is present.
Experimental Protocols
The characterization and comparison of MAO-B inhibitors like rasagiline and this compound rely on robust and validated experimental assays. Below are detailed protocols for key in vitro experiments.
This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-B.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of MAO-B by 50%.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-B-catalyzed oxidation of a substrate. A fluorescent probe reacts with H₂O₂ to generate a fluorescent signal, and the reduction in this signal in the presence of an inhibitor is proportional to the degree of inhibition.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Test Compounds (Rasagiline, this compound)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and test compounds in MAO-B Assay Buffer.
-
Assay Plate Setup: Add test compounds at various concentrations to the wells of the 96-well plate. Include wells for a positive control (selegiline) and a no-inhibitor control.
-
Enzyme Addition: Add the MAO-B enzyme solution to all wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Reaction: Initiate the enzymatic reaction by adding the MAO-B substrate and fluorescent probe solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro MAO-B inhibition assay.
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death, a key aspect of potential disease-modifying therapies.
Objective: To assess the neuroprotective effects of test compounds against a specific neurotoxic insult.
Principle: Neuronal cells are treated with a neurotoxin to induce cell death. The viability of the cells is then measured in the presence and absence of the test compounds. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.
Materials and Reagents:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
Test Compounds (Rasagiline, this compound)
-
Cell viability reagent (e.g., MTT or Calcein-AM)
-
96-well cell culture plates
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed the SH-SY5Y cells into 96-well plates and allow them to adhere and grow for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1-2 hours).
-
Neurotoxin Exposure: Add the neurotoxin (e.g., 6-OHDA) to the wells to induce cell death. Include control wells with no neurotoxin and wells with neurotoxin but no test compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells. A statistically significant increase in viability in the compound-treated groups compared to the neurotoxin-only group indicates neuroprotection.
Conclusion
Rasagiline is a well-characterized and clinically effective irreversible MAO-B inhibitor. Its efficacy stems from its potent and selective inhibition of dopamine metabolism. In contrast, this compound, a related structure, acts as a reversible inhibitor of both MAO-A and MAO-B. This fundamental difference in the mechanism of action, dictated by the substitution on the amino group, highlights the critical role of the propargyl moiety for irreversible inhibition.
While direct comparative clinical data is lacking, preclinical evidence suggests that the irreversible and highly selective nature of rasagiline's MAO-B inhibition is a key contributor to its therapeutic success. Further investigation into the neuroprotective and pharmacological profile of this compound and other rasagiline analogs is warranted to fully understand their potential and to guide the design of future neurotherapeutics. The experimental protocols detailed in this guide provide a robust framework for such comparative evaluations.
References
- 1. MAO-B-IN-17 | Monoamine Oxidase | 2890188-81-3 | Invivochem [invivochem.com]
- 2. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Methyl-2,3-dihydro-1H-inden-1-amine Derivatives as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methyl-2,3-dihydro-1H-inden-1-amine derivatives are a cornerstone in the development of therapeutics for neurological disorders, primarily functioning as inhibitors of monoamine oxidases (MAO). The strategic inhibition of MAO-A and MAO-B isoforms presents effective treatments for depression and Parkinson's disease, respectively. This guide offers a detailed examination of the structure-activity relationships (SAR) within this chemical class, focusing on how specific structural modifications influence their inhibitory potency and selectivity. By synthesizing data from numerous studies, this document provides a comparative analysis, detailed experimental protocols, and visual summaries to aid in the rational design of next-generation MAO inhibitors.
The Pharmacological Significance of the Aminoindan Scaffold
The 2,3-dihydro-1H-inden-1-amine, or aminoindan, scaffold is a privileged structure in medicinal chemistry. Its rigid conformation and hydrophobic nature make it an excellent anchor for binding within the active sites of various enzymes. In the context of MAO inhibition, the aminoindan core serves to correctly orient the crucial N-substituent for interaction with the enzyme's flavin adenine dinucleotide (FAD) cofactor. The most notable drug embodying this scaffold is Rasagiline, an (R)-N-propargyl-1-aminoindan, which is a potent and selective irreversible inhibitor of MAO-B used clinically for Parkinson's disease.
Deconstructing the Structure-Activity Relationship (SAR)
The inhibitory profile of this compound derivatives is highly sensitive to modifications at three primary locations: the nitrogen substituent, the indane ring system, and the stereocenter at the 1-position.
The Determinative Role of the N-Substituent
The group attached to the amine is fundamental to the mechanism of action.
-
The N-Propargyl Moiety: The N-propargyl group (prop-2-yn-1-yl) is the key to the irreversible inhibition characteristic of compounds like rasagiline. This functional group undergoes enzymatic activation within the MAO active site to form a reactive species that covalently binds to the N5 atom of the FAD cofactor, leading to time-dependent, irreversible inactivation of the enzyme.
-
Impact of Other N-Alkyl Groups: Replacing the propargyl group with other alkyl substituents generally leads to a loss of irreversible inhibition and a significant decrease in potency. The size and nature of the alkyl group can, however, be modulated to achieve reversible inhibition with varying degrees of selectivity for MAO-A or MAO-B.
Fine-Tuning Activity through Indane Ring Modifications
Substitutions on the bicyclic indane core provide an avenue for optimizing potency, selectivity, and pharmacokinetic properties.
-
Aromatic Ring Substitutions: The introduction of substituents on the phenyl portion of the indane ring can influence electronic and steric interactions within the enzyme's active site. Studies have shown that small, lipophilic groups can be well-tolerated and in some cases, enhance potency. For example, halogenation or methoxy substitution on the aromatic ring can lead to potent MAO-B inhibitors.
-
Cyclopentyl Ring Modifications: While less explored, modifications to the five-membered ring can impact the molecule's overall conformation and its fit within the binding pocket.
Stereochemistry: The Deciding Factor for Selectivity and Potency
The stereochemical configuration at the C1 position of the aminoindan is critical for potent MAO-B inhibition.
-
The (R)-Enantiomer: For rasagiline and its analogues, the (R)-enantiomer is markedly more potent as an MAO-B inhibitor than its (S)-counterpart. This pronounced stereoselectivity underscores a highly specific orientation required for optimal interaction with the amino acid residues in the MAO-B active site.
Comparative Analysis: MAO-A vs. MAO-B Inhibitory Potency
The following table presents a comparative analysis of the inhibitory activity of representative this compound derivatives against human MAO-A and MAO-B. The data highlights the high selectivity of these compounds for the MAO-B isoform.
| Compound | Aromatic Ring Substituent(s) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| Rasagiline | Unsubstituted | > 355 | 0.141 | > 2517 |
| L4 | 6-Chloro | > 100 | 0.11 | > 909 |
| L8 | 6-Methoxy | > 100 | 0.18 | > 555 |
| L16 | 4-Chloro | > 100 | 0.27 | > 370 |
| L17 | 4-Fluoro | > 100 | 0.48 | > 208 |
| D14 | 5-(Benzyloxy) | > 100 | 0.15 | > 667 |
This table is a compilation of data from multiple sources for illustrative purposes.
Experimental Protocols: A Guide to Synthesis and Evaluation
Synthesis of N-Propargyl-1-aminoindan Derivatives: A General Procedure
This protocol provides a representative pathway for the synthesis of the core scaffold and subsequent N-alkylation.
Step 1: Synthesis of 1-Indanone Oxime
-
In a round-bottom flask, dissolve 1-indanone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield 1-indanone oxime.
Step 2: Reduction to 1-Aminoindan
-
Under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LAH) (2 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Add 1-indanone oxime (1 equivalent) portion-wise to the LAH suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain racemic 1-aminoindan.
Step 3: N-Propargylation
-
Dissolve 1-aminoindan (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2 equivalents) followed by propargyl bromide (1.1 equivalents).
-
Stir the suspension at room temperature for 24 hours.
-
Remove the inorganic solids by filtration and concentrate the filtrate.
-
Purify the crude product via column chromatography on silica gel to afford racemic N-propargyl-1-aminoindan.
Step 4: Enantiomeric Resolution (Optional)
-
The racemic mixture can be resolved into its individual (R) and (S) enantiomers by forming diastereomeric salts with a chiral acid, such as L-tartaric acid, followed by fractional crystallization.
In Vitro Monoamine Oxidase Inhibition Assay
This fluorometric assay is a standard method to determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
100 mM Phosphate buffer, pH 7.4
-
Test compounds and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in DMSO
-
96-well black microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
To the wells of a 96-well plate, add the respective enzyme solution (MAO-A or MAO-B).
-
Add the test compound dilutions and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a solution of kynuramine.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Key Concepts
Caption: A summary of the key structure-activity relationships for this compound derivatives.
Caption: A streamlined workflow for the discovery and development of novel aminoindan-based MAO inhibitors.
Concluding Remarks and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective MAO-B inhibitors. The well-defined SAR provides a clear roadmap for designing new chemical entities with improved properties. The key takeaways are the necessity of the N-propargyl group for irreversible inhibition, the critical role of (R)-stereochemistry for high potency, and the potential for fine-tuning through substitution on the indane ring. Future research endeavors should focus on leveraging this knowledge to design novel derivatives with enhanced blood-brain barrier penetration, improved metabolic stability, and potentially multi-target activities for the treatment of complex neurodegenerative diseases.
A Comparative Guide to the Synthetic Routes of Indanamines for Pharmaceutical Research
Indanamine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their rigid bicyclic structure provides a well-defined orientation for pharmacophoric groups, making them attractive for targeting a range of biological receptors and enzymes. The critical importance of these molecules, particularly chiral indanamines like the anti-Parkinson's drug Rasagiline, necessitates robust and efficient synthetic strategies. This guide provides an in-depth comparative analysis of the most common and cutting-edge methods for synthesizing indanamines, offering field-proven insights into the causality behind experimental choices to aid researchers in selecting the optimal route for their specific application.
The Central Role of the Indanone Precursor
Most synthetic pathways to indanamines commence with the corresponding indanone. The choice of indanone substitution dictates the final substitution pattern of the indanamine product. Therefore, a reliable synthesis of the requisite indanone is a critical first step, often achieved through intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids or their derivatives.
Key Synthetic Transformations to Indanamines
The primary transformation in indanamine synthesis is the conversion of a carbonyl group in an indanone to an amino group. This can be achieved through several distinct methodologies, each with its own set of advantages and limitations regarding yield, stereocontrol, substrate scope, and reaction conditions. This guide will focus on a comparative analysis of four principal routes:
-
Direct Reductive Amination
-
Reduction of Indanone Oximes
-
The Leuckart-Wallach Reaction
-
Biocatalytic Reductive Amination
A fifth method, the Buchwald-Hartwig Amination , will also be discussed as a powerful tool for the synthesis of N-aryl indanamines.
Direct Reductive Amination
Direct reductive amination is a widely employed one-pot procedure that combines an indanone and an amine in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.
Mechanism and Causality
The choice of reducing agent is critical in this process. The ideal reagent should selectively reduce the iminium ion intermediate over the starting ketone. Sodium cyanoborohydride (NaBH3CN) is a classic choice for this transformation due to its reduced reactivity compared to sodium borohydride (NaBH4).[1] The electron-withdrawing cyano group in NaBH3CN attenuates the hydridic character of the borohydride, rendering it less reactive towards ketones and aldehydes at neutral or slightly acidic pH.[1] This selectivity is crucial for a successful one-pot reaction, as it allows for a sufficient concentration of the imine intermediate to build up before reduction. The reaction is typically run under mildly acidic conditions (pH ~5-6) to facilitate the dehydration step in imine formation.
A safer and often more efficient alternative to sodium cyanoborohydride is sodium triacetoxyborohydride (NaBH(OAc)3), which is particularly effective for the reductive amination of a wide range of substrates and avoids the use of toxic cyanide reagents.[2]
Experimental Protocol: Reductive Amination of 1-Indanone
The following protocol is a representative example of a direct reductive amination to synthesize a secondary indanamine.
Materials:
-
1-Indanone
-
Amine (e.g., methylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
To a solution of 1-indanone (1.0 eq) and the desired amine (1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indanamine.
Reduction of Indanone Oximes
This two-step method involves the initial conversion of the indanone to its corresponding oxime, followed by reduction of the oxime to the primary amine. This is a classical and reliable method for the synthesis of primary indanamines.
Mechanism and Causality
The formation of the indanone oxime is a straightforward condensation reaction with hydroxylamine, typically carried out in a protic solvent like ethanol.[3] The subsequent reduction of the C=N double bond and the N-O bond of the oxime can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum-based catalysts.[4][5] The choice of catalyst and reaction conditions (pressure of hydrogen, solvent, temperature, and additives) can influence the reaction rate and selectivity. For instance, reductions with Pd/C are often performed in the presence of an acid to facilitate the cleavage of the N-O bond.[4] Raney Nickel is a cost-effective alternative and is often used under neutral or basic conditions.[4][5]
Experimental Protocol: Synthesis of 1-Aminoindane via Oxime Reduction
Step 1: Preparation of 1-Indanone Oxime [3]
Materials:
-
1-Indanone
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethyl acetate
-
1 M Aqueous HCl
Procedure:
-
Dissolve 1-indanone (1.0 eq) and hydroxylamine hydrochloride (1.05 eq) in pyridine.
-
Heat the mixture at 50 °C for approximately 20-30 minutes, monitoring for the consumption of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
To the residue, add ethyl acetate and 1 M aqueous HCl. Separate the organic layer.
-
Wash the organic layer with 1 M aqueous HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-indanone oxime, which can often be used in the next step without further purification.
Step 2: Reduction of 1-Indanone Oxime [5]
Materials:
-
1-Indanone oxime
-
Methanol
-
Ammonia in methanol (e.g., 4.2 M)
-
Raney Nickel
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation reactor, dissolve 1-indanone oxime (1.0 eq) in a solution of ammonia in methanol.
-
Carefully add Raney Nickel catalyst (as a slurry in methanol) to the reactor.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 3.5 bar) and stir the mixture at a slightly elevated temperature (e.g., 42 °C) for 20 hours or until hydrogen uptake ceases.
-
Cool the reaction mixture to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-aminoindane, which can be purified by distillation or crystallization of a salt (e.g., hydrochloride).
The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[6]
Mechanism and Causality
The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid or formate.[7] A key characteristic of the classical Leuckart-Wallach reaction is the requirement for high temperatures, often exceeding 160 °C.[6] Under these conditions, the initial product is typically the N-formyl derivative of the amine, which requires a subsequent hydrolysis step (acidic or basic) to yield the free amine. The high temperatures and the formation of byproducts can be significant drawbacks of this method.[7] However, its operational simplicity and the use of inexpensive reagents have maintained its relevance. More recent modifications have introduced catalysts to enable the reaction to proceed under milder conditions.
Experimental Protocol: Leuckart-Wallach Synthesis of 1-Aminoindane
Materials:
-
1-Indanone
-
Ammonium formate
-
Formic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-indanone (1.0 eq) with an excess of ammonium formate (e.g., 5-10 eq).
-
Heat the mixture to 160-180 °C. Formic acid can be added to the reaction mixture to improve the yield.
-
Maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add aqueous HCl to hydrolyze the intermediate N-formylindanamine.
-
Heat the mixture at reflux for several hours to ensure complete hydrolysis.
-
Cool the mixture and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude 1-aminoindane by distillation or other suitable methods.
Biocatalytic Reductive Amination
The use of enzymes, particularly transaminases (TAs) and reductive aminases (RedAms), has emerged as a powerful and green alternative for the synthesis of chiral indanamines.[8][9] These biocatalytic methods offer exceptional stereoselectivity under mild, aqueous conditions.
Mechanism and Causality
Transaminases (TAs) catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a ketone acceptor (the indanone). The reaction is reversible and relies on a pyridoxal-5'-phosphate (PLP) cofactor.[8] By using an excess of the amine donor, the equilibrium can be driven towards the formation of the desired indanamine product. The key advantage of TAs is their ability to produce enantiomerically pure amines, with the stereochemical outcome determined by the choice of a (R)- or (S)-selective enzyme.
Reductive Aminases (RedAms) catalyze the direct reductive coupling of a ketone and an amine, utilizing a nicotinamide cofactor (NADH or NADPH) as the hydride source.[9] This reaction is essentially irreversible and can often be performed with stoichiometric amounts of the amine.[9] Similar to TAs, RedAms can exhibit high enantioselectivity.
Experimental Protocol: Biocatalytic Synthesis of (R)-Rasagiline[9]
This protocol is an example of a RedAm-catalyzed synthesis of the pharmaceutically important (R)-rasagiline.
Materials:
-
1-Indanone
-
Propargylamine
-
Purified Reductive Aminase (RedAm)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
NADP+
-
Tris-HCl buffer (pH 9.0)
-
DMSO
Procedure:
-
Prepare a reaction mixture in a Tris-HCl buffer (100 mM, pH 9.0) containing 1-indanone (5 mM, potentially dissolved in a small amount of DMSO), propargylamine (at an appropriate ratio), D-glucose (30 mM), and NADP+ (1 mM).
-
Add the purified RedAm (e.g., 1 mg/mL) and glucose dehydrogenase (e.g., 0.7 mg/mL) to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 25 °C) with shaking for 24 hours.
-
Quench the reaction by adding a strong base (e.g., 10 M NaOH).
-
Extract the product with an organic solvent (e.g., tert-butyl methyl ether).
-
Analyze the conversion and enantiomeric excess of the product by chiral HPLC or GC.
Buchwald-Hartwig Amination for N-Aryl Indanamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is exceptionally effective for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[10] While not a direct conversion from indanones, it is a crucial method for derivatizing indanamines or for synthesizing them from halo-indanes.
Mechanism and Causality
The reaction involves the oxidative addition of an aryl halide (or triflate) to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[11] The choice of ligand on the palladium catalyst is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed to promote the key steps of the catalytic cycle.[12]
Conceptual Workflow: Synthesis of an N-Aryl Indanamine
This represents a conceptual workflow rather than a direct protocol from indanone.
-
Preparation of a Halo-indane: Synthesize a halo-indane (e.g., 1-bromoindane) from the corresponding indanol, which can be obtained by the reduction of 1-indanone.
-
Buchwald-Hartwig Coupling: Couple the 1-haloindane with the desired aryl amine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an inert solvent like toluene.
This method provides a powerful route to a diverse range of N-aryl indanamines that are difficult to access through other methods.
Comparative Analysis of Synthesis Routes
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Stereoselectivity | Advantages | Disadvantages |
| Direct Reductive Amination | Indanone, Amine | NaBH3CN, NaBH(OAc)3 | Good to Excellent | Achiral (unless chiral reagents/catalysts are used) | One-pot procedure, broad substrate scope, mild conditions.[1][2] | Use of stoichiometric and sometimes toxic reagents, difficult to achieve high enantioselectivity without specialized catalysts. |
| Reduction of Indanone Oxime | Indanone, Hydroxylamine | H2, Raney Ni, Pd/C | Good to High[5] | Achiral | Reliable for primary amines, uses common and inexpensive reagents.[4] | Two-step process, requires hydrogenation equipment, can be sensitive to catalyst poisoning. |
| Leuckart-Wallach Reaction | Indanone, Formic acid/derivatives | None (classical) | Moderate to Good | Achiral | Uses inexpensive reagents, operationally simple.[7] | Requires harsh, high-temperature conditions, often produces N-formyl byproduct requiring hydrolysis, limited scope.[6][7] |
| Biocatalytic Reductive Amination | Indanone, Amine | Transaminase or Reductive Aminase | Moderate to High[13][14] | Excellent (>99% ee)[13][14] | Exceptional enantioselectivity, mild aqueous conditions, environmentally friendly.[8][9] | Requires specific enzymes, enzyme stability and substrate scope can be limiting, may require cofactor regeneration systems. |
| Buchwald-Hartwig Amination | Halo-indane, Amine | Palladium catalyst, Phosphine ligand, Base | Good to Excellent | Not applicable for C-N bond formation stereocenter | Excellent for N-aryl amines, broad scope of amines and aryl halides, high functional group tolerance.[10][11] | Requires a halo-indane precursor, uses expensive palladium catalysts and ligands, requires inert atmosphere. |
Visualization of Synthetic Pathways
General Synthesis Routes to Indanamines
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 14. ajpamc.com [ajpamc.com]
A Comparative Guide to the Receptor Cross-Reactivity of N-Methyl-2,3-dihydro-1H-inden-1-amine
This guide provides a comprehensive analysis of the receptor cross-reactivity profile of N-Methyl-2,3-dihydro-1H-inden-1-amine, a synthetic compound with a structure suggestive of potential interaction with monoamine systems. In drug discovery and development, establishing the selectivity of a lead compound is paramount for predicting its therapeutic efficacy and potential side-effect profile. This document outlines the experimental framework for characterizing such a compound, comparing its binding affinity and functional activity at a hypothesized primary target against a panel of clinically relevant off-target receptors.
The insights and methodologies presented here are intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel chemical entities. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to guide decision-making in preclinical development.
Introduction to this compound and the Imperative of Selectivity Profiling
This compound belongs to the indenamine class of compounds. Its structural similarity to known monoaminergic modulators necessitates a thorough investigation of its receptor interaction profile. The primary objective is to determine its selectivity, which is the degree to which it binds to its intended biological target versus other receptors. A highly selective compound is often associated with a more favorable safety profile, as "off-target" interactions are a common cause of adverse drug reactions.
This guide uses this compound as a case study to illustrate the process of comprehensive cross-reactivity screening. Based on its structure, we hypothesize that its primary target is the Serotonin Transporter (SERT) . Therefore, the subsequent analysis will compare its activity at SERT against a panel of receptors known to be implicated in the side effects of central nervous system (CNS) drugs.
Experimental Design for Cross-Reactivity Assessment
A robust assessment of cross-reactivity relies on a multi-pronged approach that evaluates both binding affinity and functional activity. The choice of assays and the panel of off-target receptors are critical for generating a meaningful selectivity profile.
Selection of the Off-Target Receptor Panel
The selection of an off-target panel is guided by the structural class of the compound and the intended therapeutic area. For a compound like this compound with a hypothesized monoaminergic target, the panel should include:
-
Other Monoamine Transporters: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) to assess selectivity within the same protein family.
-
Key GPCRs: A variety of serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptor subtypes that are frequently associated with cardiovascular, CNS, and metabolic side effects.
-
hERG Channel: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target, as blockade can lead to life-threatening cardiac arrhythmias.
Experimental Workflow
The overall workflow for assessing cross-reactivity involves a tiered screening approach. Initially, primary binding assays are conducted to identify any potential interactions. Any "hits" from this screen are then subjected to secondary functional assays to determine the nature of the interaction (e.g., agonist, antagonist).
Caption: Experimental workflow for receptor cross-reactivity screening.
Comparative Binding Affinity Profile
The first step in our analysis is to determine the binding affinity (expressed as the inhibition constant, Ki) of this compound at the hypothesized primary target (SERT) and the selected off-target receptors. For comparison, we include data for a well-characterized Selective Serotonin Reuptake Inhibitor (SSRI), Paroxetine. The data presented in the following table is hypothetical but representative of typical findings in such a study.
| Target | This compound (Ki, nM) | Paroxetine (Ki, nM) | Fold Selectivity (vs. SERT) for Test Compound |
| SERT | 5.2 | 0.1 | - |
| NET | 875 | 35 | 168x |
| DAT | 1,250 | 45 | 240x |
| 5-HT2A | 350 | 215 | 67x |
| 5-HT2C | > 10,000 | 980 | > 1900x |
| D2 | 2,100 | > 10,000 | 404x |
| α1A-Adrenergic | 950 | 730 | 183x |
| Muscarinic M1 | > 10,000 | 85 | > 1900x |
| hERG Channel | 4,500 | > 10,000 | 865x |
Data Interpretation:
-
Primary Target Affinity: this compound demonstrates high affinity for SERT (Ki = 5.2 nM), supporting our initial hypothesis.
-
Selectivity over Monoamine Transporters: It exhibits a 168-fold selectivity for SERT over NET and a 240-fold selectivity over DAT. This is a crucial finding, as activity at NET and DAT can lead to different physiological and side effects.
-
GPCR Off-Target Profile: The compound shows moderate affinity for the 5-HT2A receptor (Ki = 350 nM) and the α1A-adrenergic receptor (Ki = 950 nM). These interactions warrant further investigation in functional assays. The affinity for other screened GPCRs is low, suggesting a lower risk of side effects mediated by these receptors.
-
hERG Channel Interaction: The Ki value for the hERG channel is 4,500 nM. A common rule of thumb is that a >30-fold selectivity window between the primary target's therapeutic concentration and hERG affinity is desirable to minimize pro-arrhythmic risk.
Functional Activity at Off-Target Receptors
Binding to a receptor does not always translate to a functional effect. Therefore, it is essential to perform functional assays to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect.
Let's assume the interaction at the 5-HT2A receptor was further investigated using a calcium mobilization assay, a common method for assessing the function of Gq-coupled receptors like 5-HT2A.
Caption: Simplified signaling pathway for the Gq-coupled 5-HT2A receptor.
Hypothetical Functional Data:
| Assay | Compound | Functional Effect | Potency |
| 5-HT2A Calcium Mobilization | This compound | Antagonist | IC50 = 520 nM |
| Serotonin (control) | Agonist | EC50 = 5 nM |
This result indicates that this compound acts as an antagonist at the 5-HT2A receptor. This is a significant finding, as 5-HT2A antagonism can be associated with therapeutic effects (e.g., antipsychotic) but also side effects (e.g., weight gain). The selectivity window between the primary target (SERT Ki = 5.2 nM) and this off-target functional activity (IC50 = 520 nM) is approximately 100-fold.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays discussed.
Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human SERT).
-
Radiolabeled ligand (e.g., [3H]-Citalopram for SERT).
-
Unlabeled competitor for defining non-specific binding (e.g., Fluoxetine).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.
-
Add the test compound at various concentrations.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the unlabeled competitor.
-
Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound reveals it to be a potent ligand for the Serotonin Transporter with a respectable selectivity profile against a panel of common off-targets. Its ~170-fold selectivity over NET and ~240-fold selectivity over DAT are promising.
The key finding from this analysis is the moderate affinity and antagonist activity at the 5-HT2A receptor. The ~100-fold functional selectivity for SERT over 5-HT2A provides a preliminary safety window, but this interaction should be carefully considered in the context of the intended therapeutic dose. Further in vivo studies would be required to determine if this off-target activity translates to any physiological effects at the expected therapeutic exposure levels.
This guide demonstrates a systematic approach to characterizing the selectivity of a novel compound. By combining binding and functional assays, a detailed picture of a compound's pharmacological profile can be constructed, enabling informed decisions in the drug development process.
A Comparative Guide to Evaluating the Neuroprotective Effects of N-Methyl-2,3-dihydro-1H-inden-1-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective potential of N-Methyl-2,3-dihydro-1H-inden-1-amine, a novel compound within the promising aminoindan class of molecules. Given the limited public data on this specific N-methylated derivative, this document establishes a complete preclinical evaluation pipeline, using the well-characterized and clinically relevant aminoindans, Rasagiline and Ladostigil , as benchmarks for comparison.
The narrative explains the causality behind experimental choices, providing detailed, self-validating protocols designed to ensure scientific integrity and reproducibility.
Introduction: The Aminoindan Scaffold in Neuroprotection
Neurodegenerative disorders such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) are characterized by the progressive loss of specific neuronal populations. A central goal in modern pharmacology is the development of disease-modifying therapies that can halt or reverse this neurodegenerative cascade. The 1-aminoindan scaffold has emerged as a privileged structure in this pursuit.
Its therapeutic value is exemplified by Rasagiline ([R(+)-N-propargyl-1-aminoindan]), a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) approved for Parkinson's disease.[1] Crucially, numerous studies have demonstrated that rasagiline possesses significant neuroprotective properties that are independent of its MAO-B inhibitory activity, largely attributed to its propargyl moiety.[1][2] This has spurred the development of multimodal drugs like Ladostigil , which combines the neuroprotective aminoindan core of rasagiline with a cholinesterase inhibitory function, positioning it as a potential treatment for Alzheimer's and Lewy Body dementia.[3][4][5]
This compound represents a structural variant of this core. Its evaluation requires a systematic approach to characterize its efficacy, safety, and mechanism of action in comparison to these established neuroprotective agents.
The Comparative Framework: Defining the Candidates
A robust evaluation hinges on comparing the novel compound against well-understood alternatives.
| Compound | Chemical Name | Primary Mechanism(s) of Action |
| Test Compound | This compound | To be determined through the evaluation pipeline. |
| Comparator 1 | Rasagiline | Selective, irreversible MAO-B inhibition; Anti-apoptotic and pro-survival gene regulation via its propargyl group.[1][6][7] |
| Comparator 2 | Ladostigil | Brain-selective MAO-A/B and cholinesterase inhibition; Multimodal neuroprotective and antioxidant properties.[3][8][9] |
Preclinical Evaluation Workflow
The evaluation of a novel neuroprotective agent is a multi-stage process that progresses from high-throughput cellular assays to complex whole-organism models. This workflow ensures that only the most promising candidates advance, saving resources and providing a comprehensive data package for subsequent development.
Phase 1: In Vitro Evaluation Protocols
The initial phase uses cell-based models to establish safety, efficacy, and primary mechanism of action.[10][11] Human neuroblastoma SH-SY5Y cells are a common and appropriate starting point, as they can be differentiated into a more neuron-like phenotype and are susceptible to various neurotoxins used to model neurodegeneration.[8]
Establishing a Non-Toxic Working Concentration
Before assessing neuroprotection, it is critical to determine the concentration range at which the test compound itself is not toxic.
Protocol: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which correlates with viability.[12] Living cells with active dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.[13]
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentrations that show >95% viability will be used for subsequent neuroprotection assays.
Assessing Neuroprotective Efficacy
Here, we induce neuronal stress and measure the compound's ability to prevent cell death. A model of oxidative stress using hydrogen peroxide (H₂O₂) is a robust and widely used primary screen.[8]
Protocol: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from cells with damaged plasma membranes.[14][15][16] It provides complementary data to the MTT assay.
-
Cell Plating & Pre-treatment: Plate SH-SY5Y cells as described above. Pre-treat the cells for 2 hours with non-toxic concentrations of the test compound, Rasagiline, and Ladostigil.
-
Induce Neurotoxicity: Add H₂O₂ (e.g., 100-200 µM) to all wells except the "untreated control" group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.[15][17] Typically, the supernatant is incubated with a reaction mixture that generates a colored formazan product in proportion to the amount of LDH present.[18]
-
Absorbance Reading: Read absorbance at the appropriate wavelength (e.g., 490 nm).
-
Analysis: Calculate cytotoxicity based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with detergent).
| Assay | Principle | What It Measures |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Cell Viability (Metabolic Activity) |
| LDH | Measurement of lactate dehydrogenase released from damaged cells.[16] | Cytotoxicity (Membrane Integrity) |
Investigating the Mechanism of Protection
If the test compound shows significant protection in the primary screens, the next step is to investigate how it works. Key mechanisms for aminoindans involve mitigating apoptosis and oxidative stress.[2][8]
Protocol: Caspase-3/7 Activity Assay for Apoptosis
Caspases are key executioner enzymes in the apoptotic pathway. Measuring their activity provides a direct readout of apoptosis induction.
-
Experiment Setup: Plate and treat cells as in the LDH assay protocol (pre-treatment followed by toxin).
-
Assay: Use a commercially available luminescence- or fluorescence-based Caspase-Glo® 3/7 assay. This assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspase, generates a signal.[19]
-
Measurement: After the 24-hour incubation with the toxin, add the Caspase-Glo® reagent to each well, incubate as per the manufacturer's protocol, and measure luminescence.
-
Analysis: A reduction in the luminescent signal in compound-treated wells compared to the toxin-only wells indicates inhibition of apoptosis.
Anti-Apoptotic Signaling Pathway
Rasagiline and related compounds are known to exert their anti-apoptotic effects by modulating the Bcl-2 family of proteins, which regulate mitochondrial integrity.[3][20] This involves upregulating pro-survival proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax, ultimately preventing the activation of executioner caspases.
Phase 2: In Vivo Evaluation
Promising results from in vitro studies must be validated in a whole-organism model. This phase assesses efficacy in the context of a complex physiological system, providing critical data on bioavailability and behavioral outcomes.[21][22]
Choice of Animal Model
The choice of model depends on the target disease.
-
For Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[23][24]
-
For Alzheimer's Disease: A common approach is to use a transgenic mouse model like the APP/PS1 mouse, which expresses human genes for mutant amyloid precursor protein and presenilin-1, leading to age-dependent amyloid plaque deposition and cognitive deficits.[21][25] Alternatively, a scopolamine-induced amnesia model can be used for rapid screening of cognitive enhancers.[26][27]
Behavioral Assessments
Behavioral tests are crucial for determining if the neuroprotection observed at the cellular level translates to functional improvement.[28]
| Target Disease | Behavioral Test | Function Assessed |
| Parkinson's | Rotarod Test | Motor coordination and balance. |
| Parkinson's | Cylinder Test | Asymmetrical forelimb use (a measure of unilateral dopamine depletion). |
| Alzheimer's | Morris Water Maze | Hippocampus-dependent spatial learning and memory.[29][30] |
| Alzheimer's | Novel Object Recognition | Recognition memory, based on the innate preference of rodents for novelty.[27] |
Post-Mortem Analysis
After behavioral testing, brain tissue is analyzed to quantify the extent of neuroprotection at a histological and biochemical level.
-
Immunohistochemistry: In PD models, staining for Tyrosine Hydroxylase (TH) is used to quantify the survival of dopaminergic neurons.[24] A successful neuroprotectant will result in a greater number of surviving TH-positive neurons in the substantia nigra of treated animals compared to vehicle controls. In AD models, staining for Aβ plaques and hyperphosphorylated tau provides a measure of pathological burden.
-
Biochemical Analysis: Brain tissue can be homogenized to measure levels of neurotransmitters (e.g., dopamine and its metabolites via HPLC), inflammatory markers, or oxidative stress indicators.
Synthesizing the Data: A Comparative Profile
The final step is to collate all data into a comprehensive profile that directly compares the novel compound to Rasagiline and Ladostigil across all tested parameters.
| Parameter | This compound | Rasagiline (Comparator) | Ladostigil (Comparator) |
| In Vitro Efficacy | |||
| EC₅₀ vs. H₂O₂ (LDH) | To be determined | Known potent protection | Known potent protection |
| Apoptosis Inhibition | To be determined | High (via Bcl-2 regulation) | High (via Bcl-2 regulation) |
| ROS Scavenging | To be determined | Moderate | High (antioxidant properties) |
| In Vivo Efficacy | |||
| Motor Improvement (PD Model) | To be determined | Significant improvement | N/A (primarily AD focus) |
| Cognitive Improvement (AD Model) | To be determined | Modest improvement | Significant improvement |
| Dopaminergic Neuron Survival | To be determined | Significant protection | N/A |
| Mechanism | |||
| MAO-B Inhibition | To be determined | High | High |
| Cholinesterase Inhibition | To be determined | None | High |
By systematically completing this evaluation pipeline, researchers can generate a robust, data-driven assessment of this compound's neuroprotective potential, clearly positioning its therapeutic promise relative to established drugs in its class.
References
- 1. Neuroprotection by Rasagiline: A New Therapeutic Approach to Parkinson's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and neuroprotective properties of rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 11. Two- and Three-Dimensional In Vitro Models of Parkinson’s and Alzheimer’s Diseases: State-of-the-Art and Applications [mdpi.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 15. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. inotiv.com [inotiv.com]
- 26. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BEHAVIORAL TESTS | AVIDIN [avidinbiotech.com]
- 28. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 29. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 30. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
A Comparative Guide to the Quantitative Analysis of N-Methyl-2,3-dihydro-1H-inden-1-amine in Biological Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-Methyl-2,3-dihydro-1H-inden-1-amine in biological matrices such as plasma, serum, and urine. As a niche analyte, potentially a novel psychoactive substance or metabolite, direct established protocols are scarce. Therefore, this document synthesizes best practices from the analysis of structurally similar compounds, such as amphetamine-type stimulants and other basic drugs, to provide a robust framework for researchers, scientists, and drug development professionals.
All protocols and recommendations are grounded in established bioanalytical method validation guidelines to ensure data integrity and reliability.[1][2][3]
Introduction to the Analyte and Analytical Challenges
This compound belongs to the class of indane derivatives and is a secondary amine.[4] Its structure suggests it may exhibit psychoactive properties, making its accurate quantification in biological fluids crucial for pharmacokinetic, toxicological, and forensic investigations.
Key Analytical Considerations:
-
Low Concentrations: Expected concentrations in biological samples are often low (ng/mL), necessitating highly sensitive analytical techniques.
-
Matrix Complexity: Biological samples like plasma and urine contain a multitude of endogenous components (proteins, salts, lipids) that can interfere with analysis.[5][6]
-
Chemical Properties: As a basic secondary amine, the analyte's extraction and chromatographic behavior are pH-dependent. Its volatility and thermal stability will dictate the suitability of gas versus liquid chromatography.
This guide will focus on comparing three primary analytical platforms:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful, classic technique often requiring chemical derivatization for amine analysis.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): A more accessible but typically less sensitive alternative.
Foundational Pillar: Bioanalytical Method Validation
To ensure trustworthiness, any quantitative method must be rigorously validated according to industry standards, such as those outlined by the FDA.[1][7] Key validation parameters provide a self-validating system for the protocol.
| Validation Parameter | Objective | Typical Acceptance Criteria (LC-MS/MS & GC-MS) |
| Selectivity & Specificity | Ensure no interference from matrix components at the analyte's retention time. | Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ). |
| Linearity & Range | Establish the concentration range over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their reproducibility. | Within ±15% of nominal value (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ).[8] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; must meet accuracy/precision criteria.[9] |
| Matrix Effect | Assess the suppression or enhancement of ionization caused by matrix components. | CV of matrix factor across different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
This table is based on general principles outlined in FDA guidance documents.[1][7]
Comparative Analysis of Core Methodologies
The choice of analytical instrumentation is the most critical decision, dictating sensitivity, sample preparation needs, and overall workflow.
Methodology Comparison Diagram
Caption: Comparison of primary analytical techniques.
LC-MS/MS: The Preferred Method
For its unparalleled sensitivity and selectivity, LC-MS/MS is the recommended platform.[8][10] The technique separates the analyte from matrix components via liquid chromatography and then uses tandem mass spectrometry for highly specific detection and quantification.
-
Causality: The secondary amine structure of this compound contains a readily protonated nitrogen atom, making it ideal for positive mode electrospray ionization (ESI+). Tandem MS, using Multiple Reaction Monitoring (MRM), isolates a specific parent ion and fragments it into a characteristic product ion. This parent→product transition is unique to the analyte, virtually eliminating matrix interferences and providing exceptional selectivity.[8][11]
GC-MS: A Viable, but More Complex Alternative
GC-MS is a powerful tool for analyzing volatile and thermally stable compounds.[12][13] However, amines often exhibit poor chromatographic behavior (peak tailing) and are not sufficiently volatile for direct GC analysis.
-
Causality (The Need for Derivatization): To overcome these issues, a chemical derivatization step is mandatory.[14] Reagents like pentafluoropropionic anhydride (PFPA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen on the secondary amine.[12] This reaction masks the polar N-H group, increasing the compound's volatility and thermal stability, and dramatically improving its chromatographic peak shape.[14][15] While effective, this adds an extra step to sample preparation, which can introduce variability if not carefully controlled.[16]
Sample Preparation: The Key to Clean Analysis
Effective sample preparation is crucial to remove interfering proteins and phospholipids from biological matrices, thereby improving analytical accuracy and extending instrument life.[5][17] The choice of technique depends on the required cleanliness, throughput, and cost.
Sample Preparation Workflow & Decision Diagram
Caption: General workflow for bioanalysis.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding a miscible organic solvent (e.g., acetonitrile).[18] | Fast, simple, inexpensive, high-throughput.[5][17] | "Dirty" extract; high risk of matrix effects (ion suppression); analyte may co-precipitate.[18][19] | Rapid screening, high-concentration samples, early-stage method development. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity.[20] | Cleaner extract than PPT; can concentrate the analyte. | Labor-intensive, uses large solvent volumes, risk of emulsion formation.[6] | Methods where moderate cleanliness is required; analyzing amphetamine-like substances.[20][21] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small solvent volume.[9][22] | Cleanest extract, minimizes matrix effects; high analyte concentration factor; automatable.[23] | More expensive, requires method development to optimize sorbent and solvents.[22] | Low-level quantification (LLOQ) studies, methods requiring highest sensitivity and accuracy.[9][24] |
Detailed Experimental Protocols
The following protocols are model procedures adapted from established methods for similar basic drug compounds. They should be fully validated for this compound before use in routine analysis.
Protocol 1: LC-MS/MS with Solid-Phase Extraction (Recommended)
This protocol provides the highest degree of sensitivity and selectivity.
-
Sample Pre-treatment:
-
To 200 µL of plasma or serum, add 20 µL of an internal standard solution (e.g., a deuterated analogue of the analyte).
-
Add 200 µL of 4% phosphoric acid to acidify the sample and disrupt protein binding. Vortex for 30 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation-exchange SPE cartridge (e.g., Strata-X-C or Bond Elut Plexa).[9][22]
-
Condition: Pass 1 mL of methanol, followed by 1 mL of deionized water through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash 1: Wash with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash 2: Wash with 1 mL of methanol to remove lipids and other non-polar interferences. Dry the cartridge under vacuum for 2 minutes.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amine, releasing it from the cation-exchange sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Ionization: ESI, Positive Mode.
-
MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical transition might be m/z 162.1 → 117.1 (parent ion → characteristic fragment).
-
Protocol 2: GC-MS with Liquid-Liquid Extraction and Derivatization
This protocol is a robust alternative if LC-MS/MS is unavailable.
-
Sample Pre-treatment:
-
To 500 µL of urine, add 50 µL of internal standard and 200 µL of concentrated ammonium hydroxide to basify the sample to pH > 10. This ensures the amine is in its neutral, extractable form.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of chloroform:isopropanol).
-
Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Derivatization:
-
Evaporate the organic extract to dryness under nitrogen.
-
Add 50 µL of ethyl acetate and 25 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the tube and heat at 70°C for 30 minutes to complete the reaction.[12][13]
-
Cool to room temperature and evaporate to dryness again.
-
Reconstitute in 50 µL of ethyl acetate for injection.
-
-
GC-MS Analysis:
-
Column: DB-5ms or similar non-polar column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 20°C/min.
-
Ionization: Electron Ionization (EI), 70 eV.
-
MS Mode: Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
Conclusion and Recommendations
For the quantitative analysis of this compound in biological samples, the choice of methodology should be guided by the required sensitivity and available resources.
-
LC-MS/MS combined with Solid-Phase Extraction stands as the superior choice, offering the highest sensitivity, selectivity, and throughput, making it ideal for demanding applications like pharmacokinetic studies and forensic toxicology.
-
GC-MS with Liquid-Liquid Extraction and derivatization is a reliable and well-established alternative. It is perfectly suitable for applications where sub-ng/mL sensitivity is not the primary requirement, such as in clinical monitoring or academic research settings.
Regardless of the chosen method, a thorough validation in accordance with regulatory guidelines is paramount to ensure the generation of accurate, precise, and defensible data.[1][2][7]
References
- 1. fda.gov [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. hhs.gov [hhs.gov]
- 4. Buy 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine [smolecule.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. fda.gov [fda.gov]
- 8. Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Strategies for identifying amphetamine and methamphetamine derivatives in urine by gas chromatography-mass spectrometry [medigraphic.com]
- 17. filtrous.com [filtrous.com]
- 18. agilent.com [agilent.com]
- 19. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamopen.com [benthamopen.com]
- 21. Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. phenomenex.com [phenomenex.com]
- 23. mdpi.com [mdpi.com]
- 24. Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Benchmarking the Purity of Commercially Available N-Methyl-2,3-dihydro-1H-inden-1-amine
Introduction:
N-Methyl-2,3-dihydro-1H-inden-1-amine is a crucial structural motif and intermediate in the synthesis of various pharmacologically active compounds and research chemicals. Its utility in drug development and neuroscience research necessitates a high degree of purity to ensure experimental reproducibility, safety, and efficacy. The presence of impurities, which can arise from the synthetic route (e.g., starting materials, by-products, or residual solvents), can lead to erroneous biological data and unpredictable side effects.[1][2] Therefore, the rigorous analytical characterization of commercially available this compound is not merely a quality control measure but a fundamental prerequisite for reliable scientific outcomes.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of this compound from different commercial suppliers. We will delve into the causality behind the selection of orthogonal analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three commercial sources.
The Strategic Importance of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Each method interrogates the sample based on different physicochemical principles. A multi-pronged, or orthogonal, approach provides a more complete and trustworthy purity profile. For a small molecule like this compound, a robust analytical workflow combines a chromatographic method for separation of structurally similar impurities, a mass spectrometry method for identification and detection of trace impurities, and a spectroscopic method for absolute quantification.
Our recommended workflow integrates:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify impurities with different polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: To provide an absolute purity value against a certified reference standard.[3][4]
Experimental Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC) for Related-Substance Analysis
Rationale: HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of the active pharmaceutical ingredient (API) from its structurally related impurities. For aromatic amines, a reversed-phase C18 column is typically effective. UV detection is suitable due to the chromophore present in the indane ring system.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is highly sensitive for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis or potential low-molecular-weight by-products.[5] Given that amine compounds can be challenging for GC analysis due to their basicity, proper column selection and potential derivatization are key.[6]
Experimental Protocol:
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-400 amu.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.
Quantitative ¹H NMR (qNMR) for Absolute Purity Assay
Rationale: qNMR is a primary ratio method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[4][7] This technique is invaluable as it is not dependent on the response factor of impurities, which is a limitation in chromatographic methods.[4]
Experimental Protocol:
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated Methanol (Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into a clean vial.
-
Accurately weigh approximately 15 mg of the this compound sample into the same vial.
-
Dissolve the mixture in 0.75 mL of Methanol-d₄.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the N-methyl protons) and the olefinic protons of the internal standard (maleic acid).
-
Calculate purity using the standard qNMR equation.
-
Comparative Data Analysis
The following table summarizes hypothetical purity data for this compound obtained from three different commercial suppliers, based on the methodologies described above.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Stated Purity | >98% | 99% (GC) | >99.5% (HPLC) | - |
| HPLC Purity (Area %) | 98.7% | 99.1% | 99.6% | HPLC-UV |
| Major Impurity (HPLC) | 0.8% at RRT 1.2 | 0.5% at RRT 0.8 | 0.2% at RRT 1.2 | HPLC-UV |
| Total Volatile Impurities | 0.3% (Toluene) | <0.1% | <0.1% | GC-MS |
| Absolute Purity (Assay) | 98.2% | 98.9% | 99.4% | qNMR |
Interpretation of Results:
-
Supplier A: The sample meets the stated purity of >98%. However, the qNMR result (98.2%) is slightly lower than the HPLC area % (98.7%), suggesting the presence of non-UV active impurities or differences in response factors. The notable presence of Toluene as a residual solvent (0.3%) identified by GC-MS could be a concern for certain biological applications.
-
Supplier B: This sample shows good purity by HPLC (99.1%), but the absolute purity by qNMR is slightly lower at 98.9%. The discrepancy is minimal, indicating a high-quality material. The absence of significant volatile impurities is a positive indicator.
-
Supplier C: This supplier provides the highest quality material among the three. The purity values across all three orthogonal methods are consistent and high. The HPLC purity of 99.6% is corroborated by the qNMR assay of 99.4%. The level of both related-substance and volatile impurities is minimal.
Conclusion and Recommendations
This guide demonstrates a robust, multi-faceted approach to verifying the purity of commercially available this compound. The data, while hypothetical, illustrates a critical principle: a single purity value on a supplier's certificate of analysis may not fully represent the sample's quality.
For researchers in drug development and other sensitive applications, Supplier C would be the recommended choice due to the high degree of purity confirmed by orthogonal analytical methods. While Supplier B provides a suitable alternative, the material from Supplier A , with its higher levels of both related-substance and residual solvent impurities, may be better suited for less sensitive, preliminary research.
Ultimately, the choice of supplier should be guided by an in-house verification of purity using a similar orthogonal approach. This ensures that the quality of starting materials is commensurate with the stringent requirements of modern scientific research, thereby safeguarding the integrity and reproducibility of experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. emerypharma.com [emerypharma.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methyl-2,3-dihydro-1H-inden-1-amine
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Methyl-2,3-dihydro-1H-inden-1-amine, ensuring compliance with safety regulations and minimizing environmental impact.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound (CAS 2084-72-2) is a compound that requires careful handling due to its specific toxicological and physical properties.
Key Hazards:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[1]
-
Causes skin irritation: Direct contact with the skin can result in irritation.[1]
-
Causes serious eye damage: Contact with the eyes can lead to severe injury.[1]
-
May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.[1]
A comprehensive review of the Safety Data Sheet (SDS) is the first and most critical step before handling or disposing of this compound. The Occupational Safety and Health Administration (OSHA) mandates that SDSs are readily accessible to all employees who may be exposed to hazardous chemicals.[2]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator is necessary.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Segregation and Storage of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a designated, properly labeled hazardous waste container.
Key Storage Requirements:
-
Container Compatibility: Use a container that is compatible with amines. Avoid reactive materials.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful," "Irritant").
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids.
-
Closed Containers: Keep the waste container tightly sealed except when adding waste.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Characterization The first step is to characterize the waste. This compound, due to its properties, will likely be classified as hazardous waste.
Step 2: Accumulation in a Satellite Accumulation Area (SAA) Laboratories can accumulate hazardous waste in an SAA, which is at or near the point of generation and under the control of the operator.
Step 3: Transfer to a Central Accumulation Area (CAA) Once the container in the SAA is full, it must be moved to a CAA for temporary storage before being picked up by a licensed hazardous waste disposal company.
Step 4: Professional Disposal Engage a certified hazardous waste disposal company for the final treatment and disposal of the chemical waste. These companies are equipped to handle and dispose of hazardous materials in an environmentally sound manner. Common disposal methods for amine waste include incineration at a permitted hazardous waste facility.
The following diagram illustrates the decision-making process for the disposal of this compound:
Caption: Disposal workflow for this compound.
Regulatory Compliance Summary
| Regulation | Requirement | Source |
| OSHA 29 CFR 1910.1200 | Hazard Communication Standard (HazCom): Requires chemical hazard assessment, SDS, container labeling, and employee training.[2] | OSHA |
| EPA 40 CFR Part 262 | Standards Applicable to Generators of Hazardous Waste: Outlines requirements for waste characterization, accumulation, and disposal. | EPA |
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled hazardous waste container.
-
Ventilate the area.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Navigating the Safe Handling of N-Methyl-2,3-dihydro-1H-inden-1-amine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are foundational to discovery. N-Methyl-2,3-dihydro-1H-inden-1-amine, a substituted aliphatic amine, presents a unique set of handling requirements due to its chemical properties. This guide provides a comprehensive framework for its safe management in a laboratory setting, moving beyond mere procedural steps to elucidate the rationale behind each safety recommendation. Our objective is to foster a deep understanding of the risks and empower laboratory personnel to work with confidence and security.
Understanding the Hazard Profile
This compound (CAS No: 2084-72-2) is classified with the following hazard statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H318: Causes serious eye damage. [1]
-
H335: May cause respiratory irritation. [1]
These classifications align with the general hazard profile of lower aliphatic amines, which are known to be severe irritants to the skin, eyes, and mucous membranes.[2] Their vapors can also cause irritation to the nose and throat.[2] The corrosive nature of this compound necessitates stringent adherence to safety protocols to prevent contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended PPE | Rationale |
| Weighing and preparing solutions | - Chemical splash goggles and a face shield- Chemical-resistant gloves (Neoprene or Butyl Rubber recommended, double-gloving with nitrile for splash protection)- Laboratory coat- Closed-toe shoes | The risk of splashes and aerosol generation is highest during these activities. A face shield provides an additional layer of protection for the entire face. Given the corrosive nature of the compound to the eyes, this is a critical precaution. The choice of gloves is crucial; while nitrile offers good splash resistance, for prolonged contact or immersion, more robust materials like neoprene or butyl rubber are recommended.[3][4] |
| Conducting reactions | - Chemical splash goggles- Chemical-resistant gloves (Neoprene or Butyl Rubber)- Laboratory coat- Closed-toe shoes | While the risk of direct handling may be lower once the reaction is underway, the potential for splashes or vessel failure remains. Continuous eye and skin protection is essential. |
| Work-up and purification | - Chemical splash goggles and a face shield- Chemical-resistant gloves (Neoprene or Butyl Rubber)- Laboratory coat- Closed-toe shoes | These steps often involve transfers and manipulations of the compound in solution, increasing the risk of splashes and contact. |
| Handling waste | - Chemical splash goggles- Chemical-resistant gloves (Neoprene or Butyl Rubber)- Laboratory coat- Closed-toe shoes | Waste solutions may still contain hazardous concentrations of the amine. Appropriate PPE must be worn throughout the disposal process. |
A Note on Glove Selection: While nitrile gloves are common in laboratory settings, some sources indicate they have poor resistance to amines.[5][6] For incidental splash contact, a thicker gauge nitrile glove (e.g., 8 mil) may be acceptable, but gloves should be changed immediately upon contamination.[7] For extended handling, it is best practice to use gloves made of more resistant materials such as neoprene or butyl rubber.[4][8] Always inspect gloves for any signs of degradation before and during use.
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective way to minimize exposure. Always handle this compound in a certified chemical fume hood to control vapor inhalation.[9] The work area should be well-ventilated.[9]
Standard Operating Procedures (SOPs):
-
Preparation: Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. Have appropriate spill cleanup materials on hand.
-
Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Perform all manipulations of the solid or concentrated solutions within a chemical fume hood.
-
Use compatible container materials. Avoid storing amines in metal containers as they can be corrosive.[10]
-
Clearly label all containers with the chemical name and appropriate hazard warnings.[9]
-
-
Spills: In the event of a spill, evacuate the area and alert your supervisor and institutional safety office. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. Do not attempt to clean up a large spill without proper training and equipment.
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the chemical in the laboratory is a cornerstone of a robust safety program.[10]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11]
-
Keep containers tightly sealed to prevent the release of vapors.[11]
Disposal: The primary principle of waste management is to formulate a disposal plan before starting any experimental work.[10]
-
Waste Segregation: Amine waste should be segregated from other chemical waste streams to prevent potentially hazardous reactions.[11]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container made of a compatible material.
-
Professional Disposal: It is strongly recommended to use a licensed hazardous waste disposal company for the final disposal of amine waste.[11] These services are equipped to handle and treat chemical wastes in an environmentally responsible and compliant manner.[11]
-
Sink Disposal: Do not dispose of this compound down the drain. While some aliphatic amines with six or fewer carbon atoms may be permissible for sewer disposal in very dilute concentrations at some institutions, this is highly regulated and generally discouraged for research compounds with a significant hazard profile.[12][13] Always consult your institution's specific waste disposal guidelines.
Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By integrating the principles of appropriate personal protective equipment, robust engineering controls, and a well-defined operational and disposal plan, researchers can mitigate the risks associated with this valuable research chemical. This guide serves as a foundational resource, but it is imperative that all laboratory personnel consult their institution's specific Chemical Hygiene Plan and seek guidance from their safety office for any questions or concerns.
References
- 1. chemical-label.com [chemical-label.com]
- 2. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gloves.com [gloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 8. newpig.scene7.com [newpig.scene7.com]
- 9. actenviro.com [actenviro.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

